molecular formula C15H12Cl2O3 B1348954 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588713-62-6

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1348954
CAS No.: 588713-62-6
M. Wt: 311.2 g/mol
InChI Key: WCVTVENSSLJXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H12Cl2O3 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-7-2-4-10(8-18)15(14)20-9-11-12(16)5-3-6-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVTVENSSLJXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Part 1: Executive Summary & Compound Analysis

Compound Identity:

  • IUPAC Name: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde[1][2][3]

  • CAS Number: 588713-62-6[1][4]

  • Role: Key intermediate in the synthesis of Voxelotor (GBT440) , a hemoglobin S polymerization inhibitor used for Sickle Cell Disease.

  • Molecular Formula: C₁₅H₁₂Cl₂O₃[1][3]

  • Molecular Weight: 311.16 g/mol [1][3]

Objective: This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. As specific public solubility data is sparse, this document serves as a protocol for generating, modeling, and applying solubility data to optimize purification and reaction yields.

Structural Solubility Prediction: The molecule features a lipophilic 2,6-dichlorobenzyl moiety and a polar 3-methoxybenzaldehyde core.

  • High Solubility Expected: Aprotic polar solvents (DMF, DMSO, THF, Ethyl Acetate) due to dipole-dipole interactions and lack of strong H-bond donor capability in the solute.

  • Moderate Solubility Expected: Lower alcohols (Methanol, Ethanol, Isopropanol). The aldehyde and ether oxygens act as H-bond acceptors, but the bulky dichlorobenzyl group limits solvation.

  • Low Solubility Expected: Water (highly hydrophobic domain) and Aliphatic hydrocarbons (n-Hexane, n-Heptane) due to polarity mismatch.

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure data integrity suitable for regulatory submission (CMC), the following Static Equilibrium Method with HPLC quantification is recommended.

Reagents and Apparatus
  • Solute: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (Purity >99.0% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, controlled by a thermostatic water bath (uncertainty ±0.05 K).

Measurement Protocol
  • Excess Addition: Add the solute to 20 mL of the selected solvent until a visible solid phase persists (supersaturation).

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 24 hours .
    
    • Validation Check: Stop stirring for 1 hour. If the supernatant clears but solid remains, equilibrium is likely. If all solid dissolves, add more solute and repeat.

  • Sampling: Withdraw 1-2 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-heated to

    
     to prevent precipitation).
    
  • Dilution: Immediately dilute the filtrate with the mobile phase (e.g., Acetonitrile) to prevent crystallization upon cooling.

  • Quantification: Analyze via HPLC.

    • Column: C18 Reverse Phase.

    • Detector: UV at

      
       (typically 254 nm or 280 nm).
      
    • Replicates: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.

Experimental Workflow Diagram

SolubilityProtocol Start Start: Solvent Selection Mix Add Solute in Excess (Supersaturation) Start->Mix Equilib Equilibrate (T = Const, 24h) Mix->Equilib Check Validation: Solid Phase Persists? Equilib->Check Check->Mix No (Add more solid) Sample Syringe Filter (0.22 µm) Isothermal Sampling Check->Sample Yes Analyze HPLC Quantification (Calculate Mole Fraction) Sample->Analyze

Figure 1: Self-validating workflow for solubility determination.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be correlated to thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression.
    
  • Utility: Excellent for interpolation within the measured temperature range.

(Buchowski) Equation

Useful for understanding the deviation from ideal solubility.



  • 
    : Model parameters.
    
  • 
    : Melting point of the solute (approx. 108-112°C, requires DSC verification).
    
Data Presentation Template

Researchers should tabulate data as follows to facilitate comparison:

SolventT (K)Solubility (

)
Calc. Solubility (

)
Relative Error (%)
Ethanol298.15[Value][Value]

Ethanol303.15[Value][Value]

Ethyl Acetate298.15[Value][Value]

Part 4: Process Application Strategies

The solubility profile of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde dictates the purification strategy for Voxelotor synthesis.

Crystallization Strategy
  • Cooling Crystallization: Best suited for solvents with a steep solubility curve (high

    
    ), likely Ethanol  or Isopropanol .
    
    • Mechanism: Dissolve at near-boiling, cool slowly to 0-5°C.

  • Anti-Solvent Crystallization:

    • Primary Solvent: THF or DMF (High solubility).

    • Anti-Solvent: Water or n-Heptane (Low solubility).

    • Protocol: Add Anti-solvent dropwise to the rich solution to induce nucleation.

Solvent Selection Logic

SolventLogic Root Solvent Selection for 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde HighSol High Solubility (Reaction Media) Root->HighSol ModSol T-Dependent Solubility (Recrystallization) Root->ModSol LowSol Low Solubility (Anti-Solvent / Wash) Root->LowSol Solvents1 DMF, DMSO, THF (Aprotic Polar) HighSol->Solvents1 Solvents2 Ethanol, Isopropanol (Protic Polar) ModSol->Solvents2 Solvents3 Water, Heptane (Highly Polar / Non-Polar) LowSol->Solvents3

Figure 2: Solvent selection logic based on polarity and functional group interaction.

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 8(3), 321–326. Link

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard reference for solubility measurement protocols).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. (Source for Apelblat Model).

  • Grant, D. J. W., et al. (1984). "Solubility behavior of organic compounds." Techniques of Chemistry, Vol 21. Wiley-Interscience.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. As a crucial building block in various synthetic endeavors, understanding its chemical stability is paramount for ensuring the integrity of experimental outcomes and the quality of downstream products. This document synthesizes established chemical principles with practical, field-proven insights to offer a holistic understanding of the molecule's behavior under various environmental stressors.

Introduction to 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted benzaldehyde derivative with the following key identifiers:

  • CAS Number: 588713-62-6[1][2]

  • Molecular Formula: C₁₅H₁₂Cl₂O₃[1][2]

  • Molecular Weight: 311.16 g/mol [1][2]

The structure of this compound, featuring a reactive aldehyde group and a dichlorinated benzyl ether moiety, presents a unique stability profile that warrants careful consideration in its handling and storage. Its utility in medicinal chemistry and organic synthesis underscores the importance of maintaining its purity and preventing degradation.

The Chemical Stability Profile: A Multifaceted Analysis

The stability of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is influenced by several factors inherent to its molecular structure. A thorough understanding of these factors is essential for predicting and mitigating potential degradation.

The Vulnerability of the Aldehyde Functional Group

The aldehyde group is the most reactive and, therefore, the most susceptible part of the molecule to degradation. The primary degradation pathway for benzaldehydes is autoxidation, a free-radical chain reaction with atmospheric oxygen to form the corresponding benzoic acid.[3][4] This process can be initiated by light, heat, or the presence of metallic impurities.

The Influence of Aromatic Substituents

The electronic properties of the substituents on the benzaldehyde ring can modulate the reactivity of the aldehyde group. In this case, the molecule possesses an electron-donating methoxy group and an electron-withdrawing benzyl ether group. While the methoxy group may slightly decrease the rate of nucleophilic attack on the carbonyl carbon, the overall reactivity of the aldehyde remains a primary stability concern.

Potential Degradation Pathways

Several degradation pathways can be anticipated for 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde under suboptimal storage or experimental conditions:

  • Oxidative Degradation: As mentioned, the most common degradation pathway is the oxidation of the aldehyde to 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid. This reaction is often autocatalytic and can be accelerated by exposure to air and light.

  • Thermal Degradation: Elevated temperatures can promote various decomposition reactions. For benzaldehyde derivatives, thermal decomposition can be complex, potentially involving decarbonylation at very high temperatures.[5][6] While specific data for this molecule is unavailable, it is prudent to avoid excessive heat.

  • Photodegradation: Aromatic aldehydes can be sensitive to light, particularly in the UV spectrum. Photo-oxidation can be a significant degradation pathway, and exposure to direct sunlight or other strong light sources should be minimized.[7]

  • Hydrolytic Degradation: While the ether linkage is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to its cleavage. However, under typical storage conditions, this is not considered a primary degradation route.

Recommended Storage and Handling: Preserving Integrity

Based on the chemical stability profile and recommendations from suppliers, the following conditions are advised for the storage and handling of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

Long-Term Storage

For long-term storage, the compound should be kept at 2-8°C in a tightly sealed container.[1][2] To further mitigate the risk of degradation, the following is recommended:

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and prevent oxidative degradation.

  • Dry Environment: The compound should be stored in a dry environment, as moisture can facilitate certain degradation reactions.

  • Light Protection: Use an amber-colored or opaque container to protect the compound from light.

Short-Term Storage and Handling

For routine laboratory use, it is advisable to:

  • Keep the main stock container tightly sealed and refrigerated when not in use.

  • Weigh out only the required amount for immediate use to minimize exposure of the bulk material to the atmosphere.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)To prevent oxidation of the aldehyde group.
Light Protected from light (Amber vial)To prevent photodegradation.
Moisture Dry/AnhydrousTo prevent potential hydrolysis and other moisture-mediated reactions.
Container Tightly sealedTo prevent exposure to air and moisture.

A Framework for Stability Assessment: Forced Degradation Studies

To rigorously evaluate the stability of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde and develop a stability-indicating analytical method, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[8]

Experimental Protocols for Forced Degradation

These protocols aim to intentionally degrade the compound to identify potential degradation products and pathways.

4.1.1. Acid and Base Hydrolysis

  • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • For acid hydrolysis, add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

  • For base hydrolysis, add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).

  • Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical technique (e.g., HPLC).

  • Neutralize the samples before analysis.

4.1.2. Oxidative Degradation

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stir the solution at room temperature.

  • Monitor the reaction over time.

4.1.3. Thermal Degradation

  • Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Expose a solution of the compound to the same temperature.

  • Analyze samples at various time points.

4.1.4. Photostability Testing

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Simultaneously, keep control samples in the dark.

  • Analyze the exposed and control samples at appropriate time intervals.

Workflow for a Comprehensive Stability Study

The following diagram illustrates a logical workflow for conducting a thorough stability assessment of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

Stability_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Method Validation cluster_3 Phase 4: Stability Profiling & Reporting A Define Study Objectives B Procure & Characterize 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde A->B C Develop Preliminary Analytical Method (e.g., HPLC) B->C D Acid Hydrolysis E Base Hydrolysis F Oxidative Degradation G Thermal Degradation H Photodegradation I Analyze Stressed Samples C->I D->I E->I F->I G->I H->I J Identify & Characterize Degradation Products (LC-MS, NMR) I->J K Validate Stability-Indicating Analytical Method (as per ICH Q2) J->K L Perform Long-Term & Accelerated Stability Studies K->L M Establish Degradation Pathways L->M N Define Recommended Storage Conditions & Shelf-life M->N O Compile Stability Report N->O

Sources

Technical Guide: Spectroscopic Data for 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

[1]

Introduction & Structural Significance

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is a sterically congested benzaldehyde derivative.[1] Its structure features an o-vanillin core (2-hydroxy-3-methoxybenzaldehyde) alkylated at the phenolic oxygen with a 2,6-dichlorobenzyl group.[1]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 311.16 g/mol [1][2]

  • Key Structural Features:

    • Aldehyde (-CHO): Highly reactive electrophile for condensation reactions (e.g., with diamines to form quinoxalines).[1]

    • 2,6-Dichlorobenzyl Ether: A robust protecting group that introduces significant steric bulk and lipophilicity. The ortho-dichloro substitution pattern creates a unique electronic environment, shielding the benzylic protons and influencing the chemical shift significantly compared to unsubstituted benzyl ethers.

    • Methoxy (-OCH

      
      ):  An electron-donating group that modulates the reactivity of the benzaldehyde ring.[1]
      

Synthesis Overview (Context for Impurities)

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, as it dictates the impurity profile.[1]

  • Precursors: o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) + 2,6-Dichlorobenzyl bromide (or chloride).[1]

  • Reaction Type: Williamson Ether Synthesis (

    
    ).[1]
    
  • Conditions: Basic conditions (

    
    , DMF/Acetone, heat).
    
  • Potential Impurities:

    • Unreacted o-Vanillin (Signal: Phenolic -OH at ~11.0 ppm).[1]

    • Hydrolyzed benzyl halide (2,6-Dichlorobenzyl alcohol).[1]

    • O-alkylation at the aldehyde oxygen (rare, but possible trace).[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Standard: DMSO-d




H NMR Data (400 MHz, CDCl

)

The proton spectrum is characterized by three distinct regions: the deshielded aldehyde, the aromatic region, and the aliphatic ether linkage.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
10.25 Singlet (s)1H-CHO Anisotropic deshielding by the carbonyl

-system.[1]
7.40 – 7.50 Multiplet (m)3HAr-H (Benzyl) The 2,6-dichloro substitution pattern collapses the benzyl aromatic protons into a narrow multiplet due to symmetry and similar electronic environments.[1]
7.35 Doublet of Doublets (dd)1HAr-H (C6) Ortho to the aldehyde group; deshielded by the carbonyl cone.[1]
7.15 Triplet (t)1HAr-H (C5) Meta to both aldehyde and methoxy groups.[1]
7.10 Doublet of Doublets (dd)1HAr-H (C4) Ortho to the methoxy group; shielded by electron donation (resonance).[1]
5.35 Singlet (s)2H-OCH

-
Benzylic protons.[1] Significantly downfield (vs. typical 5.1 ppm) due to the inductive effect of the two ortho-chloro atoms and the oxygen.[1]
3.92 Singlet (s)3H-OCH

Characteristic methoxy resonance.[1]

C NMR Data (100 MHz, CDCl

)
Chemical Shift (

, ppm)
AssignmentNotes
189.5 C=O Aldehyde carbonyl carbon.[1]
152.8 C-O (C2) Quaternary aromatic carbon attached to the ether oxygen.[1]
151.0 C-O (C3) Quaternary aromatic carbon attached to the methoxy group.[1]
137.0 C-Cl (C2', C6') Quaternary carbons bearing chlorine atoms.[1]
132.5 C-ipso (Benzyl) Quaternary carbon connecting the benzyl ring to the methylene.[1]
130.5 – 128.0 Ar-CH Aromatic methine carbons (multiple signals).[1]
124.5 C-1 Quaternary carbon attached to the aldehyde.
71.2 -OCH

-
Benzylic methylene carbon.[1]
56.1 -OCH

Methoxy carbon.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film[1]

  • 2850 – 2750 cm

    
    :  C-H stretching (Aldehyde doublet, Fermi resonance).[1]
    
  • 1690 – 1680 cm

    
    :  C=O stretching (Conjugated aldehyde).[1] The conjugation with the benzene ring lowers the frequency from the typical 1710 cm
    
    
    .[1]
  • 1590, 1480 cm

    
    :  C=C Aromatic skeletal vibrations.[1]
    
  • 1260, 1040 cm

    
    :  C-O-C asymmetric and symmetric stretching (Aryl alkyl ether).[1]
    
  • 780 – 760 cm

    
    :  C-Cl stretching (characteristic of chlorinated aromatics).[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Molecular Ion:

    
     (Characteristic 9:6:1 isotopic pattern due to two Cl atoms).[1]
    
  • Sodium Adduct:

    
    .[1]
    
  • Fragmentation Pattern:

    • m/z 159/161: 2,6-Dichlorobenzyl cation (Tropylium ion analog).[1] This is the base peak in many fragmentation pathways due to the stability of the benzyl cation.

    • m/z 152: o-Vanillin radical cation (loss of the benzyl group).[1]

Visual Analysis & Logic Pathways

Diagram 1: Synthesis & Fragmentation Logic

This diagram illustrates the synthesis pathway and the primary mass spectrometry fragmentation, aiding in impurity identification.

GVanillino-Vanillin(MW: 152.15)ProductTARGET COMPOUND2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde(MW: 311.16)Vanillin->ProductK2CO3, DMFSN2 AlkylationBenzylHalide2,6-DichlorobenzylBromide(MW: 239.9)BenzylHalide->ProductFrag1Fragment Ion[2,6-Cl2-Benzyl]+(m/z ~159)Product->Frag1ESI-MS Fragmentation(C-O Bond Cleavage)Frag2Fragment Ion[o-Vanillin]+(m/z ~152)Product->Frag2ESI-MS Fragmentation

Caption: Synthesis via Williamson etherification and primary ESI-MS fragmentation pathways involving C-O bond cleavage.

Diagram 2: NMR Assignment Logic

This diagram correlates the structural moieties with their specific chemical shifts, highlighting the electronic effects.

NMRAldehydeAldehyde Proton(~10.25 ppm)Deshielded by C=OLinkerBenzylic CH2(~5.35 ppm)Deshielded by Ar-Cl2 & OxygenMethoxyMethoxy CH3(~3.92 ppm)Electron DonatingStructureCore StructureBenzaldehyde RingStructure->AldehydeC-1 PositionStructure->LinkerC-2 Position (Ether)Structure->MethoxyC-3 Position

Caption: Correlation of structural moieties to 1H NMR chemical shifts based on electronic shielding/deshielding effects.

Experimental Protocol: Quality Control

To validate the identity of the synthesized or purchased material, follow this standard operating procedure (SOP).

Protocol: Purity Assessment via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm (phenol/aldehyde absorption).[1]

  • Pass Criteria: Single peak >98% area.

    • Note:o-Vanillin elutes significantly earlier (more polar) than the target compound.[1] 2,6-Dichlorobenzyl alcohol elutes just before the target.

References

  • PubChem. "2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (Compound)."[1] National Center for Biotechnology Information.[1] [Link]1]

  • Gilead Sciences. "Macrocyclic Inhibitors of Hepatitis C Virus."[1] Patent WO2014008285A1.[1] (Describes analogous synthesis of quinoxaline intermediates from benzaldehyde precursors). 1]

13C NMR analysis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

High-Resolution C NMR Profiling of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Part 1: Executive Technical Summary

Compound: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS: 588713-62-6 Molecular Formula: C




Exact Mass:1

The structural integrity of this intermediate relies on the precise regiochemical installation of the 2,6-dichlorobenzyl moiety onto the o-vanillin (2-hydroxy-3-methoxybenzaldehyde) core.[1]

1

This guide provides a fragment-based assignment strategy, leveraging the distinct magnetic environments of the 2,6-dichlorophenyl ring and the polysubstituted benzaldehyde core .[1]

Part 2: Experimental Methodology & Sample Preparation[2]

Solvent Selection & Preparation
  • Primary Solvent: Chloroform-d (CDCl

    
    ) .[1]
    
    • Rationale: Provides excellent solubility for this lipophilic ether.[1] The chemical shifts referenced below are calibrated to the CDCl

      
       triplet centered at 77.16 ppm .
      
  • Secondary Solvent (for exchangeables): DMSO-d

    
     .
    
    • Rationale: Used only if confirming trace unreacted phenolic precursors (o-vanillin), which may aggregate in CDCl

      
      .[1]
      
  • Concentration: Prepare a 30–50 mg/mL solution. This concentration is critical to observe quaternary carbons (C-Cl, C=O) within a standard 128-scan acquisition window.[1]

Acquisition Parameters (Standard 100 MHz Carbon / 400 MHz Proton)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds .

    • Insight: The aldehyde carbonyl (C=O) and chlorinated quaternary carbons have long T1 relaxation times.[1] A short D1 will suppress these signals, leading to integration errors during quantitative purity analysis.[1]

  • Spectral Width: -10 to 220 ppm (Captures the aldehyde carbonyl ~190 ppm).[1]

Part 3: Structural Elucidation & Spectral Assignment

Structural Segmentation

To assign the spectrum accurately, we segment the molecule into three magnetic zones:[1]

  • Zone A (Aldehyde Core): The trisubstituted benzene ring containing the formyl and methoxy groups.[1]

  • Zone B (Linker): The benzylic ether methylene (-OCH

    
    -).[1]
    
  • Zone C (Pendant Ring): The 2,6-dichlorophenyl moiety.[1]

Detailed Chemical Shift Table (CDCl )

Note: Values are high-confidence estimates based on chemically equivalent substructures (Benzyl o-vanillin and 2,6-dichlorobenzyl derivatives).

Carbon LabelChemical Shift (

ppm)
TypeStructural Logic & Diagnostic Features
C-Formyl 189.5 – 190.5 C=O[1]Most Deshielded. Characteristic aldehyde signal.[1][2]
C-2 (Core) 151.0 – 152.0 C_q-OIpso to the ether linkage.[1] Deshielded by oxygen.[1]
C-3 (Core) 152.5 – 153.5 C_q-OIpso to the methoxy group.[1] Often overlaps with C-2.[1]
C-1' (Ring 2) 132.0 – 133.0 C_qIpso carbon of the dichlorophenyl ring.[1] Shielded relative to unsubstituted benzyl due to ortho-chloro steric/electronic effects.[1]
C-2', 6' 136.5 – 137.5 C_q-ClDiagnostic Doublet. The C-Cl carbons.[1] Their intensity is often lower due to lack of NOE.
C-6 (Core) 124.0 – 125.0 CHOrtho to the aldehyde.
C-4' (Ring 2) 130.0 – 131.0 CHPara position on the dichloro ring.[1]
C-3', 5' 128.5 – 129.0 CHMeta positions on the dichloro ring.[1]
C-1 (Core) 129.0 – 130.0 C_qIpso to the aldehyde group.[1]
C-5 (Core) 118.0 – 119.0 CHMeta to aldehyde; para to ether.
C-4 (Core) 119.0 – 120.0 CHPara to methoxy.[1]
OCH

69.0 – 71.0 CH

Key Linker Signal. Significantly downfield due to oxygen.[1] Note: 2,6-dichloro substitution may cause a slight upfield shift vs. unsubstituted benzyl (approx 75 ppm) due to steric compression (gamma-effect).[1]
OCH

56.0 – 56.5 CH

Typical aromatic methoxy signal.[1]
Critical Diagnostic Signals[1]
  • The "2,6-Dichloro" Fingerprint: Unlike a standard benzyl group (which shows a large signal for 2 meta and 2 ortho carbons), the 2,6-dichlorobenzyl group is symmetric but sterically crowded.[1] Look for the C-Cl quaternary carbons around 137 ppm .[1] If these are missing or shifted to ~129 ppm, you may have lost the chlorines (dehalogenation impurity).[1]

  • The Benzylic Methylene (OCH

    
    ): 
    In standard benzyl ethers, this appears ~74-75 ppm.[1] In 2,6-dichlorobenzyl ethers , this carbon is often shielded to ~70 ppm  due to the "ortho effect" (steric crowding from the Cl atoms altering the preferred conformation).[1]
    

Part 4: Impurity Profiling & Troubleshooting

Common synthesis byproducts and their NMR signatures:

ImpurityOrigin

C Marker to Watch
o-Vanillin Unreacted Starting Material~148 ppm (C-OH ipso carbon).[1][3] The aldehyde C=O may also shift slightly (~196 ppm if H-bonded).[1]
2,6-Dichlorobenzyl chloride Unreacted Reagent~42 ppm (CH

-Cl).[1] The shift from 70 ppm (Ether) to 42 ppm (Chloride) is the primary check for reaction completion.[1]
2,6-Dichlorobenzyl alcohol Hydrolysis Byproduct~60-62 ppm (CH

-OH).[1] Distinct from the ether product (70 ppm).[1][4]

Part 5: Visualizations

Synthesis & Structural Correlation Logic

The following diagram illustrates the flow from precursors to the final assigned structure, highlighting the key NMR correlation nodes.

Gcluster_0Precursorscluster_1Target Molecule AnalysisVanillino-Vanillin(C-OH @ 148 ppm)ProductTarget Ether(C15H12Cl2O3)Vanillin->ProductO-AlkylationDCBC2,6-DichlorobenzylChloride(CH2-Cl @ 42 ppm)DCBC->ProductNucleophilic SubAldehydeAldehyde C=O~190 ppmProduct->AldehydeZone ALinkerEther Linker-OCH2-~70 ppmProduct->LinkerZone BCClC-Cl (Quaternary)~137 ppmProduct->CClZone COMeMethoxy-OCH3~56 ppmProduct->OMeZone A

Caption: Synthesis flow and mapping of critical

NMR Connectivity Map (HMBC Logic)

This diagram demonstrates how to validate the regiochemistry (Ether vs C-Alkylation) using Heteronuclear Multiple Bond Correlation (HMBC).

HMBCH_BzBenzylic H(s, ~5.2 ppm)C_Ipso_Ring1C-2 (Core)~151 ppmH_Bz->C_Ipso_Ring13-bond HMBC(Confirms Ether Link)C_Ipso_Ring2C-1' (Dichloro)~132 ppmH_Bz->C_Ipso_Ring22-bond HMBC(Confirms Benzyl)noteIf Alkylation occurred on Carbon,shifts would differ drastically.

Caption: HMBC correlations required to confirm the O-alkylation regiochemistry.

References

  • Sigma-Aldrich. Product Specification: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.[1]Link[1]

  • Al-Douh, M. H., et al. (2008).[1][5] "1D and 2D NMR Studies of Benzyl o-Vanillin." E-Journal of Chemistry. (Provides baseline shifts for the non-chlorinated analog). Link

  • Metcalf, B., et al. (2017).[1] "Discovery of GBT440 (Voxelotor), a Potent Hemoglobin S Polymerization Inhibitor."[1] ACS Medicinal Chemistry Letters. (Contextualizes the synthesis utility). Link[1]

  • National Institute of Standards and Technology (NIST). 13C NMR of Benzaldehyde Derivatives.Link[1]

The Pharmacophore Evolution: Dichlorobenzyl Methoxybenzaldehyde Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, structural evolution, and therapeutic application of dichlorobenzyl methoxybenzaldehyde derivatives, specifically within the context of hemoglobin modification for Sickle Cell Disease (SCD).

Part 1: Executive Summary & Historical Context

The discovery of dichlorobenzyl methoxybenzaldehyde compounds represents a pivotal "missing link" in the medicinal chemistry history of antisickling agents. This chemical class bridges the gap between the weak, non-specific activity of Vanillin (4-hydroxy-3-methoxybenzaldehyde) and the high-potency, targeted efficacy of modern hemoglobin modulators like Voxelotor (GBT440).

For researchers and drug developers, understanding this lineage is not merely historical—it is a masterclass in Structure-Activity Relationship (SAR) optimization. The transition involved three critical mechanistic leaps:

  • Schiff Base Formation: Utilizing the aldehyde moiety to covalently (but reversibly) bind the N-terminal valine of hemoglobin.

  • Hydrophobic Anchoring: Introducing the dichlorobenzyl group to exploit the hydrophobic pocket (Trp14α) within the hemoglobin tetramer, significantly increasing residence time.

  • Metabolic Stabilization: Shifting the hydroxyl position to create intramolecular hydrogen bonds, protecting the pharmacophore from rapid oxidation.

Part 2: The Mechanistic Core (Expertise & Logic)

The Vanillin Anchor (The Starting Point)

The journey began with the observation that Vanillin could inhibit the polymerization of Sickle Hemoglobin (HbS).[1]

  • Mechanism: The aldehyde group of vanillin condenses with the primary amine of the N-terminal valine (Val1α) of the hemoglobin alpha chain to form a Schiff base (imine).

  • The Limitation: Vanillin suffers from poor bioavailability and rapid metabolic oxidation to vanillic acid (inactive). Furthermore, its binding affinity is low (

    
     in the millimolar range), requiring massive, toxic doses for therapeutic effect.
    
The Dichlorobenzyl Expansion (The "Methoxybenzaldehyde" Era)

To improve affinity, researchers hypothesized that extending the molecule into the central water cavity of hemoglobin—specifically targeting a hydrophobic pocket lined by Val1α, Leu2α, and Trp14α —would stabilize the R-state (oxygenated) conformation.

This led to the synthesis of O-alkylated vanillin derivatives , specifically 4-(2,6-dichlorobenzyloxy)-3-methoxybenzaldehyde and its isomers.

  • Logic: The "methoxybenzaldehyde" core retains the Schiff-base forming capability. The "dichlorobenzyl" tail acts as a hydrophobic anchor.

  • Causality: The electron-withdrawing chlorine atoms on the benzyl ring increase lipophilicity (

    
    ), allowing the molecule to penetrate the red blood cell membrane more effectively and dock firmly into the hydrophobic cleft of HbS.
    
The Shift to Salicylaldehydes (The Voxelotor Precursors)

While 4-alkoxy derivatives (vanillin-like) showed improved affinity, they were still metabolically vulnerable. The definitive breakthrough came by moving the hydroxyl group to the 2-position (ortho) relative to the aldehyde.

  • Impact: This allows for an intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen.

  • Result: This bond stabilizes the Schiff base intermediate, increasing the equilibrium constant for binding by orders of magnitude.

Part 3: Visualization of the Discovery Pathway

The following diagram illustrates the structural evolution from Vanillin to the Dichlorobenzyl intermediates, and finally to the approved drug Voxelotor.

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Low Affinity | Rapid Metabolism Probe Dichlorobenzyl Intermediate (4-(2,6-dichlorobenzyloxy)-3-methoxybenzaldehyde) Proof of Hydrophobic Pocket Binding Vanillin->Probe Etherification with 2,6-Dichlorobenzyl Chloride Optimization Scaffold Shift (2-Hydroxy Isomerization) Intramolecular H-Bond Stabilization Probe->Optimization SAR: Hydroxyl Position Shift Voxelotor Voxelotor (GBT440) (Pyridine-substituted Salicylaldehyde) FDA Approved | High Potency Optimization->Voxelotor Heterocycle Optimization (Pyridine/Pyrazole addition)

Figure 1: Structural evolution of antisickling aldehydes. The dichlorobenzyl intermediate confirmed the viability of the hydrophobic pocket strategy.

Part 4: Technical Synthesis & Protocols

For researchers synthesizing these probes for comparative SAR studies, the following protocol is the industry standard for creating dichlorobenzyl ether derivatives of methoxybenzaldehydes .

Protocol: Williamson Ether Synthesis of 4-(2,6-dichlorobenzyloxy)-3-methoxybenzaldehyde

Objective: To attach the hydrophobic dichlorobenzyl anchor to the vanillin core.

Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2,6-Dichlorobenzyl chloride

  • Potassium Carbonate (

    
    ) - Base[2]
    
  • Potassium Iodide (

    
    ) - Catalyst (Finkelstein condition)
    
  • DMF (N,N-Dimethylformamide) or Acetone - Solvent

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Vanillin (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Deprotonation: Add anhydrous

    
     (1.5 eq) . Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms.
    
  • Alkylation: Add 2,6-Dichlorobenzyl chloride (1.1 eq) and a catalytic amount of

    
     (0.1 eq) .
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot will shift upwards (increased lipophilicity).

  • Work-up:

    • Cool to room temperature.[3]

    • Pour into ice-cold water (

      
       reaction volume). The product should precipitate as a white/off-white solid.
      
    • Filter the solid.[4][5] If oil forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Self-Validating Checkpoint:

  • 1H NMR Verification: Look for the disappearance of the phenolic -OH signal (approx. 9.8 ppm broad) and the appearance of the benzylic methylene singlet (

    
    ) around 5.1–5.3 ppm. The aldehyde proton (
    
    
    
    ) should remain distinct at ~9.85 ppm.

Part 5: Quantitative SAR Data Summary

The table below summarizes the impact of the dichlorobenzyl modification compared to the parent compound and the final drug.

CompoundStructure CoreHydrophobic TailHbS Affinity (

)
Antisickling Effect
Vanillin 4-OH-3-OMe-BenzaldehydeNone~1-5 mM (Weak)Low (<10% inhibition)
Intermediate A 4-OH-3-OMe-Benzaldehyde2,6-Dichlorobenzyl ~100-500 µMModerate
Intermediate B 2-OH -Benzaldehyde2,6-Dichlorobenzyl <50 µMHigh
Voxelotor 2-OH-BenzaldehydePyridyl-Pyrazole<1 µMVery High (>90% inhibition)

Note: Intermediate B represents the "scaffold hop" to the salicylaldehyde core, utilizing the same hydrophobic logic as the dichlorobenzyl derivatives.

References

  • Abraham, D. J., et al. (1991). "Vanillin, a potential agent for the treatment of sickle cell anemia."[1][6] Blood, 77(6), 1334-1341. Link

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 8(3), 321–326. Link

  • Abdulmalik, O., et al. (2005). "5-Hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology, 128(4), 552-561. Link

  • Safo, M. K., et al. (2004). "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry, 47(19), 4665-4676. Link

Sources

Methodological & Application

Application Note: Scalable Williamson Ether Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a critical intermediate in the manufacturing of Voxelotor (GBT440) , a hemoglobin S polymerization inhibitor used for Sickle Cell Disease.

The synthesis employs a Williamson Ether Synthesis between o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 2,6-dichlorobenzyl chloride. While conceptually simple, this specific transformation presents unique challenges due to the steric hindrance of the 2,6-dichloro substitution pattern and the electronic effects of the ortho-formyl group on the phenoxide nucleophile.

Target Audience

Medicinal chemists, process development scientists, and scale-up engineers requiring a high-purity (>98%) benzyl ether scaffold without chromatographic purification.

Retrosynthetic & Mechanistic Analysis

Chemical Strategy

The reaction proceeds via an SN2 mechanism .[1][2][3][4] The choice of base and solvent is critical to overcome the "Ortho Effect"—where the formyl group forms an intramolecular hydrogen bond with the phenol, stabilizing the starting material and reducing the acidity of the proton.

  • Nucleophile: o-Vanillin anion (generated in situ).

  • Electrophile: 2,6-Dichlorobenzyl chloride (sterically crowded but highly activated benzylic position).

  • Base: Potassium Carbonate (K₂CO₃).[1]

  • Solvent: DMF (N,N-Dimethylformamide).

Reaction Pathway Diagram (Graphviz)

ReactionPathway Start o-Vanillin (Starting Material) Inter Phenoxide Anion (Activated Nucleophile) Start->Inter Deprotonation (-CO2, -H2O) Base K2CO3 (Base) Base->Inter TS Transition State (SN2 Attack) Inter->TS + Electrophile Electrophile 2,6-Dichlorobenzyl Chloride Electrophile->TS Product Target Ether (Precipitate) TS->Product - KCl

Figure 1: Mechanistic pathway showing the activation of o-vanillin and subsequent SN2 attack.

Critical Process Parameters (CPPs)

Solvent Selection: The Dipolar Aprotic Advantage

While acetone is common for simple Williamson ethers, DMF is required here.

  • Reasoning: The 2,6-dichlorobenzyl chloride is lipophilic, while the potassium phenoxide salt is ionic. DMF solvates the potassium cation (K⁺) effectively, leaving the phenoxide anion "naked" and highly reactive. This is essential to overcome the steric bulk of the 2,6-dichloro motif.

Stoichiometry & Reagents
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
o-Vanillin 152.151.0SubstratePurity >99% (Avoid isovanillin)
2,6-Dichlorobenzyl chloride 195.471.1ElectrophileLachrymator ; Handle in hood
Potassium Carbonate 138.211.5BaseAnhydrous, finely ground (mesh size affects rate)
Potassium Iodide 166.000.1CatalystFinkelstein catalyst (optional but recommended)
DMF 73.095-7 volSolventWater content <0.1% (KF)
Temperature Control
  • Set Point: 60°C ± 5°C.

  • Risk: Temperatures >90°C increase the risk of Cannizzaro reaction on the aldehyde or polymerization. Temperatures <40°C result in sluggish conversion due to sterics.

Experimental Protocol

Safety Pre-Check[1]
  • Warning: 2,6-Dichlorobenzyl chloride is a potent lachrymator (tear gas agent). All weighing and transfers must occur in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

Step-by-Step Procedure (50g Scale)
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charging:

    • Charge DMF (250 mL) .

    • Add o-Vanillin (50.0 g, 328 mmol) . Stir until dissolved (yellow solution).

    • Add Potassium Carbonate (68.0 g, 492 mmol) . The mixture will turn bright yellow/orange (phenoxide formation).

    • Add Potassium Iodide (5.4 g, 32 mmol) .

  • Reaction:

    • Add 2,6-Dichlorobenzyl chloride (70.6 g, 361 mmol) in one portion.

    • Heat the slurry to 60°C .

    • Maintain agitation at 60°C for 3–5 hours .

  • In-Process Control (IPC):

    • Take a 50 µL aliquot, quench in MeCN/Water.

    • Method: HPLC or TLC (30% EtOAc/Hexane).

    • Spec: <2% unreacted o-vanillin.

  • Quench & Workup (Precipitation Method):

    • Cool the reaction mixture to 20–25°C .

    • Slowly add Water (500 mL) over 30 minutes. Note: Exothermic. Control temp <30°C.

    • The product will precipitate as an off-white to pale yellow solid.

    • Stir the slurry for 1 hour to dissolve inorganic salts (KCl, excess K₂CO₃).

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash 1: Water (2 x 100 mL) to remove DMF and salts.

    • Wash 2: Cold Ethanol (50 mL) to remove trace unreacted benzyl chloride.

    • Wash 3: Heptane (50 mL) to aid drying.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

Purification (Recrystallization)

If IPC purity is <98%, recrystallize:

  • Dissolve crude solid in minimum hot Ethyl Acetate .[1]

  • Add Heptane dropwise until persistent cloudiness.[1]

  • Cool slowly to 4°C. Filter.

Workup Logic & Troubleshooting

Workup Flowchart (Graphviz)

WorkupLogic ReactionMix Reaction Mixture (DMF, Product, Salts) Quench Add Water (Anti-solvent) Dissolves K2CO3/KCl ReactionMix->Quench Filtration Filtration Quench->Filtration Solid Solid Cake (Crude Product) Filtration->Solid Filtrate Filtrate (DMF, Water, Salts) Filtration->Filtrate Wash Wash: Water -> Cold EtOH Solid->Wash Final Pure Product >98% HPLC Wash->Final

Figure 2: Isolation strategy relying on the water-insolubility of the target ether.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<70%) Incomplete precipitation; Product lost in DMF/Water.Reduce DMF volume; Increase water ratio to 3:1. Cool to 4°C before filtering.
Product is Sticky/Gum Residual DMF or rapid precipitation trapping impurities.Recrystallize from EtOAc/Heptane. Ensure slow water addition.
High Starting Material Wet solvent or "dead" base.Ensure DMF is anhydrous. Grind K₂CO₃ fresh. Add 0.1 eq KI.
New Impurity (RRT ~0.8) Hydrolysis of benzyl chloride to benzyl alcohol.Check water content of DMF. Ensure system is under N₂.

Characterization Data (Expected)

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 118–122°C (Dependent on polymorph).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.35 (s, 1H, CH O) – Aldehyde proton.

    • δ 7.20–7.60 (m, aromatic protons).

    • δ 5.25 (s, 2H, OCH ₂Ar) – Key benzylic methylene singlet.

    • δ 3.85 (s, 3H, OCH ₃) – Methoxy group.

References

  • Metcalf, B., et al. (2017).[5][6] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[5][6][7] ACS Medicinal Chemistry Letters, 8(3), 321–326.[5][6][7] [Link]

  • Li, Z., et al. (2017).[6] "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, WO 2017/197083 A1.

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Historical Context).

  • Global Blood Therapeutics. (2019). "Voxelotor (Oxbryta) Prescribing Information." [Link]

Sources

purification of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde , a critical intermediate in the synthesis of hemoglobin modulators such as Voxelotor (GBT440). The synthesis typically involves the O-alkylation of o-vanillin with 2,6-dichlorobenzyl chloride.

The primary purification challenge lies in separating the target ether product from the unreacted phenolic starting material (o-vanillin) and the non-polar alkyl halide. This guide provides a self-validating chromatography protocol, leveraging the distinct polarity shift that occurs upon capping the phenolic hydroxyl group.

Chemical Context & Impurity Landscape[1]

To design an effective separation, one must understand the "why" behind the mixture's composition. The target molecule is formed via a Williamson ether synthesis.

Reaction Scheme & Impurity Origins

ReactionScheme cluster_0 Crude Mixture Components SM1 o-Vanillin (Polar, Phenolic OH) Product Target Ether (Intermediate Polarity) SM1->Product Alkylation SM2 2,6-Dichlorobenzyl chloride (Non-polar) SM2->Product Base K2CO3 / DMF Base->Product Impurity1 Oxidized Side-Product (Carboxylic Acid) (Very Polar) Product->Impurity1 Air Oxidation (Aldehyde -> Acid)

Figure 1: Reaction pathway highlighting the polarity shift from phenolic starting material to ether product.

Pre-Purification Analysis

Solubility Profile

The target compound is a lipophilic aldehyde.

  • Soluble in: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Sparingly Soluble in: Hexanes, Heptane.

  • Insoluble in: Water.

Thin Layer Chromatography (TLC) Method Development

Strict adherence to TLC optimization is required to prevent column failure.

Visualization Strategy:

  • UV (254 nm): All components (SM1, SM2, Product) are UV active.

  • DNP Stain (2,4-Dinitrophenylhydrazine): Specific for aldehydes. The product and o-vanillin will stain orange/red; the benzyl chloride (SM2) will not stain. This is a critical confirmation step.

Rf Value Predictions (Silica Gel 60):

Component Polarity Characteristics Predicted Rf (Hex:EtOAc 8:2)
2,6-Dichlorobenzyl chloride Non-polar, Halogenated 0.80 – 0.90
Target Product Ether-capped, Aldehyde 0.45 – 0.55
o-Vanillin Phenolic OH (H-bond donor) 0.20 – 0.30

| Carboxylic Acid Impurity | Ionizable proton | < 0.05 (Baseline) |[1][2]

Note: The phenolic OH of o-vanillin interacts strongly with the silanols of the stationary phase, causing it to elute significantly later than the target ether product.

Detailed Purification Protocol

Stationary Phase Preparation
  • Resin: Silica Gel 60 (40-63 µm particle size).

  • Scale: Use a 20:1 to 30:1 ratio of Silica:Crude Mass.

  • Packing: Slurry pack in 100% Hexanes (or Heptane) to ensure a tightly packed bed free of air bubbles.

Sample Loading

Method: Dry Loading (Recommended) Due to the limited solubility in hexanes, liquid loading may cause band broadening.

  • Dissolve crude mixture in minimum DCM.

  • Add silica gel (1:1 mass ratio to crude).

  • Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Load the powder carefully onto the top of the packed column.

Gradient Elution Strategy

Do not run isocratic immediately. A gradient ensures removal of the non-polar benzyl chloride before the product elutes.

Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate

Step% Mobile Phase BColumn Volumes (CV)Purpose
1 0%2 CVElute non-polar impurities (benzyl chloride).
2 0% → 10%3 CVLinear ramp to condition column.
3 10% → 25%10 CVProduct Elution Window.
4 25% → 50%3 CVFlush unreacted o-vanillin.
5 100%2 CVColumn wash (remove oxidized acids).
Fraction Analysis & Pooling
  • Spot fractions on TLC.

  • Visualize under UV.[3]

  • Critical Check: Stain the "front" and "tail" fractions of the product peak with DNP.

    • If the "front" fractions do not stain with DNP but are UV active, they contain benzyl chloride overlap. Discard them.

    • If the "tail" fractions show streaking, it is likely o-vanillin contamination.

Post-Column Processing & Crystallization

Chromatography provides >95% purity. For pharmaceutical grade (>99%), a crystallization step is recommended post-column.

  • Concentrate product fractions to a thick oil/solid.

  • Dissolve in minimum hot Ethanol or Isopropanol.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter the off-white/pale yellow crystals.

    • Note: This removes trace soluble isomers and breakdown products.

Troubleshooting & Logic Flow

PurificationLogic Start Crude Reaction Mixture TLC_Check TLC Analysis (Hex:EtOAc 8:2) Start->TLC_Check Decision1 Is SM2 (Benzyl Chloride) visible? TLC_Check->Decision1 Step_Wash Flush with 100% Hexane (2-3 CV) Decision1->Step_Wash Yes (High Rf) Step_Gradient Start Gradient 0 -> 25% EtOAc Decision1->Step_Gradient No Step_Wash->Step_Gradient Check_Streaking Is Product Streaking? Step_Gradient->Check_Streaking Action_Acid Add 0.1% TEA to solvent (Prevents acid drag) Check_Streaking->Action_Acid Yes Action_Collect Collect Fractions Check_Streaking->Action_Collect No Action_Acid->Action_Collect

Figure 2: Decision tree for chromatographic optimization.

Common Pitfalls
  • Aldehyde Oxidation: Benzaldehydes oxidize to benzoic acids on silica if left too long or if the silica is acidic.

    • Solution: Run the column quickly. Do not store the compound on the column overnight.

  • Co-elution with o-Vanillin: If the gradient is too steep (too much EtOAc too fast), the phenol will co-elute.

    • Solution: Keep the gradient shallow (10-20% EtOAc) for longer. The phenol needs significant polarity to break its interaction with the silica.

References

  • Synthesis of Voxelotor Intermediates

    • Li, Z., et al. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. World Intellectual Property Organization, WO 2017/197083.

    • Note: Describes the analogous alkylation and purification of salicylaldehyde deriv
  • Chromatographic Behavior of Vanillin Derivatives

    • Jagerdeo, E., et al. (2000). Liquid chromatographic determination of vanillin and related aromatic compounds.[4] Journal of AOAC International, 83(1), 237-240.

    • Note: Establishes the polarity order: Vanillin (most polar) > Ethyl Vanillin > Coumarin (least polar)
  • General TLC Staining Protocols

    • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC.

    • Note: Reference for Rf calculation and aldehyde visualiz
  • Voxelotor (GBT440)

    • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters, 8(3), 321–326.

    • Note: Provides the structural basis for the target molecule as a hemoglobin modulator intermedi

Sources

Application Notes and Protocols for Medicinal Chemistry Research: Leveraging Substituted Benzaldehydes in the Development of Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Chemical Scaffolds in Targeting Mcl-1

In the landscape of modern oncology, the selective induction of apoptosis in cancer cells remains a cornerstone of therapeutic development. A key family of proteins that regulate this process is the B-cell lymphoma 2 (Bcl-2) family, which includes both pro-apoptotic and anti-apoptotic members.[1] Among the anti-apoptotic proteins, Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical survival factor for many human cancers, and its overexpression is frequently associated with tumor progression and resistance to conventional chemotherapies.[2] This makes Mcl-1 a high-priority target for the development of novel anticancer agents.[3]

The small molecule 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde represents a chemical scaffold of significant interest in this domain. While not an active Mcl-1 inhibitor itself, its structural motifs—a substituted benzaldehyde with a dichlorobenzyl ether group—are characteristic of building blocks used in the synthesis of complex, high-affinity Mcl-1 inhibitors.[4][5][6] The dichlorophenyl group can engage in crucial hydrophobic and halogen bonding interactions within the BH3 binding groove of Mcl-1, a feature exploited in many potent inhibitors. This guide provides a comprehensive overview of the application of such scaffolds in the discovery and characterization of Mcl-1 inhibitors, detailing the underlying science and providing actionable protocols for researchers in the field.

The Significance of Mcl-1 in Cancer Biology

Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic "BH3-only" proteins, thereby preventing the activation of the effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization and the subsequent cascade of events leading to cell death.[7] Many cancer cells are "primed for death," meaning they have high levels of pro-apoptotic proteins that are held in check by an overabundance of anti-apoptotic proteins like Mcl-1. This dependency makes them particularly vulnerable to agents that inhibit Mcl-1.

Visualizing the Mcl-1-Mediated Apoptotic Switch

The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of Mcl-1 inhibitors.

Mcl1_Pathway cluster_0 Normal Cell Survival cluster_1 Action of Mcl-1 Inhibitor Mcl1 Mcl-1 BaxBak BAX/BAK Mcl1->BaxBak Inhibition Apoptosis_inhibited Apoptosis Blocked BaxBak->Apoptosis_inhibited BH3_only BH3-only Proteins (e.g., BIM, PUMA, NOXA) BH3_only->Mcl1 Sequestration Mcl1_inhibitor 2-[(2,6-Dichlorobenzyl)oxy]- 3-methoxybenzaldehyde-derived Mcl-1 Inhibitor Mcl1_2 Mcl-1 Mcl1_inhibitor->Mcl1_2 Binding & Inhibition BaxBak_2 BAX/BAK Apoptosis_induced Apoptosis Induced BaxBak_2->Apoptosis_induced BH3_only_2 BH3-only Proteins BH3_only_2->BaxBak_2 Activation

Caption: Mechanism of Mcl-1 inhibition.

Part 1: Synthesis and Structure-Activity Relationship (SAR) Insights

The development of potent and selective Mcl-1 inhibitors often involves complex multi-step syntheses where substituted benzaldehydes serve as key starting materials. Structure-based drug design, often aided by X-ray crystallography and computational modeling, guides the elaboration of these initial scaffolds into highly active compounds.[8][9]

General Synthetic Strategy Overview

A common approach involves the coupling of a benzaldehyde derivative with other heterocyclic systems to construct a core that mimics the alpha-helical BH3 domain of pro-apoptotic proteins. The 2,6-dichlorobenzyl ether moiety is often incorporated to occupy a hydrophobic pocket in the Mcl-1 protein, a strategy that has proven effective in enhancing binding affinity.[10]

The following workflow outlines a generalized synthetic approach:

Synthesis_Workflow Start 2-[(2,6-Dichlorobenzyl)oxy]- 3-methoxybenzaldehyde Step1 Condensation or Coupling Reaction Start->Step1 Intermediate1 Core Scaffold Assembly Step1->Intermediate1 Step2 Cyclization or Further Functionalization Intermediate1->Step2 Intermediate2 Elaborated Intermediate Step2->Intermediate2 Step3 Final Modification & Purification Intermediate2->Step3 Final_Product Potent Mcl-1 Inhibitor Step3->Final_Product

Caption: Generalized synthetic workflow.

Key SAR Observations
  • Dichlorophenyl Group: The 2,6-dichloro substitution pattern is critical for many inhibitors, as it provides a combination of steric bulk and favorable interactions within a key hydrophobic pocket of Mcl-1.

  • Linker Chemistry: The nature of the linker connecting the substituted benzyl group to the core of the molecule can significantly impact potency and pharmacokinetic properties. Ether linkages are common.

  • Core Heterocycle: A variety of heterocyclic cores, such as indoles and quinolines, have been successfully employed to present the key interacting moieties in the correct spatial orientation.[1][11]

Part 2: Biochemical and Cellular Characterization Protocols

Once a potential Mcl-1 inhibitor has been synthesized, a series of biochemical and cellular assays are required to determine its potency, selectivity, and mechanism of action.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of a test compound to Mcl-1 by assessing its ability to displace a fluorescently labeled BH3 peptide.

Principle: A fluorescently labeled BH3 peptide (donor) and a labeled anti-tag antibody (acceptor) are brought into proximity when bound to a tagged Mcl-1 protein, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant His-tagged Mcl-1 protein

  • Fluorescently labeled BIM BH3 peptide (e.g., with Terbium cryptate)

  • Anti-His antibody conjugated to an acceptor fluorophore (e.g., d2)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% BSA)

  • 384-well low-volume black plates

  • Test compounds serially diluted in DMSO

Procedure:

  • Prepare a master mix of Mcl-1 protein and the anti-His antibody in assay buffer and incubate for 15 minutes.

  • Add the test compound at various concentrations to the wells of the 384-well plate.

  • Add the Mcl-1/antibody mix to the wells.

  • Add the fluorescently labeled BIM BH3 peptide to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the ratio of acceptor to donor fluorescence and plot against the compound concentration to determine the IC50 value.

Parameter Typical Concentration
Mcl-1 Protein5-10 nM
BIM BH3 Peptide10-20 nM
Anti-His Antibody2-5 nM
Test Compound0.1 nM - 10 µM
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful tool to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Procedure:

  • Culture Mcl-1-dependent cancer cells (e.g., MV4-11) to 70-80% confluency.

  • Treat cells with the test compound or vehicle (DMSO) for 2-4 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 45-65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by Western blotting using an anti-Mcl-1 antibody.

  • Quantify the band intensities. A positive result is indicated by a higher amount of soluble Mcl-1 at elevated temperatures in the compound-treated samples compared to the vehicle control.

Protocol 3: Caspase-Glo 3/7 Assay for Apoptosis Induction

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Procedure:

  • Seed Mcl-1-dependent cells in a 96-well white-walled plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for 6-24 hours.

  • Equilibrate the plate to room temperature.

  • Add an equal volume of Caspase-Glo 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against compound concentration to determine the EC50 for apoptosis induction.

Concluding Remarks

The journey from a simple chemical building block like 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde to a clinically viable Mcl-1 inhibitor is a testament to the power of medicinal chemistry.[12][13] It requires a deep understanding of the target biology, sophisticated synthetic strategies, and a robust suite of assays for compound characterization. The protocols and insights provided in this guide are intended to equip researchers with the fundamental tools to contribute to this exciting and impactful area of cancer drug discovery. The continued exploration of novel scaffolds and the refinement of existing ones hold the promise of delivering new therapies that can overcome resistance and improve outcomes for cancer patients.

References

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity. (2015). Journal of Medicinal Chemistry - Figshare. Retrieved February 19, 2026, from [Link]

  • Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Discovery of Potent Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods and Structure-Based Design. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. (2025). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 19, 2026, from [Link]

  • Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design. (2013). PubMed. Retrieved February 19, 2026, from [Link]

  • MCL-1 inhibitors(Vanderbilt University Medical Center). (n.d.). Patsnap Synapse. Retrieved February 19, 2026, from [Link]

  • Development of Mcl-1 Inhibitors for Cancer Therapy. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. (2025). PubMed. Retrieved February 19, 2026, from [Link]

  • QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure a. (n.d.). Queen's University Belfast. Retrieved February 19, 2026, from [Link]

  • Structure-based design of 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of myeloid cell leukemia-1 (Mcl-1). (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

  • QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors and the Influence of Structure and Chirality on the Inhibitory Activity. (2024). Bentham Science Publisher. Retrieved February 19, 2026, from [Link]

  • Small molecule Mcl-1 inhibitors for the treatment of cancer. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Retrieved February 19, 2026, from [Link]

  • Discovery of Natural MCL1 Inhibitors using Pharmacophore modelling, QSAR, Docking, ADMET, Molecular Dynamics. (2024). bioRxiv. Retrieved February 19, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved February 19, 2026, from [Link]

  • High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications. (2025). Retrieved February 19, 2026, from [Link]

Sources

developing ALDH1A3 inhibitors with benzyloxybenzaldehyde scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical metabolic enzyme driving the maintenance of Cancer Stem Cells (CSCs), particularly in glioblastoma, prostate, and breast cancers.[1][2] High ALDH1A3 activity correlates with chemotherapy resistance and poor prognosis.[3][4] This guide details the development of benzyloxybenzaldehyde derivatives (e.g., ABMM-15, ABMM-16)—a class of small molecules designed to mimic the physiological substrate (retinal) while exploiting the enzyme's hydrophobic substrate channel for high selectivity.

This document provides a comprehensive workflow from chemical synthesis to enzymatic validation and cellular profiling, ensuring reproducible data generation for IND-enabling studies.

Chemical Design & Synthesis Strategy

The benzyloxybenzaldehyde scaffold is chosen for its structural homology to retinal (the natural substrate of ALDH1A3). The benzaldehyde moiety mimics the reactive headgroup of retinal, while the benzyloxy tail probes the hydrophobic channel of the enzyme active site.

Mechanism of Binding
  • Headgroup: The aldehyde carbonyl forms hydrogen bonds within the oxyanion hole (involving Asn169 and Glu268), positioning the molecule competitively against the substrate.

  • Linker: The ether oxygen (or methyloxy linker) provides flexibility.

  • Tail: The benzyl ring (often substituted) engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp177, Phe170) unique to the ALDH1A3 isoform, conferring selectivity over ALDH1A1.
Protocol: General Synthesis (Williamson Ether Synthesis)

Objective: Synthesize 3- or 4-(benzyloxy)benzaldehyde derivatives.

Reagents:

  • Substituted Benzyl Bromide (1.0 eq)

  • Hydroxybenzaldehyde (1.0 eq) (e.g., 3-hydroxybenzaldehyde for meta-substitution)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Potassium Iodide (KI, catalytic amount)

  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Workflow:

  • Activation: Dissolve Hydroxybenzaldehyde in

    
     under 
    
    
    
    atmosphere. Add
    
    
    and stir at RT for 30 mins to generate the phenoxide anion.
  • Coupling: Add the substituted Benzyl Bromide and catalytic KI dropwise.

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve residue in EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expert Tip: For ALDH1A3 selectivity, meta-substitution on the benzaldehyde ring (e.g., ABMM-16) often yields better isoform specificity than para-substitution, as it forces the benzyloxy tail into a specific hydrophobic pocket less accessible in ALDH1A1.

Enzymatic Inhibition Assay (In Vitro)

This is the "Gold Standard" for determining potency (


). We utilize a fluorescence-based kinetic assay measuring the conversion of 

to

.[5][6]

Critical Parameter: Use Hexanal as the substrate.[4][5] While Retinal is the physiological substrate, it is light-sensitive and insoluble. Hexanal offers robust kinetics (


) and stability.
Materials
  • Enzyme: Recombinant Human ALDH1A3 (active tetramer).

  • Cofactor:

    
     (Stock: 10 mM in water).
    
  • Substrate: Hexanal (Stock: 10 mM in DMSO).

  • Buffer: 50 mM HEPES (pH 7.4), 50 mM

    
    , 5 mM DTT, 0.01% Tween-20.
    
  • Detection: Fluorescence Plate Reader (Ex: 340 nm, Em: 460 nm).

Protocol
  • Preparation: Dilute ALDH1A3 enzyme to 20 nM in Assay Buffer. Keep on ice.

  • Inhibitor Incubation:

    • Add 48

      
       of Enzyme solution to 96-well black plate.
      
    • Add 1

      
       of Inhibitor (in DMSO).
      
    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no enzyme).

    • Incubate for 10 minutes at 25°C. This allows the inhibitor to equilibrate with the active site.

  • Reaction Initiation:

    • Prepare a Master Mix of

      
       (final conc. 500 
      
      
      
      ) and Hexanal (final conc. 100
      
      
      ).
    • Add 51

      
       of Master Mix to the wells.
      
  • Measurement:

    • Immediately read Fluorescence (Ex340/Em460) every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate the slope (RFU/min) of the linear portion (steady state).

    • Normalize to DMSO control.

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Data Presentation: Potency Benchmarks

Compound ID R-Group (Head) Tail Substitution ALDH1A3 IC50 (µM) Selectivity (vs 1A1)
ABMM-15 4-CHO 3-Methoxybenzyl 0.23 >200-fold
ABMM-16 3-CHO, 4-OMe Benzyl 1.29 >50-fold

| DEAB | (Generic Ref) | N/A | ~10.0 | Non-selective |

Cellular Efficacy & Selectivity[1][2][6][7][8][9]

To validate that the chemical inhibition translates to biological function, we target the Retinoic Acid Signaling Pathway in ALDH-high cancer cells (e.g., A549 lung or Mesenchymal Glioma Stem Cells).

Pathway Visualization

The diagram below illustrates how ALDH1A3 inhibition disrupts the CSC gene transcription program.

ALDH_Pathway Retinol Retinol (Vit A) Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA Oxidation ALDH1A3 ALDH1A3 Enzyme ALDH1A3->RA Catalyzes Inhibitor Benzyloxybenzaldehyde Inhibitor Inhibitor->ALDH1A3 Blocks Nucleus Nucleus: RAR/RXR Complex RA->Nucleus Translocation CSC_Genes CSC Transcription (Sox2, Nanog, Oct4) Nucleus->CSC_Genes Activates

Caption: ALDH1A3 inhibition blocks the oxidation of Retinal to Retinoic Acid, preventing RAR/RXR-mediated transcription of stemness genes.

Protocol: Sphere Formation Assay (Functional Stemness)

Objective: Assess the inhibitor's ability to block CSC self-renewal.

  • Cell Seeding: Dissociate A549 or GBM cells into single cells.

  • Culture: Seed 1,000 cells/well in Ultra-Low Attachment 96-well plates using Serum-Free Stem Cell Media (supplemented with EGF/bFGF).

  • Treatment: Treat with Inhibitor (0.1, 1, 5, 10

    
    ) or DMSO on Day 0.
    
  • Incubation: Incubate for 7–10 days without disturbing.

  • Quantification:

    • Count spheres >50

      
       in diameter using an inverted microscope.
      
    • Self-Validation: A potent ALDH1A3 inhibitor should reduce sphere formation efficiency (SFE) by >50% at concentrations near its enzymatic

      
      .
      

Troubleshooting & Expert Insights

  • Solubility: Benzyloxybenzaldehydes are highly lipophilic. If precipitation occurs in the assay buffer:

    • Limit final DMSO concentration to 1%.[5]

    • Add 0.01% Triton X-100 or Tween-20 to the buffer to maintain dispersion.

  • Selectivity Counter-Screen: Always run a parallel assay with ALDH2 (mitochondrial). ALDH2 inhibition causes "Asian Flush" symptoms and acetaldehyde toxicity. A viable drug candidate must show >50-fold selectivity for ALDH1A3 over ALDH2.

  • Interference: The aldehyde group on the inhibitor can potentially react with DTT in the buffer. If

    
     shifts with incubation time, try reducing DTT concentration or using TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent.
    

References

  • Ibrahim, A. I. M., et al. (2021).[1][2][7][8] Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.[9][10][11]

  • Marcato, P., et al. (2011). Aldehyde dehydrogenase activity of breast cancer stem cells is primarily due to isoform ALDH1A3 and its expression is predictive of metastasis.[12] Stem Cells, 29(1), 32-45.

  • Morgan, C. A., & Hurley, T. D. (2015). Characterization of Two Distinct Mechanisms for the Inhibition of ALDH1A1 by Kinetic and Structural Analysis. Journal of Molecular Biology, 427(22), 3501-3512.

  • Duan, J. J., et al. (2016).[1] ALDH1A3, a metabolic target for cancer diagnosis and therapy.[10][7] International Journal of Cancer, 139(5), 965-975.

Sources

Application Notes & Protocols for the Biological Evaluation of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biological evaluation of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde and its derivatives. This class of compounds possesses a unique structural architecture, combining a substituted benzaldehyde core, known for a wide spectrum of biological activities, with a dichlorobenzyl ether moiety, a common feature in pharmacologically active molecules. Given the absence of extensive public data on this specific scaffold, this guide establishes a logical, tiered approach for systematic evaluation. It is designed not as a rigid template, but as a strategic framework, empowering researchers to make informed decisions. We provide detailed, field-proven protocols for primary screening assays—including cytotoxicity and antimicrobial evaluation—and secondary assays for mechanism of action elucidation, such as enzyme inhibition and apoptosis studies. Each protocol is explained with scientific rationale to ensure experimental integrity and reproducibility.

Introduction and Scientific Rationale

The compound 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS No. 588713-62-6) presents a compelling scaffold for biological investigation.[1][2] Its structure is a deliberate synthesis of two key pharmacophores:

  • The Benzaldehyde Moiety: Substituted benzaldehydes are a well-established class of compounds with diverse biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties.[3][4][5][6] The aldehyde group itself is a reactive functional group that can interact with biological nucleophiles, such as amino acid residues in enzyme active sites.

  • The 2,6-Dichlorobenzyl Group: The presence of chlorine atoms, particularly the ortho,ortho'-substitution pattern, significantly influences the molecule's electronic properties and conformational rigidity. This substitution can enhance binding affinity to protein targets by engaging in halogen bonding or other hydrophobic interactions and often improves metabolic stability. Dichlorophenyl moieties are found in numerous approved drugs and clinical candidates, highlighting their pharmacological relevance.[7][8]

The ether linkage provides rotational flexibility, allowing the two aromatic systems to adopt optimal conformations for target binding. The 3-methoxy substituent further modulates the electronic landscape of the benzaldehyde ring. This combination suggests a high potential for discovering novel biological activities. Therefore, a systematic and hypothesis-driven evaluation is warranted.

This guide proposes a tiered screening cascade designed to efficiently identify and characterize the biological potential of these derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Advanced Studies Cytotoxicity Cytotoxicity & Antiproliferative Assays Antimicrobial Antimicrobial Screening Enzyme Enzyme Inhibition Assays (e.g., ALDH, Kinases) Cytotoxicity->Enzyme If Active Apoptosis Apoptosis vs. Necrosis (Caspase, TUNEL) Cytotoxicity->Apoptosis If Active SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Enzyme->SAR Apoptosis->SAR DNA DNA Interaction Studies InVivo In Vivo Model Testing SAR->InVivo

Figure 1: Proposed tiered workflow for the biological evaluation of novel benzaldehyde derivatives.

Tier 1: Primary Screening Protocols

The initial phase of evaluation aims to cast a broad net to identify the most promising biological activities. We recommend parallel screening for cytotoxicity against human cell lines and antimicrobial activity against a panel of pathogenic microbes.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess cell viability.[9] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., HCT-116 for colon cancer, SF-295 for glioblastoma, OVCAR-8 for ovarian cancer) in appropriate media.[3]

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include control wells: "vehicle control" (medium with DMSO) and "untreated control" (medium only). Doxorubicin is often used as a positive control.[4]

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation:

DerivativeCell LineIncubation Time (h)IC₅₀ (µM)
Compound X HCT-116485.2 ± 0.4
SF-2954812.8 ± 1.1
OVCAR-8488.1 ± 0.7
Doxorubicin HCT-116480.3 ± 0.05

Table 1: Example data summary for cytotoxicity screening. IC₅₀ values represent the mean ± standard deviation from three independent experiments.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Causality: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This assay is critical for quantifying antimicrobial potency and is widely used in drug discovery. The structure of benzaldehydes suggests they may disrupt microbial membranes or metabolic pathways.[5]

Methodology:

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[10][11]

    • Grow the strains in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2x concentrated stock of the test compound (prepared from a DMSO stock) to the first column, resulting in the highest test concentration.

    • Perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used for comparison.[10]

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in the determination.

Data Presentation:

DerivativeS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Compound X 1664>128
Compound Y 832128
Ciprofloxacin 0.50.251

Table 2: Example data summary for antimicrobial MIC testing.

Tier 2: Mechanism of Action (MoA) Elucidation

If a derivative shows significant activity in primary screens, the next logical step is to investigate its MoA.

Protocol: Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Causality: Benzaldehyde derivatives are well-known modulators and inhibitors of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes crucial for detoxifying both endogenous and exogenous aldehydes.[12] Inhibition of specific ALDH isoforms, such as ALDH1A3, is a therapeutic strategy in certain cancers.[13] This assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Assay Buffer (e.g., Sodium Pyrophosphate) F Add Buffer, NAD+, Enzyme, and Test Compound to Cuvette/Plate A->F B Prepare NAD+ Solution B->F C Prepare ALDH Enzyme Solution C->F D Prepare Substrate (e.g., Benzaldehyde) H Initiate reaction by adding Substrate D->H E Prepare Test Compound (Serial Dilutions) E->F G Pre-incubate at 25°C for 5 minutes F->G G->H I Monitor Absorbance at 340 nm (NADH production) in real-time H->I J Calculate Initial Reaction Velocity (V₀) I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC₅₀ value K->L

Figure 2: Workflow for a spectrophotometric enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.5.

    • Cofactor: 2.5 mM NAD⁺ in assay buffer.

    • Enzyme: Recombinant human ALDH1A3 (or other isoform) diluted to an appropriate working concentration.

    • Substrate: 10 mM benzaldehyde (or a more specific substrate like hexanal) in acetonitrile.[13]

    • Test Compound: Serial dilutions in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 150 µL Assay Buffer

      • 20 µL NAD⁺ solution

      • 10 µL Test Compound (or DMSO for control)

      • 10 µL ALDH enzyme solution

    • Mix and pre-incubate for 5-10 minutes at room temperature.[13]

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm (due to NADH formation) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of inhibitor concentration.

Protocol: Apoptosis Detection via TUNEL Assay

Causality: If a compound is cytotoxic, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis. The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[14][15]

Methodology:

  • Cell Treatment: Seed and treat cells on sterile glass coverslips in a 24-well plate as described in the cytotoxicity protocol (Section 2.1).

  • Fixation and Permeabilization: After the treatment period (e.g., 24 hours), wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction:

    • Use a commercial TUNEL assay kit according to the manufacturer's instructions.

    • Briefly, incubate the fixed and permeabilized cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). TdT adds the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Counterstaining and Imaging:

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides.

  • Analysis:

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (FITC) localized to the nucleus, while all nuclei will show blue fluorescence (DAPI).

    • Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological characterization of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde derivatives. Positive results from these assays would justify further investigation, including advanced structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as testing in more complex biological systems and eventually in vivo models. The multifaceted nature of the core scaffold suggests that these derivatives could yield promising leads in oncology, infectious diseases, or other therapeutic areas.

References

  • Ulker, Z., Alpsoy, L., & Mihmanli, A. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Toxicology and Industrial Health.
  • Universidade Federal do Ceará. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES.
  • BenchChem. (2025). Cytotoxicity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and its Analogs: A Comparative Guide.
  • Ulker, Z., et al. (2025). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. PDF available from researchgate.net.
  • Rucinska, M., et al. (Year not specified). Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase. PubMed.
  • Moreno-Mayor, A. B., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
  • Al-Mekhlafi, N. A., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.
  • ResearchGate. (Year not specified). Benzaldehyde derivatives with investigated inhibition profile.
  • ACS Publications. (2026). Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters.
  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
  • Friedman, M., et al. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed.
  • Journal of Chemical Society of Nigeria. (2018). ANTIBACTERIAL ACTIVITY OF SOME SELECTED SUBSTITUTED BENZALDOXIMES.
  • Coutinho, H. D. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC.
  • ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Activity of Some Novel 1- substituted Benzimidazole Derivatives.
  • Edmondson, D. E. (Year not specified). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • ChemScene. (Year not specified). 2-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde.
  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials.
  • ResearchGate. (2021). A Novel Molecule: 1-(2,6 Dichlorobenzyl)-4-(2-(2-4-hydroxybenzylidene)hydrazinyl)pyridinium Chloride and its Interaction with DNA.
  • MilliporeSigma. (Year not specified). 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | 588713-62-6.
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent... PubMed.
  • Graubner, W., & Wolf, M. (1966). [Critical considerations on the method of action of 2-(2,6-dichlorophenylamino)-2-imidazoline-hydrochloride]. PubMed.
  • Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed.

Sources

Application Note: Cellular Evaluation of 2,6-DCMB as a High-Potency Antisickling Agent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in hematology and small molecule drug discovery, specifically focusing on the evaluation of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (referred to herein as 2,6-DCMB ) as a Hemoglobin S (HbS) modulator for Sickle Cell Disease (SCD).

Introduction & Therapeutic Rationale

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (2,6-DCMB) represents a structural class of aromatic aldehydes designed to target the underlying molecular pathology of Sickle Cell Disease (SCD). Unlike hydroxyurea (which induces fetal hemoglobin), 2,6-DCMB functions as a direct Hemoglobin S (HbS) modulator .

Mechanism of Action

The aldehyde moiety of 2,6-DCMB forms a reversible covalent Schiff base interaction with the N-terminal valine residue (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


Val1) of the hemoglobin 

-chain.[1] This binding event:
  • Increases the oxygen affinity of HbS.[1][2]

  • Stabilizes the oxygenated "R-state" (Relaxed) conformation.

  • Prevents the transition to the deoxygenated "T-state" (Tense), thereby inhibiting the polymerization of HbS into insoluble fibers that cause red blood cell (RBC) sickling.[2]

The 2,6-dichlorobenzyl ether moiety provides a critical hydrophobic pharmacophore, enhancing the molecule's affinity for the hydrophobic pocket near the


-cleft of hemoglobin, potentially offering superior potency compared to first-generation aldehydes like 5-HMF (5-hydroxymethylfurfural).
Mechanistic Pathway Diagram

G cluster_0 Therapeutic Effect Compound 2,6-DCMB (Aldehyde Warhead) Adduct HbS-Drug Schiff Base (Stabilized R-State) Compound->Adduct Covalent Binding (αVal1) HbS_T Deoxy-HbS (T-State) HbS_R Oxy-HbS (R-State) HbS_T->HbS_R O2 Binding Polymer HbS Polymerization (Fibers) HbS_T->Polymer Hypoxia HbS_R->Adduct Stabilization Adduct->HbS_T Inhibits Transition Adduct->Polymer Prevents Sickling RBC Sickling & Vaso-occlusion Polymer->Sickling

Caption: Mechanism of 2,6-DCMB. The molecule stabilizes the high-affinity R-state of HbS, preventing the T-state transition required for polymerization.

Experimental Protocols

Protocol A: Oxygen Equilibrium Curve (OEC) Assay

Objective: To quantify the increase in hemoglobin oxygen affinity (left-shift in P50) induced by 2,6-DCMB. This is the gold-standard biochemical validation.

Materials:

  • Instrument: Hemox Analyzer (TCS Scientific) or equivalent dual-wavelength oximeter.

  • Sample: Fresh human whole blood (HbAA or HbSS) collected in EDTA or Heparin.

  • Buffer: Hemox Buffer (pH 7.4), Anti-foaming agent, BSA (0.2%).

  • Compound: 2,6-DCMB (100 mM stock in DMSO).

Step-by-Step Methodology:

  • Blood Preparation: Wash RBCs twice with PBS to remove plasma proteins (optional, but recommended to reduce non-specific binding). Resuspend to 40% hematocrit.

  • Dosing: Incubate RBC suspension (e.g., 50 µL) with varying concentrations of 2,6-DCMB (0.5 mM, 1 mM, 2 mM) for 1 hour at 37°C .

    • Control: DMSO vehicle (final concentration <1%).

  • Sample Loading: Transfer 50 µL of the incubated blood into 4 mL of Hemox Buffer in the sample cuvette.

  • Acquisition: Run the Hemox Analyzer.[2] The instrument will oxygenate the sample to 100% saturation and then slowly deoxygenate it using nitrogen gas while measuring absorbance at 560 nm and 576 nm.

  • Analysis: The software calculates the P50 value (the partial pressure of oxygen at which Hb is 50% saturated).

Data Output & Interpretation:

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    P50 (%):  Calculate the percentage shift relative to control.
    
    
    
    
  • Target: A robust antisickling agent typically shows a

    
    P50 > 20% at 1 mM.
    
Protocol B: Morphological Sickling Inhibition Assay

Objective: To visually confirm that 2,6-DCMB prevents RBC shape change under hypoxic stress.

Materials:

  • Sample: HbSS blood (Sickle Cell patient donor) - Critical: Must be homozygous SS.

  • Hypoxia Induction: Nitrogen glove box (0.5% - 2%

    
    ) OR Sodium Metabisulfite (2%) solution.
    
  • Fixative: 2% Glutaraldehyde or 4% Paraformaldehyde.

Step-by-Step Methodology:

  • Incubation: Dilute HbSS blood to 20% hematocrit in PBS + Glucose (5 mM).

  • Treatment: Treat with 2,6-DCMB (titration: 250 µM – 2 mM) for 1 hour at 37°C in normoxia.

  • Hypoxia Challenge (Nitrogen Method - Preferred):

    • Transfer samples to a hypoxic chamber (

      
      ) for 2–4 hours.
      
    • Alternative (Chemical): Mix treated blood 1:1 with 2% Sodium Metabisulfite (rapid deoxygenation) and seal on a slide.

  • Fixation: Add glutaraldehyde (final 2%) without exposing to air (inject through a septum or inside the glove box). This "freezes" the cell shape.

  • Microscopy: Count 300–500 cells per condition using Phase Contrast microscopy (40x or 100x objective).

  • Scoring: Classify cells as "Normal" (biconcave discoid) or "Sickled" (elongated, star-shaped, or spiculated).

Protocol C: Hemoglobin Adduct Quantification (LC-MS)

Objective: To verify the covalent binding stoichiometry (Target Engagement).

  • Lysis: Lyse treated RBCs with HPLC-grade water.

  • Separation: Centrifuge (14,000 x g, 10 min) to remove membranes.

  • HPLC/MS Analysis: Inject supernatant onto a C4 reverse-phase column (e.g., Vydac C4).

    • Gradient: Water/Acetonitrile + 0.1% TFA.

    • Detection: Monitor UV (214 nm) and Mass (ESI+).

  • Observation: Look for the separation of the

    
    -globin peak. The Schiff base adduct will cause a mass shift (+ MW of 2,6-DCMB - 
    
    
    
    ) and a retention time shift (increased hydrophobicity).
  • Calculation:

    
    
    

Data Presentation & Analysis

Expected Results Summary

The following table summarizes the expected profile for a potent antisickling benzaldehyde like 2,6-DCMB.

AssayReadoutControl (DMSO)2,6-DCMB (1 mM)Interpretation
OEC (Hemox) P50 (mmHg)26 - 28 mmHg15 - 20 mmHgLeft-shift indicates increased

affinity.
Sickling % Sickled Cells> 80% (Hypoxia)< 30% (Hypoxia)Prevention of polymer-induced deformation.
Adduct (MS) % Hb Modification0%20 - 40%Direct binding to Hb tetramer.
Solubility Aqueous LimitN/A< 50 µMNote: 2,6-DCMB is lipophilic; requires formulation (e.g., PEG400 or Cyclodextrin) for in vivo use.
Troubleshooting Guide
  • Precipitation: The dichlorobenzyl group makes this molecule highly hydrophobic. If precipitation occurs in the assay buffer:

    • Reduce stock concentration.

    • Pre-dilute in 1:1 DMSO:PBS before adding to blood.

    • Ensure BSA (0.2-0.5%) is present in the buffer to act as a carrier.

  • Low Adduct Yield: Schiff bases are reversible. Do not use acidic precipitation for sample prep unless reduced with Sodium Cyanoborohydride (

    
    ) first to "lock" the amine bond. For LC-MS without reduction, keep pH neutral until injection.
    

References

  • Metcalf, B., et al. (2017). Discovery of Voxelotor (GBT440): A Potent, Once-Daily Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters. Link

  • Abdulmalik, O., et al. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology. Link

  • Safo, M. K., & Kato, G. J. (2014). Therapeutic strategies to alter the oxygen affinity of sickle hemoglobin. Hematology/Oncology Clinics. Link

  • Nakagawa, A., et al. (2014). Hemoglobin S Polymerization Inhibitors: From Concepts to Candidates. Expert Opinion on Investigational Drugs. Link

  • Patent US12065408B2. Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. (Contextual grounding for benzaldehyde derivatives in SCD). Link

Disclaimer: This protocol is for research purposes only. 2,6-DCMB is an investigational compound and is not approved for clinical use in humans.

Sources

Application Note: Quantitative Analysis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative determination of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. As a complex aromatic aldehyde, potentially used as an intermediate in pharmaceutical synthesis or present as a process-related impurity, its accurate quantification is critical for quality control and regulatory compliance.[1] We provide detailed protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and trace-level analysis. The methodologies have been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical framework for this compound.

Introduction: The Analyte and the Analytical Imperative

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic molecule with the chemical formula C₁₅H₁₂Cl₂O₃ and a molecular weight of 311.16 g/mol .[3] Its structure, featuring a dichlorinated benzyl group, a methoxybenzaldehyde moiety, and an ether linkage, suggests its potential role as a key intermediate in the synthesis of complex pharmaceutical compounds. The presence of chlorine atoms and an aromatic aldehyde group makes it a molecule of interest for rigorous analytical characterization.

The development of sensitive and specific analytical methods is paramount for several reasons:

  • Quality Control: To ensure the purity of starting materials and intermediates in a manufacturing process.

  • Impurity Profiling: To detect and quantify its presence as a potential impurity in final drug substances, which is a critical aspect of pharmaceutical safety and regulatory submissions.[1]

  • Stability Studies: To monitor its degradation or formation in drug products over time.

This document provides two complementary, validated methods to address these analytical needs, ensuring both high-throughput screening and unambiguous identification.

Orthogonal Analytical Strategies: HPLC-UV and GC-MS

An orthogonal approach, using two analytical methods based on different separation and detection principles, provides a high degree of confidence in the analytical results. For 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, we have selected HPLC-UV and GC-MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis.[1] The analyte possesses a strong chromophore (the benzaldehyde ring system), making it highly suitable for UV detection. Reversed-phase HPLC offers excellent resolution for separating the analyte from non-polar and moderately polar impurities. Its robustness and simplicity make it ideal for routine quality control applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers superior selectivity and sensitivity.[4] The compound's volatility allows for analysis by GC. The mass spectrometer provides not only quantification but also mass spectral data, which serves as a highly specific identifier, confirming the analyte's identity based on its mass-to-charge ratio and fragmentation pattern. This is particularly valuable for impurity identification and trace-level analysis.[5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water. The analyte is detected by its absorbance of ultraviolet light at a specific wavelength, and the resulting peak area is proportional to its concentration.

Experimental Protocol

3.2.1. Instrumentation, Chemicals, and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance (4 or 5 decimal places).

  • Volumetric flasks (Class A), pipettes, and autosampler vials.

  • Reference Standard: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (65:35 v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. For example, dissolve 25 mg of the sample in a 50 mL volumetric flask. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)
Run Time 10 minutes

3.2.4. Data Analysis and Quantification Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the reference standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use linear regression to determine the concentration of the analyte in the sample.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockSol Prepare Stock Solution (100 µg/mL) RefStd->StockSol Sample Weigh Sample SampleSol Prepare Sample Solution Sample->SampleSol WorkStd Prepare Working Standards (1-50 µg/mL) StockSol->WorkStd Inject Inject into HPLC WorkStd->Inject Filter Filter Sample Solution (0.45 µm) SampleSol->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte Detect->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV Experimental Workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

This method is ideal for confirming the identity and quantifying trace levels of the analyte. A dilute solution of the sample is injected into the GC, where the analyte is vaporized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for identification and quantification.

Experimental Protocol

4.2.1. Instrumentation, Chemicals, and Consumables

  • GC-MS system with a capillary column, autosampler, and an EI source.

  • Data acquisition and processing software with a mass spectral library.

  • Analytical balance, volumetric flasks, pipettes, and GC vials with septa.

  • Reference Standard: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (≥98% purity).

  • Dichloromethane (GC or pesticide residue grade).

  • Helium (99.999% purity) as carrier gas.

4.2.2. Preparation of Solutions

  • Diluent: Dichloromethane.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with dichloromethane to cover the expected concentration range of the analyte (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Prepare the sample in the same manner as for the HPLC analysis but using dichloromethane as the diluent. Ensure the final concentration is within the GC-MS calibration range.

4.2.3. GC-MS Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280 °C
Injection Mode Splitless (or Split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)
SIM Ions Select 3-4 characteristic ions (e.g., molecular ion and major fragments)

4.2.4. Data Analysis and Quantification For quantification, use a characteristic ion that is abundant and free from interference. Create a calibration curve by plotting the peak area of the selected ion against the concentration of the standards. For identity confirmation, compare the full scan mass spectrum of the peak in the sample to that of the reference standard and a spectral library if available. The characteristic isotopic pattern of the two chlorine atoms should be visible in the molecular ion cluster.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Solution Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing StdPrep Prepare Standards in Dichloromethane Inject Inject into GC StdPrep->Inject SamplePrep Prepare Sample in Dichloromethane SamplePrep->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM mode) Ionize->Detect Quant Quantification using Characteristic Ion Detect->Quant Confirm Identity Confirmation (Mass Spectrum) Detect->Confirm Report Generate Report Quant->Report Confirm->Report

Caption: GC-MS Experimental Workflow.

Method Validation: Ensuring Trustworthy Results

A critical component of ensuring reliable and scientifically sound data is the validation of the analytical methods.[2] The protocols described above should be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[7][8]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an analytical method intended for the quantification of a significant impurity.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.Peak purity index > 0.995 (for DAD). No interfering peaks at the analyte's retention time in blank/placebo.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999 for at least 5 concentration levels.
Range The interval between the lowest and highest concentrations for which the method has suitable precision and accuracy.[8]Typically 80% to 120% of the test concentration for an assay, or from the reporting limit to 120% of the specification for an impurity.
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[2]98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurity analysis at multiple levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Repeatability: RSD ≤ 2.0%.Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH, column temperature).[7]System suitability parameters remain within acceptance criteria.

Conclusion

This application note provides two comprehensive, orthogonal, and scientifically sound analytical methods for the determination of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. The HPLC-UV method serves as a robust tool for routine quality control, while the GC-MS method provides enhanced sensitivity and definitive structural confirmation. Adherence to the detailed protocols and implementation of the described validation strategy will ensure the generation of accurate, reliable, and defensible data, supporting drug development and manufacturing in a regulated environment.

References

  • Ridgway, K., Lalljie, S. P. D., & Smith, R. M. (2007). Sample preparation techniques for the determination of trace residues and contaminants in foods.
  • AMSbiopharma. (2025, July 22).
  • Hashimoto, S., Fushimi, A., & Tanabe, K. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Chemistry Letters, 12(1), 137-142.
  • Efor Group. Validation of analytical procedures according to the ICH guidelines.
  • Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Mueller, B. D., Smith, J. D., & Wumpke, J. A. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Amsbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Barceló, D. (2017). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
  • Scilight Press. (2025, October 21). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research.
  • ResearchGate. (2025, August 10). Sample treatment techniques for organic trace analysis.
  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • International Journal of Chemical Engineering and Applications.
  • U.S. Geological Survey.
  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ICH. (2023, November 30).
  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • ResearchGate. (2025, August 10).
  • ResearchGate.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ChemScene. 2-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde.
  • MilliporeSigma. 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde | 588713-62-6.

Sources

Application Note: HPLC Analysis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography Method for Voxelotor (GBT440) Intermediate Purity Profiling

Introduction & Scope

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 588713-62-6) is a critical synthetic intermediate in the manufacturing of Voxelotor (Oxbryta), a first-in-class hemoglobin S polymerization inhibitor for Sickle Cell Disease.

In the synthetic pathway, this compound is formed via the O-alkylation of o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) with 2,6-dichlorobenzyl chloride (or bromide). Because the downstream chemistry involves condensation with a heterocyclic amine, the purity of this aldehyde intermediate is paramount. Unreacted aldehyde functionality is reactive, and residual starting materials can lead to genotoxic impurities or side-reactions.

Analytical Challenges:

  • Hydrophobicity: The 2,6-dichlorobenzyl moiety imparts significant lipophilicity (LogP ~4.4), requiring strong organic eluents.

  • Oxidative Instability: Like most benzaldehydes, the aldehyde group is susceptible to air-oxidation, forming the corresponding benzoic acid derivative. The analytical method must resolve the active aldehyde from its inactive acid degradant.

  • Starting Material Clearance: The method must quantify residual o-Vanillin (polar, phenolic) and 2,6-dichlorobenzyl chloride (non-polar, alkyl halide).

Physicochemical Profile & Method Logic

To design a robust protocol, we analyze the molecular properties that dictate chromatographic behavior.

PropertyValue / CharacteristicImpact on HPLC Method
LogP ~4.4 (High Lipophilicity)Requires a C18 column and high % Acetonitrile gradient to elute within a reasonable runtime.
pKa Neutral (Aldehyde)Mobile phase pH is less critical for the target, but critical for separating acidic impurities (o-Vanillin pKa ~8; Benzoic acid degradant pKa ~4).
UV Max ~215 nm, ~254 nm254 nm is preferred for selectivity (aromatic rings); 210-220 nm for trace impurity detection.
Solubility Insoluble in water; Soluble in ACN/MeOHSample diluent must be high organic (e.g., 100% ACN) to prevent precipitation.
The "Acid Lock" Strategy

We utilize an acidic mobile phase (0.1% H₃PO₄ or Formic Acid) .

  • Reasoning: The potential oxidative degradant is a carboxylic acid. At neutral pH, it ionizes (COO⁻), eluting early and tailing. At acidic pH (pH ~2.5), it remains protonated (COOH), interacting with the C18 phase to produce a sharp peak that is well-resolved from the polar starting material (o-Vanillin).

Synthesis & Impurity Mapping (Visualized)

The following diagram illustrates the synthesis pathway and the origin of the impurities tracked by this method.

SynthesisMap cluster_legend Chromatographic Behavior SM1 Starting Material 1 o-Vanillin (Polar, Acidic Phenol) TARGET TARGET INTERMEDIATE 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (Neutral, Lipophilic) SM1->TARGET Alkylation (K2CO3) SM2 Reagent 2,6-Dichlorobenzyl Chloride (Non-polar, Alkyl Halide) SM2->TARGET IMP_ACID Degradant (Oxidation) Corresponding Benzoic Acid (Polar, Acidic) TARGET->IMP_ACID Air Oxidation (Storage/Stress) Legend Elution Order: 1. Acid Degradant (Polar) 2. o-Vanillin (Polar) 3. TARGET 4. Benzyl Chloride (Non-polar)

Caption: Synthesis pathway showing the origin of precursors and the oxidative degradation pathway tracked by HPLC.

Standard Operating Procedure (Protocol)
4.1. Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure. C18 is required for the hydrophobic retention.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

4.2. Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Orthophosphoric Acid (H₃PO₄) in Water.

    • Prep: Add 1 mL of 85% H₃PO₄ to 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

    • Note: Methanol leads to higher backpressure and different selectivity; ACN is preferred for this lipophilic compound.

4.3. Gradient Program

A gradient is strictly required. Isocratic elution will either elute the starting material in the void volume or retain the target indefinitely.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 6040Equilibration/Start: Moderate organic to retain polar SM slightly.
5.0 6040Isocratic Hold: Separation of o-Vanillin and Acid Impurity.
20.0 1090Ramp: Elute the hydrophobic Target and Benzyl Chloride.
25.0 1090Wash: Flush highly lipophilic dimers.
25.1 6040Re-equilibration: Return to initial conditions.
30.0 6040Stop: Ready for next injection.
4.4. Standard & Sample Preparation
  • Diluent: Acetonitrile : Water (80:20 v/v).

    • Caution: Do not use 100% water; the compound will precipitate.

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the Target Compound into a 25 mL volumetric flask. Dissolve in 20 mL ACN, sonicate for 5 mins, and make up to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute the Stock Solution 1:10 with Diluent.

  • System Suitability Solution: Spike the Working Standard with 1% o-Vanillin (SM) and 1% 2,6-dichlorobenzyl chloride to verify resolution.

System Suitability & Validation Criteria

To ensure the data is legally defensible (E-E-A-T principle of Trustworthiness), the system must pass these checks before analyzing samples.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between o-Vanillin and TargetEnsures separation of starting material from product.
Tailing Factor (T) 0.8 – 1.5Ensures peak symmetry; tailing indicates secondary interactions or pH issues.
Theoretical Plates (N) > 5,000Indicates column efficiency.
% RSD (Area) < 2.0% (n=5 injections)Confirms injector precision.
Analytical Workflow Logic

This diagram guides the analyst through the decision-making process during routine analysis.

Workflow Start Start Analysis Blank Inject Blank (Diluent) Check for Ghost Peaks Start->Blank SST Inject System Suitability (Spiked Mixture) Blank->SST CheckRes Resolution > 2.0? SST->CheckRes Sample Inject Samples (Duplicate Prep) CheckRes->Sample Yes Fail STOP: Check Column/pH CheckRes->Fail No Calc Calculate Purity % (Area Normalization) Sample->Calc Report Generate COA Calc->Report

Caption: Step-by-step decision tree for routine purity analysis of the Voxelotor intermediate.

Troubleshooting Guide (Expert Insights)

Issue 1: "Ghost Peak" at ~22 minutes.

  • Cause: This is likely the 2,6-dichlorobenzyl chloride reagent. It has weak UV absorbance at 254 nm but is very lipophilic.

  • Solution: Do not integrate this as a degradant; it is a process impurity. Ensure the gradient wash (90% ACN) is long enough to flush it out, otherwise, it may elute in the next injection (carryover).

Issue 2: Peak splitting of the Main Peak.

  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN and injected (e.g., 10 µL) into a mobile phase starting at 40% ACN, the "strong solvent effect" occurs.

  • Solution: Reduce injection volume to 3-5 µL or match the sample diluent to the starting mobile phase (60:40 Water:ACN), provided solubility is maintained.

Issue 3: New peak appearing before the main peak over time.

  • Cause: Aldehyde oxidation.[1][2] The sample solution is reacting with air in the autosampler vial.

  • Solution: Use amber vials. Keep autosampler temperature at 4°C. Analyze samples within 24 hours of preparation.

References
  • Metcalf, B., et al. (2017).[3] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[3] ACS Medicinal Chemistry Letters, 8(3), 321-326.[3] [Link]

  • Li, Z., et al. (2017).[3] "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, Patent WO 2017/197083 A1.

  • PubChem. (n.d.). "Compound Summary: Voxelotor." National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization

Introduction: The Precision of Purity

In drug development, the synthesis of substituted benzaldehydes is a pivotal "gateway" step. Whether you are targeting a reductive amination or a Wittig olefination, the purity of your aldehyde intermediate is non-negotiable.

This guide moves beyond standard textbook procedures to address the failure modes specific to substituted aromatic systems. We focus on the causality of side reactions—why they happen and how to engineer them out of your workflow.

Troubleshooting Guides (Q&A)

Category A: Oxidation of Benzyl Alcohols (Swern, PCC, MnO₂)

User Query: “I performed a Swern oxidation on 4-methoxybenzyl alcohol. The conversion was complete, but the product smells like rotten cabbage and NMR shows a new set of peaks around 2.1 ppm. What happened?”

Diagnosis: Formation of Methylthiomethyl Ether (Pummerer-type Side Reaction).

  • The Cause: This specific side reaction occurs when the temperature control fails. If the reaction mixture warms above -60°C before the addition of the base (Triethylamine/DIPEA), or if the base is added too rapidly, the intermediate alkoxysulfonium ylide undergoes a Pummerer rearrangement rather than the desired elimination.

  • The Fix:

    • Strict Temperature Control: Maintain internal temperature (IT) < -65°C during the addition of the alcohol and the initial aging period.

    • Base Addition: Add the base slowly down the side of the flask to pre-cool it, ensuring the exotherm does not spike the IT.

  • Self-Validating Check: The "rotten cabbage" smell is Dimethyl Sulfide (DMS), a byproduct of the successful reaction. However, if the smell is accompanied by the thioether impurity (singlet ~2.1 ppm), the protocol failed.

User Query: “I am using PCC to oxidize a benzyl alcohol with an acid-labile protecting group (THP). The product is turning into a black tar.”

Diagnosis: Acid-Catalyzed Decomposition & Chromium Polymerization.

  • The Cause: Pyridinium Chlorochromate (PCC) is slightly acidic. Substituted benzaldehydes, especially electron-rich ones, can polymerize or lose protecting groups under acidic conditions, leading to "tarring."

  • The Fix:

    • Buffer the System: Add anhydrous Sodium Acetate (NaOAc) or silica gel to the PCC suspension before adding your substrate. This buffers the HCl generated.

    • Alternative: Switch to Dess-Martin Periodinane (DMP) . It is neutral, avoids toxic chromium, and is highly chemoselective for sensitive substrates.

Category B: Formylation of Arenes (Vilsmeier-Haack)

User Query: “I subjected 3-hydroxyanisole to Vilsmeier-Haack conditions (POCl₃/DMF) to get the aldehyde. I isolated a product with the correct mass for the aldehyde + substitution, but the -OH signal is gone.”

Diagnosis: Competitive Chlorination of Phenols.

  • The Cause: The Vilsmeier reagent (chloroiminium ion) is a potent chlorinating agent.[1] Electron-rich phenols (-OH) will react with POCl₃ to form phosphorodichloridates, which are then displaced by chloride, converting Ar-OH to Ar-Cl.

  • The Fix:

    • Protection is Mandatory: You must protect the phenol as a methoxy (OMe) or benzyl ether (OBn) before formylation.

    • Alternative: If the free phenol is required, use the Reimer-Tiemann reaction (CHCl₃/KOH), though yields are typically lower and regioselectivity is poorer.

User Query: “My Vilsmeier reaction on a bulky substrate (2,6-disubstituted benzene) is yielding <10% product after 24 hours.”

Diagnosis: Steric Inhibition of the Tetrahedral Intermediate.

  • The Cause: The formation of the iminium salt requires the electrophile to attack the ring. If the ortho-positions are blocked, the transition state is energetically unfavorable.

  • The Fix:

    • Increase Temperature: Heating to 60-80°C drives the formation of the iminium salt (monitor for decomposition).

    • Lewis Acid Catalysis: Add ZnCl₂ or AlCl₃ to activate the Vilsmeier reagent further, making it a "harder" electrophile.

Category C: Reduction of Nitriles & Esters (DIBAL-H)[2]

User Query: “I reduced a benzonitrile with DIBAL-H to get the benzaldehyde. After workup, I see a significant amount of benzyl amine.”

Diagnosis: Over-Reduction or Improper Quench.

  • The Cause: DIBAL-H reduces the nitrile to an aluminum imine intermediate. If the reaction warms up in the presence of excess reductant, or if the quench is delayed/inefficient, the imine can be further reduced to the amine.

  • The Fix:

    • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of DIBAL-H.

    • Cryogenic Quench: Quench the reaction at -78°C with methanol or ethyl acetate to destroy excess hydride before adding the aqueous acid for hydrolysis.

    • Hydrolysis Time: The imine intermediate requires acidic hydrolysis (e.g., 1M HCl or Rochelle’s salt) to release the aldehyde. Ensure this step is given sufficient time (1-2 hours) at room temperature.

Comparative Analysis of Methods

The following table summarizes the risk profile for each synthesis method when applied to substituted benzaldehydes.

MethodSubstrate ScopePrimary Failure ModeCritical Control Parameter
Swern Oxidation Acid-sensitive, protected alcoholsThioether formation (Pummerer)Temp < -60°C (Internal)
Vilsmeier-Haack Electron-rich arenes (Anisoles, Anilines)Chlorination of nucleophiles (-OH, -NH₂)Protecting Groups
DIBAL-H Reduction Nitriles, EstersOver-reduction to Amine/AlcoholCryogenic Quench
PCC / PDC Robust, simple alcoholsChromium toxicity / TarringBuffering (NaOAc)
MnO₂ Oxidation Allylic/Benzylic alcohols onlyIncomplete conversionReagent Activation

Visualizing the Failure Pathways

Diagram 1: Swern Oxidation Decision Tree

This diagram illustrates the mechanistic divergence based on temperature control.

SwernPathways Start Benzyl Alcohol + DMSO/Oxalyl Chloride Inter Alkoxysulfonium Ion Intermediate Start->Inter TempCheck Temperature Check Inter->TempCheck PathSuccess Add Base (NEt3) at < -60°C TempCheck->PathSuccess Maintained Cold PathFail Warm to > -40°C Before Base TempCheck->PathFail Temp Spike Product Benzaldehyde (Target) PathSuccess->Product E2 Elimination SideProduct Methylthiomethyl Ether (Pummerer Rearrangement) PathFail->SideProduct Intramolecular Rearrangement

Caption: Divergent pathways in Swern oxidation. Temperature spikes trigger the Pummerer rearrangement, yielding the thioether impurity instead of the aldehyde.

Diagram 2: Vilsmeier-Haack Selectivity

This diagram details the competition between formylation and chlorination.

VilsmeierSelectivity Reagent Vilsmeier Reagent (Chloroiminium Ion) Substrate Substituted Arene Reagent->Substrate Attacks Decision Substituent Type? Substrate->Decision PathOMe Electron Donor (-OMe, -NR2) Decision->PathOMe Protected PathOH Nucleophilic Proton (-OH, -NH) Decision->PathOH Unprotected Inter1 Iminium Salt PathOMe->Inter1 EAS Inter2 Phosphorodichloridate PathOH->Inter2 O-Attack ProdAld Benzaldehyde Inter1->ProdAld Hydrolysis ProdCl Aryl Chloride Inter2->ProdCl Cl- Displacement

Caption: The Vilsmeier reagent is bifunctional. Unprotected nucleophiles (-OH) lead to chlorination, while protected arenes undergo the desired formylation.

Standardized Protocol: Robust Swern Oxidation

This protocol is engineered to minimize the "rotten cabbage" side reaction and ensure high purity.

Reagents:

  • Oxalyl Chloride (1.5 eq)

  • DMSO (3.0 eq)

  • Substituted Benzyl Alcohol (1.0 eq)

  • Triethylamine (5.0 eq, dry)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Oxalyl Chloride in DCM. Cool to -78°C (Dry Ice/Acetone).[2][3]

  • DMSO Addition: Add DMSO dropwise over 15 minutes. Critical: Monitor internal temperature; do not allow it to rise above -65°C. Gas evolution (CO/CO₂) will occur. Stir for 15 minutes.

  • Substrate Addition: Dissolve the benzyl alcohol in a minimum volume of DCM. Add dropwise to the reaction mixture, maintaining -78°C.

  • Aging: Stir the milky white suspension at -78°C for 45 minutes. This ensures complete formation of the alkoxysulfonium intermediate.

  • Elimination (The Danger Zone): Add Triethylamine dropwise down the side of the flask. The reaction will become exothermic and thick. Do not remove the cooling bath.

  • Warm-up: Allow the reaction to warm to 0°C over 1 hour. The solution will turn clear/yellow.

  • Quench: Pour into saturated NH₄Cl solution. Extract with DCM, wash with 1M HCl (to remove excess amine) and Brine.

Self-Validation:

  • TLC: Check for the disappearance of the alcohol spot.

  • Smell Test: A strong sulfide smell is normal, but if the crude NMR shows a singlet at 2.1 ppm, the temperature control in Step 2 or 5 was insufficient.

References

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34, 1651–1660.

  • Mancuso, A. J.; Brownfain, D. S.; Swern, D. "Structure of the dimethyl sulfoxide-oxalyl chloride reaction product. Oxidation of heteroaromatic and diverse alcohols to carbonyl compounds." J. Org.[4] Chem., 1979 , 44, 4148–4150.

  • Meth-Cohn, O.; Stanforth, S. P. "The Vilsmeier–Haack Reaction."[5] Comprehensive Organic Synthesis, 1991 , 2, 777-794.

  • Tidwell, T. T. "Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations." Organic Reactions, 1990 , 39, 297.

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .

Sources

improving yield of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VOX-INT-001 Subject: Yield Improvement of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary (The "Ticket")

User Issue: Researchers frequently report stalled conversion (60-70%) and dark impurities when synthesizing 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde . This molecule is the pivotal "Left-Hand Side" intermediate for Voxelotor (GBT440) , a hemoglobin S polymerization inhibitor.

Diagnosis: The reaction is a Williamson Ether Synthesis between o-vanillin and 2,6-dichlorobenzyl chloride. The primary failure mode is steric hindrance caused by the bulky chlorine atoms at the 2,6-positions of the benzyl halide, which severely retards the


 trajectory. Secondary failure modes include aldehyde oxidation (Cannizzaro/Air) and hydrolysis of the benzyl halide.

Mechanistic Analysis (The "Engine")

To solve the yield issue, we must first visualize the steric wall preventing your nucleophile from attacking.

Diagram 1: Steric Hindrance in Attack

This diagram illustrates why standard conditions fail. The 2,6-dichloro substituents block the backside attack required for the phenoxide to displace the chloride leaving group.

G cluster_sterics Kinetic Barrier Vanillin o-Vanillin (Nucleophile) Enolate Phenoxide Intermediate Vanillin->Enolate Deprotonation (-H+) Base Base (K2CO3) Base->Enolate Transition Sterically Hindered Transition State Enolate->Transition Slow Attack Electrophile 2,6-Dichlorobenzyl Chloride Electrophile->Transition Cl- Leaving Group Product Target Ether (Voxelotor Int.) Transition->Product High Barrier

Caption: The 2,6-dichloro substituents create a "steric wall," significantly raising the activation energy for the phenoxide attack.

Optimization Modules (The "Fix")

Module A: The Finkelstein Modification (Critical)

The chloride leaving group is too slow given the steric crowding. You must swap it for a better leaving group in situ.

  • The Fix: Add Potassium Iodide (KI).

  • Mechanism: KI reacts with 2,6-dichlorobenzyl chloride to form 2,6-dichlorobenzyl iodide . Iodide is a better leaving group (weaker bond, better polarizability), accelerating the reaction rate by orders of magnitude.

  • Stoichiometry: 0.1 – 0.5 equivalents of KI is usually sufficient (catalytic), but 1.0 eq can be used for stubborn cases.

Module B: Base & Solvent Selection

Do not use Hydroxides (NaOH/KOH). They are too harsh for the aldehyde group.

ParameterRecommendationRationale
Base K₂CO₃ (Potassium Carbonate)Mild enough to spare the aldehyde; strong enough to deprotonate the phenol (pKa ~10).
Solvent DMF (Dimethylformamide)High dielectric constant promotes

. Dissolves the phenoxide well.
Alt. Solvent Acetone Lower boiling point (reflux at 56°C) prevents thermal degradation, but reaction is slower.
Atmosphere Nitrogen/Argon Mandatory. Aldehydes oxidize to carboxylic acids in air, lowering yield and complicating workup.
Module C: Temperature Control
  • Danger Zone: >90°C. At this temp, the aldehyde degrades, and the reaction turns black.

  • Sweet Spot: 60°C – 70°C.

  • Protocol: Do not heat immediately. Stir at Room Temp (RT) for 30 mins to ensure complete deprotonation before adding the electrophile and heating.

Optimized Experimental Protocol

Standardized for 10g scale. Validated against Metcalf et al. (2017) and Patent WO2013148176.

Reagents
  • o-Vanillin: 10.0 g (65.7 mmol)

  • 2,6-Dichlorobenzyl chloride: 12.8 g (65.7 mmol) [1.0 eq]

  • K₂CO₃ (Anhydrous, Powdered): 13.6 g (98.5 mmol) [1.5 eq]

  • KI (Potassium Iodide): 1.1 g (6.5 mmol) [0.1 eq] <-- The Secret Sauce

  • DMF (Anhydrous): 100 mL

Step-by-Step Workflow
  • Activation: In a dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge o-Vanillin, K₂CO₃, and DMF.

  • Deprotonation: Purge with Nitrogen for 5 mins. Stir at Room Temperature for 30 minutes. The solution will turn yellow (phenoxide formation).

  • Addition: Add 2,6-Dichlorobenzyl chloride and KI.

  • Reaction: Heat to 65°C (internal temp). Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1]

    • Target Time: 2–4 hours.

    • Completion: Disappearance of o-vanillin.

  • Quench & Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Slowly pour the reaction mixture into 400 mL of ice-cold water while stirring vigorously.

    • The product should precipitate as a white/off-white solid.

    • Stir for 30 mins to dissolve inorganic salts.

  • Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove residual DMF. Wash with cold Ethanol (1 x 20 mL) to remove unreacted benzyl chloride.

  • Drying: Vacuum dry at 45°C.

Troubleshooting & FAQ

Q1: My reaction mixture turned dark brown/black. Why?

A: This is "Aldehyde Tarrying." It happens if:

  • Temperature was too high (>80°C).

  • Strong base (NaOH) was used (Cannizzaro reaction).

  • Oxygen was present (oxidation to benzoic acid derivatives). Fix: Use K₂CO₃, keep temp <70°C, and strictly use Nitrogen.

Q2: I see a new spot on TLC that isn't product or starting material.

A: Check for 2,6-dichlorobenzyl alcohol .[2] If your DMF was "wet" (contained water), the benzyl chloride hydrolyzed before it could react with the phenol. Fix: Use anhydrous DMF and dry your K₂CO₃.

Q3: Can I use Acetone instead of DMF?

A: Yes, but it requires reflux (56°C) and will take longer (12-16 hours) because K₂CO₃ is less soluble in acetone. You must add TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst if using Acetone.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurity Check1 Is the mixture Black? Problem->Check1 Check2 Is conversion < 50%? Problem->Check2 Cause1 Oxidation/Degradation (Temp too high or Air) Check1->Cause1 Yes Cause2 Steric Stall (Need Catalyst) Check2->Cause2 Yes Sol1 Use N2 atm Limit Temp to 65°C Cause1->Sol1 Sol2 Add KI (0.1 eq) (Finkelstein) Cause2->Sol2

Caption: Decision matrix for diagnosing common synthesis failures.

References

  • Metcalf, B. et al. (2017).[3][4][5] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[3][4][5][6] ACS Medicinal Chemistry Letters, 8(3), 321–326.[3][4][5][6]

  • Li, Z. et al. (2017).[4] "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." Global Blood Therapeutics, Inc.[4][6] Patent WO2017197083.

  • Dufu, K. et al. (2016).[3] "GBT440 increases haemoglobin oxygen affinity, reduces sickling and prolongs RBC half-life in a murine model of sickle cell disease."[3][4][6] British Journal of Haematology, 175(1), 141-153.[3]

Sources

preventing degradation of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde during experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed for researchers utilizing 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 588713-62-6). This compound is a critical intermediate, notably in the synthesis of hemoglobin modulators like Voxelotor.

Subject: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

CAS: 588713-62-6 | Role: Key Intermediate (Voxelotor Synthesis) Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]

Executive Summary: The Degradation Mechanism

Before implementing protocols, you must understand why this molecule degrades.[5] As an electron-rich benzaldehyde derivative, it is thermodynamically predisposed to autoxidation .[1][2][3][4][5]

  • The Primary Threat: Atmospheric Oxygen.[4][5]

  • The Mechanism: Radical-chain autoxidation converts the aldehyde moiety into a carboxylic acid (2-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoic acid).[1][2][3][4] This reaction is accelerated by light and trace metal impurities.[4][5]

  • The Consequence: The formation of the carboxylic acid impurity will quench basic reagents (like carbonates or amines) in subsequent steps (e.g., reductive aminations), drastically lowering yield and complicating purification.[5]

Visualizing the Degradation Pathway

The following diagram illustrates the critical oxidation pathway you are preventing.[5]

degradation_pathway cluster_prevention Prevention Strategy Aldehyde Target Aldehyde (Active Reagent) Radical Peroxy Radical Intermediate Aldehyde->Radical + O2 / hν (Initiation) Acid Carboxylic Acid (Dead Impurity) Radical->Acid H-abstraction (Propagation) Inert Argon/N2 Atmosphere Inert->Aldehyde Dark Amber Glass (No Light) Dark->Aldehyde

Figure 1: Autoxidation pathway of benzaldehyde derivatives.[2][3][4] The transition from blue (active) to red (inactive) represents the loss of chemical utility.[4][5]

Storage & Handling Protocols

A. Storage Matrix (The "Golden Rules")

Failure to adhere to these conditions will result in a purity drop of ~1-5% per month.[3][4][5]

ParameterRequirementTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, slowing the rate of radical propagation.[1][2][3][4]
Atmosphere Inert (Argon/Nitrogen) Removes the oxidant (

).[3][4][5] Argon is preferred as it is heavier than air and "blankets" the solid.[5]
Container Amber Glass Blocks UV/Visible light which can initiate radical formation.[3][4][5]
Seal Parafilm + Desiccator Prevents moisture ingress.[3][4][5] While hydrolysis is slow, moisture can clump the powder, increasing surface area for oxidation.[5]
B. The "Thaw-Use-Reseal" Workflow

Do not open a cold bottle in a warm room. Condensation will form immediately on the solid, introducing water.[5]

  • Equilibration: Remove bottle from freezer. Let it stand at room temperature for 30–45 minutes inside a desiccator before opening.

  • Dispensing: Open strictly inside a fume hood. If possible, flush the headspace with Nitrogen/Argon before re-capping.[5]

  • Resealing: Wrap the cap junction tightly with Parafilm immediately after use.[4][5]

Experimental Troubleshooting (Q&A)

Scenario 1: The "White Crust" Phenomenon

User Question: "I stored my aldehyde on the shelf for two weeks. Now there is a white crust on the neck of the bottle and my reaction yield dropped by 20%. What happened?"

Scientist Answer: You are seeing Benzoic Acid formation .[3][4][5]

  • Diagnosis: The aldehyde oxidized at the air-glass interface.[1][4][5] The "crust" is likely the carboxylic acid derivative, which has a higher melting point and different solubility profile than the aldehyde.[5]

  • Immediate Fix: Do not use the crusty material.[4][5] Recrystallize the bulk material (typically from Ethanol/Hexane or similar systems) to remove the acid.[4][5]

  • Validation: Run a TLC. The acid will streak or stay at the baseline (in non-polar eluents), while the aldehyde will have a distinct

    
    .[5]
    
Scenario 2: Low Yield in Reductive Amination

User Question: "I am using this aldehyde to synthesize Voxelotor (GBT440). The imine formation seems slow, and I have unreacted amine left over."

Scientist Answer: This is a classic stoichiometry error caused by Purity Overestimation .[3][4][5]

  • Root Cause: If your aldehyde is only 90% pure (due to 10% oxidation), you are under-charging the reaction relative to the amine.[2][4][5] Furthermore, the carboxylic acid impurity will protonate your amine, deactivating it.[5]

  • Protocol Adjustment:

    • Titrate the Reagent: Acquire a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to determine the exact wt% of active aldehyde.[3][4][5]

    • Scavenge Acid: Add a mild base (e.g.,

      
       or Triethylamine) to the reaction mixture to neutralize any benzoic acid impurity before adding the reducing agent.[4][5]
      
Scenario 3: HPLC Peak Broadening

User Question: "My HPLC peak for the aldehyde is splitting or broadening. Is it degrading on the column?"

Scientist Answer: Likely yes, if you are using an acidic mobile phase or protic solvents for too long.[5]

  • Mechanism: In methanol/water (common HPLC solvents), aldehydes can form hemiacetals or hydrates in equilibrium.[3][4][5] This looks like peak broadening or splitting.[3][4][5]

  • Solution:

    • Prepare samples in Acetonitrile (MeCN) rather than Methanol.

    • Analyze immediately.[3][4][5]

    • Avoid highly acidic buffers if possible, or keep the column temperature low (<30°C).[4][5]

Validated Experimental Workflow

Use this workflow to ensure integrity during synthesis.

workflow Start Start: Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 45 mins) Start->Equilibrate Check Visual Inspection (White crust?) Equilibrate->Check Decision Crust Present? Check->Decision Purify Recrystallize / Filter Decision->Purify Yes Weigh Weigh under N2/Ar flow Decision->Weigh No Purify->Weigh Solvent Dissolve in Anhydrous Solvent (DCM/THF/DMF) Weigh->Solvent React Proceed to Reaction Solvent->React

Figure 2: Decision tree for handling the aldehyde prior to synthesis.

References & Authority

  • Voxelotor Synthesis & Intermediates:

    • Metcalf, B., et al.[5][6] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1][2][3][4][5][6] ACS Medicinal Chemistry Letters, 2017, 8(3), 321–326.[3][5][6] [2][3][4]

    • Global Blood Therapeutics, Inc.[5][6] "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde."[1][2][3][4][7] WO2017197083.[3][4][5] [2][3][4][7]

  • General Handling of Air-Sensitive Reagents:

    • Sigma-Aldrich Technical Bulletin AL-134.[1][2][3][4] "Handling Air-Sensitive Reagents."[1][3][4][5]

    • Fisher Scientific.[3][4][5] "Handling Air-Sensitive Reactions."

  • Oxidation Mechanisms:

    • ResearchGate.[3][4][5] "Oxidation of aldehydes and alcohols to carboxylic acids using NaClO..." (Demonstrates the ease of aldehyde oxidation).

Sources

Technical Support Center: Purity Confirmation of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on confirming the purity of synthesized 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. The methodologies and troubleshooting advice presented herein are grounded in established analytical principles to ensure robust and reliable results.

Introduction: The Critical Role of Purity in Synthesis

In the realm of chemical synthesis, particularly for pharmaceutical applications, establishing the purity of a compound is as crucial as its initial creation. Impurities can significantly alter a compound's biological activity, toxicity, and physical properties, potentially leading to misleading experimental outcomes and safety concerns.[1] This guide offers a structured approach to the analytical techniques required to confidently assess the purity of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the purity analysis of the target compound.

FAQ 1: What are the primary analytical techniques for confirming the purity of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde?

A multi-technique approach is essential for a comprehensive purity assessment.[2][3] The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any proton or carbon-containing impurities.[3][4]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[5][6]

  • High-Performance Liquid Chromatography (HPLC): To separate the main compound from any impurities and quantify the purity level.[1][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.[9][10]

The following workflow illustrates the interplay between these techniques for a thorough purity analysis.

Purity_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Confirmation MS Mass Spectrometry Start->MS Molecular Weight Verification FTIR FTIR Spectroscopy Start->FTIR Functional Group Identification HPLC HPLC Analysis NMR->HPLC Impurity Quantification MS->HPLC Purity_Confirmed Purity Confirmed HPLC->Purity_Confirmed >95% Purity

Caption: Recommended workflow for purity confirmation.

FAQ 2: How do I interpret the ¹H NMR spectrum for structure and purity?

The ¹H NMR spectrum provides a "fingerprint" of the proton environments within the molecule. For 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, you should expect to see distinct signals for each type of proton.

Expected ¹H NMR Data:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.8 - 10.5Singlet (s)1H
Aromatic (3 protons on benzaldehyde ring)~6.8 - 7.6Multiplet (m)3H
Aromatic (3 protons on dichlorobenzyl ring)~7.2 - 7.5Multiplet (m)3H
Methylene (-OCH₂-)~5.2 - 5.5Singlet (s)2H
Methoxy (-OCH₃)~3.8 - 4.0Singlet (s)3H

Troubleshooting:

  • Unexpected Peaks: The presence of unexpected signals may indicate residual solvents, unreacted starting materials, or side products. Compare the spectrum to known spectra of starting materials and common laboratory solvents.

  • Incorrect Integration: If the integration ratios do not match the expected values, it suggests the presence of impurities.

FAQ 3: What can ¹³C NMR tell me about my compound's purity?

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

Expected ¹³C NMR Data:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)~190 - 195
Aromatic Carbons~110 - 160
Methylene Carbon (-OCH₂-)~70 - 75
Methoxy Carbon (-OCH₃)~55 - 60

Troubleshooting:

  • Extra Carbon Signals: The appearance of more than the expected number of carbon signals is a strong indication of impurities.

FAQ 4: How can Mass Spectrometry (MS) confirm the identity of my compound?

Mass spectrometry is a powerful technique for determining the molecular weight of a compound.[11] For 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (C₁₅H₁₂Cl₂O₃), the expected molecular weight is approximately 311.16 g/mol .[12]

Expected Mass Spectrum Data:

IonExpected m/zNotes
[M+H]⁺~312.0Protonated molecule (common in ESI)
[M+Na]⁺~334.0Sodium adduct (common in ESI)
M⁺˙~311.0Molecular ion (common in EI)

Troubleshooting:

  • Unexpected m/z values: The presence of ions with different m/z values could indicate impurities or fragmentation of the target molecule.

FAQ 5: What is a suitable HPLC method for purity analysis?

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[1][7] A reversed-phase HPLC method is generally suitable for this molecule.

Sample HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Troubleshooting:

  • Poor Peak Shape: Peak tailing or fronting can be caused by column degradation, inappropriate mobile phase pH, or sample overload.

  • Multiple Peaks: The presence of more than one peak indicates impurities. The area percentage of the main peak can be used to estimate purity.

HPLC_Troubleshooting Issue HPLC Issue Detected PoorShape Poor Peak Shape Issue->PoorShape MultiplePeaks Multiple Peaks Issue->MultiplePeaks Solution1 Check Column Health Adjust Mobile Phase pH PoorShape->Solution1 Solution2 Impurity Detected Requires Further Purification MultiplePeaks->Solution2

Caption: HPLC troubleshooting decision tree.

FAQ 6: Can FTIR confirm the purity of my compound?

While FTIR is not a primary technique for quantifying purity, it is excellent for confirming the presence of key functional groups.[9][10]

Expected FTIR Data:

Functional GroupExpected Wavenumber (cm⁻¹)
Aldehyde C-H stretch~2820 and ~2720
Aldehyde C=O stretch~1690 - 1710
Aromatic C=C stretch~1450 - 1600
C-O-C (ether) stretch~1050 - 1250
C-Cl stretch~600 - 800

Troubleshooting:

  • Absence of Expected Peaks: If a key functional group peak is missing, it suggests the compound is not the desired product.

  • Unexpected Peaks: The presence of a broad peak around 3200-3600 cm⁻¹ could indicate the presence of an alcohol impurity (e.g., unreacted starting material).

Detailed Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the synthesized compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and invert several times to ensure the solution is homogeneous.

  • Place the NMR tube in the spectrometer for analysis.

Protocol 2: HPLC Method for Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute this solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile).

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength of 254 nm.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run the gradient method as described in the table above.

    • Integrate the peaks in the resulting chromatogram to determine the area percentage of the main peak.

Data Integration and Reporting

A definitive statement on the purity of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde should be based on the collective evidence from all analytical techniques employed. For instance, NMR and MS data confirm the identity of the major peak observed in the HPLC chromatogram. The purity is then reported as the area percentage of this peak from the HPLC analysis.

When reporting your findings, include the spectra and chromatograms, with all peaks clearly labeled. Summarize the data in tables, as shown in this guide, for clarity and ease of interpretation.

References

  • Dong, M. W. (2014). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 32(8), 554-565.
  • Inamdar, S. (2025, July 2).
  • Various Authors. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Medicinal and Organic Chemistry.
  • Bertram, L., & Rivera, B. (n.d.). Molecular Weight Confirmation of Oligonucleotides Using Agilent LC/MSD XT and OpenLab CDS. Agilent Technologies, Inc..
  • Almanac, P. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Yao, H., et al. (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 51-55.
  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 180-185.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • Singh, S., et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 89-95.
  • Triclinic Labs. (n.d.). Mass Spectrometry Characterization Services. Retrieved from [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • Waters. (n.d.). Mass Spectrometry for Polymers. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]

  • Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • askIITians. (2009, April 23). Criteria of purity of organic compounds. Retrieved from [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191.
  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Ankara University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Hussaini, S. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • MyScience Tutorials. (2022, September 22). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND [Video]. YouTube.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Research Institute for Fragrance Materials, Inc. (2023, December 27). o-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde.

Sources

Technical Support Center: High-Resolution NMR Analysis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZ-NMR-RES-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Spectral Overlap in the Aromatic Region (7.0 – 8.5 ppm)

Executive Summary

Benzaldehyde derivatives present a unique challenge in 1H NMR spectroscopy. While the formyl proton (-CHO) is distinct (~10 ppm), the aromatic region (7.0–8.5 ppm) often suffers from severe second-order effects ($ \Delta\nu \approx J $), particularly when substituents create similar electronic environments for ring protons. This guide provides a tiered troubleshooting protocol to resolve these overlaps, moving from sample chemistry optimization to advanced pulse sequences and computational deconvolution.

Tier 1: Sample Preparation & Chemical Shift Engineering

The Issue: In standard solvents like CDCl₃, proton resonances often overlap due to accidental magnetic equivalence. The Fix: Exploit the Aromatic Solvent-Induced Shift (ASIS) effect to magnetically "stretch" the spectrum without changing the field strength.

Protocol: Solvent Screening

Benzene-d₆ and Acetone-d₆ form specific collision complexes with solute molecules. In benzaldehydes, the electron-withdrawing carbonyl group orients benzene molecules to shield/deshield specific positions (ortho/meta/para) differently than CDCl₃.

Step-by-Step:

  • Baseline: Acquire spectrum in CDCl₃.

  • ASIS Trial: Prepare a second sample in Benzene-d₆ (C₆D₆) .

    • Mechanism:[1] Benzene rings stack against the electron-deficient face of the benzaldehyde. This typically causes an upfield shift for protons located in the shielding cone of the solvent.

  • Titration (Optional): If full exchange is too costly, add C₆D₆ incrementally to the CDCl₃ sample to "walk" peaks apart.

Quantitative Comparison of Solvent Effects (ASIS) Note: Values are approximate shifts (


) observed in typical p-substituted benzaldehydes.
Proton PositionEffect in Benzene-d₆Effect in Acetone-d₆Mechanistic Cause
Formyl (-CHO) Shielded (+0.2 to +0.5 ppm)Deshielded (-0.1 ppm)Anisotropic shielding by solvent ring
Ortho Strongly Shielded (+0.3 to +0.6 ppm)Weakly DeshieldedProximity to carbonyl/solvent complex
Meta Moderately Shielded (+0.1 to +0.3 ppm)Minimal ChangeDistal from solvent complex center
Para Weakly Shielded (< +0.1 ppm)Minimal ChangeMinimal interaction

Technical Insight: The ASIS effect is temperature-dependent. Cooling the sample (e.g., to 280 K) stabilizes the solvent-solute complex, enhancing the resolution gain [1].

Tier 2: Advanced Acquisition Techniques

If solvent manipulation fails, utilize spectral simplification pulse sequences.

Technique A: Pure Shift NMR (Broadband Homonuclear Decoupling)

Application: Collapsing multiplets (d, t, dd) into singlets.[2] Method: Use the PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk pulse sequence.

  • Why it works: It suppresses

    
     couplings during acquisition, effectively creating a "proton-decoupled proton spectrum." This eliminates multiplet overlap, revealing the true chemical shift.[3]
    
  • Trade-off: Significant sensitivity loss (10–20% of standard 1H sensitivity).

Technique B: 2D Heteronuclear Correlation (HSQC)

Application: Spreading peaks into the Carbon-13 dimension. Method: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).

  • Why it works: Carbon chemical shifts span ~120–160 ppm in the aromatic region, offering 20x greater dispersion than protons. Overlapping proton peaks often have distinct carbon partners.

Tier 3: Troubleshooting Workflow (Decision Logic)

The following diagram outlines the logical pathway for resolving overlapping peaks.

NMR_Resolution_Workflow Start Start: Overlapping Aromatic Peaks Solvent_Check Step 1: Solvent Shift (ASIS) Try C6D6 or Acetone-d6 Start->Solvent_Check Resolved_1 Peaks Resolved? Solvent_Check->Resolved_1 HSQC_Check Step 2: 2D HSQC Check 13C Dispersion Resolved_1->HSQC_Check No Success Analysis Complete Resolved_1->Success Yes Resolved_2 Cross-peaks Distinct? HSQC_Check->Resolved_2 Pure_Shift Step 3: Pure Shift NMR (PSYCHE/Zangger-Sterk) Resolved_2->Pure_Shift No Resolved_2->Success Yes Resolved_3 Singlets Resolved? Pure_Shift->Resolved_3 Deconvolution Step 4: Computational Deconvolution (GSD/Lineshape Fitting) Resolved_3->Deconvolution No (Severe Overlap) Resolved_3->Success Yes Deconvolution->Success

Caption: Decision matrix for resolving spectral overlap. Prioritizes chemical methods (fast/cheap) before instrument-time intensive methods.

Frequently Asked Questions (FAQ)

Q1: My aldehyde proton is a doublet. Is my sample contaminated?

A: Likely not. The aldehyde proton (-CHO) often couples to the ortho protons or even meta protons (W-coupling) with a small coupling constant (


 Hz).
  • Verification: Run a ¹H homonuclear decoupling experiment. Irradiate the aromatic region; if the aldehyde peak collapses to a singlet, the splitting is intrinsic coupling, not an impurity.

Q2: I cannot see the ortho coupling in my 2D COSY spectrum.

A: In crowded aromatic regions, the diagonal peaks can obscure cross-peaks for protons with similar shifts.

  • Solution: Use a Double-Quantum Filtered COSY (DQF-COSY) . This suppresses the diagonal singlets and enhances the cross-peaks, allowing you to trace the spin system even when

    
     is small [2]. Alternatively, use 1D TOCSY  with selective excitation of a clear peak (like the formyl proton) to "light up" the connected spin system.
    
Q3: How do I integrate peaks that are partially overlapping?

A: Do not use vertical drops (standard integration). Instead, use Global Spectral Deconvolution (GSD) or Lineshape Fitting.

  • Protocol:

    • Select the region of overlap.

    • Define the number of expected peaks based on structure.

    • Fit using a Lorentzian-Gaussian mix (usually 80-90% Lorentzian for solution NMR).

    • Minimize the residual error (RMSD) to validate the fit [3].

Q4: Why does my ortho-substituted benzaldehyde show broad peaks?

A: This often indicates restricted rotation around the C(aryl)-C(carbonyl) bond. Bulky ortho substituents can raise the rotational barrier, placing the molecule in an intermediate exchange regime on the NMR timescale.

  • Test: Run a Variable Temperature (VT) experiment. Heating the sample (e.g., to 320-330 K) typically sharpens the peaks by inducing fast exchange [4].

References

  • Klinck, R. E., & Stothers, J. B. (1965). Nuclear Magnetic Resonance Studies: Part II. Solvent Effects in the N.M.R. Spectra of Aromatic Aldehydes. Canadian Journal of Chemistry.

  • Harvard University Instrumentation Center. (n.d.). 2D NMR for the Chemist: COSY and NOESY Strategies.

  • Moser, A. (2009).[4] Using Peak Deconvolution to Extract the 1H Count.[4] ACD/Labs.

  • University of Wisconsin-Madison. (n.d.). Dynamic NMR and Exchange Phenomena.

Sources

managing impurities in 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a technical support center for managing impurities in the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

This will be structured as a troubleshooting guide and FAQ section, aimed at researchers and drug development professionals.

I need to ensure the content is scientifically accurate, explains the 'why' behind the steps, and is well-referenced with citations and a final reference list.

The output must include:

  • A well-structured guide (not a rigid template).

  • In-text citations and a full reference list with clickable URLs.

  • A table summarizing quantitative data.

  • A detailed step-by-step experimental protocol.

  • At least one Graphviz diagram visualizing a key process or relationship.

Mental Sandbox Simulation:

  • Structure: I'll start with an introduction to the synthesis, which is a Williamson ether synthesis. Then, I'll create the core "Troubleshooting Guide" in a Q&A format, structured around specific impurity-related problems. This will be followed by a more general "Frequently Asked Questions (FAQs)" section. After that, I will provide a detailed "Experimental Protocol" for a key purification technique. Finally, the "References" section.

  • Content - Impurity Identification:

    • The synthesis involves reacting o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with 2,6-dichlorobenzyl chloride.

    • Potential Impurities from Starting Materials:

      • From o-vanillin: vanillin, isovanillin, vanillic acid, guaiacol.[1][2]

      • From 2,6-dichlorobenzyl chloride: isomers (like 2,4- or 3,5-dichlorobenzyl chloride), over-chlorinated species (e.g., α,α,2,6-tetrachlorotoluene), or hydrolysis product (2,6-dichlorobenzyl alcohol).[3][4][5][6]

    • Potential Impurities from the Reaction (Williamson Ether Synthesis):

      • Unreacted Starting Materials: o-vanillin and 2,6-dichlorobenzyl chloride. This is a common issue.[7]

      • Side-Reactions:

        • O-alkylation vs. C-alkylation: The phenoxide is the nucleophile. While O-alkylation is major, some C-alkylation on the aromatic ring of o-vanillin might occur, though less likely due to steric hindrance.

        • Elimination: The alkyl halide (2,6-dichlorobenzyl chloride) is primary, so SN2 is highly favored over E2. Elimination is not a major concern here.[8]

        • Hydrolysis of Alkyl Halide: If water is present, 2,6-dichlorobenzyl chloride can hydrolyze to 2,6-dichlorobenzyl alcohol.[4]

        • Dimerization/Self-condensation: The aldehyde group of o-vanillin or the product could undergo self-condensation (aldol-type reactions) under basic conditions, though this is usually managed by controlling temperature and reaction time.[9]

        • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid), especially during workup or if the reaction is exposed to air for extended periods at high temperatures.[7][10]

    • Impurity from Solvent/Base: Residual solvents (e.g., DMF, DMSO, acetone) and by-products from the base (e.g., from K2CO3).

  • Troubleshooting Guide - Structure: I'll create a table. Columns will be: "Observed Problem (e.g., Extra peak in HPLC)", "Potential Impurity", "Potential Cause", "Recommended Analytical Method", and "Suggested Corrective/Preventive Action". This will be very practical.

  • FAQs - Content: I'll address broader questions like:

    • "What is the optimal base and solvent for this synthesis?"

    • "How can I monitor the reaction progress effectively?"

    • "What are the best purification techniques for the final product?"

    • "How do I handle and store the starting materials to prevent impurity formation?"

  • Experimental Protocol: A detailed protocol for recrystallization or column chromatography seems most appropriate for purification. I'll provide step-by-step instructions, including solvent selection, procedure, and how to check for purity.

  • Graphviz Diagram: I can create a diagram illustrating the main reaction pathway and the formation of key impurities. This will clearly show the desired reaction versus the side reactions (e.g., hydrolysis of the alkylating agent, oxidation of the aldehyde).

  • Citations and References: I have gathered a good number of sources. I will integrate them as in-text citations and compile a full, correctly formatted reference list at the end. I will prioritize links to the main landing pages of the sources to ensure link integrity.

  • Review and Refine: After drafting the content, I will review it from the perspective of a Senior Application Scientist. Is it clear? Is the causality explained? Is it trustworthy? Does it meet all the user's requirements for formatting, visualization, and scientific integrity? I will ensure the tone is professional and helpful.

This structured approach will allow me to address all parts of the user's request systematically and create a comprehensive, high-quality technical support guide.## Technical Support Center: Synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure, with a specific focus on impurity management. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis for the highest purity and yield.

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with 2,6-dichlorobenzyl chloride, typically in the presence of a base and a suitable solvent.[8][11] While seemingly straightforward, this process is susceptible to the formation of various impurities stemming from starting materials, side reactions, and degradation. This guide provides a structured approach to identifying, controlling, and mitigating these impurities.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during your synthesis, presented in a problem-and-solution format. The key to effective troubleshooting is the accurate identification of the impurity, which then informs the corrective action.

Problem 1: An unexpected peak in my HPLC/GC analysis corresponds to the molecular weight of a starting material.

Answer:

This is the most common issue, indicating an incomplete reaction.

  • Potential Impurity: Unreacted 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) or 2,6-dichlorobenzyl chloride.

  • Potential Cause:

    • Insufficient Base: The base is critical for deprotonating the phenolic hydroxyl group of o-vanillin to form the reactive phenoxide nucleophile.[11] Inadequate amounts of base will leave unreacted o-vanillin.

    • Poor Reagent Quality: 2,6-dichlorobenzyl chloride is sensitive to moisture and can hydrolyze to the unreactive 2,6-dichlorobenzyl alcohol.[4]

    • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.

  • Corrective Actions:

    • Stoichiometry: Ensure at least one full equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

    • Reagent Handling: Use freshly opened or properly stored 2,6-dichlorobenzyl chloride.[3] It is a moisture-sensitive solid and should be stored in a cool, dry place in a tightly sealed container.[3][5]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot/peak is no longer visible.

Problem 2: I observe an impurity with a mass corresponding to M+16 (where M is the mass of the product).

Answer:

This strongly suggests the oxidation of the aldehyde functional group.

  • Potential Impurity: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid.

  • Potential Cause: The aldehyde group in the product is susceptible to oxidation, which can occur under harsh basic conditions, prolonged exposure to air at elevated temperatures, or during an oxidative workup.[7][10]

  • Corrective Actions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

    • Temperature Control: Avoid excessive heating. While heat is needed to drive the reaction, prolonged exposure to high temperatures can promote oxidation.

    • Work-up Procedure: During the work-up, an alkaline wash (e.g., with aqueous NaHCO₃ or Na₂CO₃) can be used to selectively remove the acidic impurity into the aqueous layer.[7] Ensure this step is performed promptly and without excessive heating.

Problem 3: My analysis shows an impurity with a mass of 158 g/mol .

Answer:

This impurity is likely 2,6-dichlorobenzyl alcohol, a hydrolysis product of your alkylating agent.

  • Potential Impurity: 2,6-Dichlorobenzyl alcohol.

  • Potential Cause:

    • Moisture in Solvent/Reagents: 2,6-dichlorobenzyl chloride is a reactive alkyl halide that will readily hydrolyze in the presence of water, especially under basic conditions.[4]

    • Contaminated Starting Material: The 2,6-dichlorobenzyl chloride may have already contained this impurity upon purchase.[3]

  • Corrective Actions:

    • Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, Acetone, or Acetonitrile). Ensure all glassware is thoroughly dried before use.

    • Purification: This alcohol is more polar than the desired product. It can typically be separated effectively using silica gel column chromatography.

Summary of Key Impurities and Management Strategies
Potential Impurity Formula MW ( g/mol ) Potential Source Recommended Analytical Method Mitigation/Removal Strategy
Unreacted o-VanillinC₈H₈O₃152.15Incomplete reactionHPLC, GC-MS, TLCDrive reaction to completion; remove via column chromatography or recrystallization.
Unreacted 2,6-Dichlorobenzyl ChlorideC₇H₅Cl₃195.47Incomplete reaction; poor quality reagentGC-MS, HPLCDrive reaction to completion; use high-quality reagent; remove via column chromatography.
2,6-Dichlorobenzyl AlcoholC₇H₆Cl₂O177.03Hydrolysis of 2,6-dichlorobenzyl chlorideGC-MS, HPLCUse anhydrous conditions; remove via column chromatography.
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acidC₁₅H₁₂Cl₂O₄327.16Oxidation of product aldehydeLC-MS, HPLCUse inert atmosphere; avoid overheating; remove with an alkaline wash during workup.
Isomers of Product (e.g., from isomeric dichlorobenzyl chloride)C₁₅H₁₂Cl₂O₃311.16Impurities in 2,6-dichlorobenzyl chlorideHPLC, GC-MSSource high-purity starting materials; separate via preparative HPLC or careful column chromatography.[7]

Impurity Formation Pathway

The following diagram illustrates the desired synthetic route alongside common side reactions that lead to impurity formation.

G cluster_side Side Reactions OV o-Vanillin Base Base (e.g., K₂CO₃) OV->Base Deprotonation DBC 2,6-Dichlorobenzyl Chloride H2O Water (Trace) DBC->H2O Hydrolysis Product Desired Product 2-[(2,6-Dichlorobenzyl)oxy] -3-methoxybenzaldehyde DBC->Product Phenoxide o-Vanillin Phenoxide (Nucleophile) Base->Phenoxide DB_Alcohol Impurity: 2,6-Dichlorobenzyl Alcohol H2O->DB_Alcohol O2 Oxygen (Air) Oxidized_Product Impurity: Corresponding Carboxylic Acid O2->Oxidized_Product Phenoxide->Product SN2 Attack Product->O2 Oxidation

Caption: Reaction scheme for the synthesis and major impurity pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent and base combinations for this synthesis?

A1: The choice of solvent and base is critical. A polar aprotic solvent is generally preferred as it can solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion, which accelerates the Sₙ2 reaction.[11]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.

  • Recommended Bases: Potassium carbonate (K₂CO₃) is a cost-effective and commonly used base. Cesium carbonate (Cs₂CO₃) is often more effective, leading to faster reaction times due to the higher solubility of cesium phenoxides, but it is more expensive. Sodium hydride (NaH) can also be used but requires strictly anhydrous conditions and greater handling precautions.

Q2: How can I best monitor the reaction to avoid over-running or stopping too early?

A2: Thin Layer Chromatography (TLC) is an excellent technique for real-time monitoring.

  • Procedure: Prepare a TLC plate by spotting your starting material (o-vanillin), co-spotting (starting material and reaction mixture), and the reaction mixture.

  • Eluent System: A mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 8:2 v/v) typically provides good separation. The product will be less polar than the o-vanillin starting material and thus will have a higher Rf value.

  • Endpoint: The reaction is considered complete when the o-vanillin spot is no longer visible in the reaction mixture lane.

Q3: What are the most effective methods for purifying the final product?

A3: The two primary methods are recrystallization and silica gel column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found. Isopropanol, ethanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.

  • Column Chromatography: This is the most robust method for separating a mixture of impurities. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity will effectively separate the non-polar unreacted 2,6-dichlorobenzyl chloride, the desired product, and the more polar unreacted o-vanillin and 2,6-dichlorobenzyl alcohol.

Q4: Are there any specific safety precautions for handling 2,6-dichlorobenzyl chloride?

A4: Yes. 2,6-Dichlorobenzyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][5] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is also moisture-sensitive and should be stored accordingly.[4]

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

Objective: To isolate the desired product from unreacted starting materials and side-products.

Materials:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, and chamber

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or a 1:1 mixture of hexanes and ethyl acetate. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample and eluent addition.

  • Loading: Carefully add the dry-loaded sample onto the sand layer.

  • Elution:

    • Begin eluting with the non-polar solvent system (e.g., 95:5 Hexanes:EtOAc).

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

    • The non-polar impurities (like unreacted 2,6-dichlorobenzyl chloride) will elute first, followed by the desired product.

    • Gradually increase the solvent polarity (e.g., to 90:10, then 85:15 Hexanes:EtOAc) to elute the product and then any more polar impurities (like o-vanillin).

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

  • Confirmation: Confirm the purity of the final product using an appropriate analytical technique such as HPLC, GC-MS, or NMR spectroscopy.[7][12]

Caption: Workflow for purification via silica gel column chromatography.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Vanillin Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • Johansen, N. G. (1965). Identification of Vanillin in U.S.P. Vanillin and the Detection of Various Impurities by Gas-Liquid Chromatography.
  • Pharmaffiliates. (n.d.). Vanillin-impurities. Retrieved from [Link]

  • Regulations.gov. (2022, February 21). VANILLIN. Retrieved from [Link]

  • Antimol. (n.d.). CAS 2014-83-7 alpha,2,6-Trichloro-toluene Impurity. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Vanillin. Retrieved from [Link]

  • Sinoshiny. (2025, July 14). How to test the purity of benzaldehyde?. Retrieved from [Link]

  • Wu, G., & Zheng, Y. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition.
  • ResearchGate. (2025, August 5). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Forensic Science International. (2016, June 15). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]

  • Research and Reviews. (2019, May 11). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN107935939A - A kind of process for purification of albendazole.

Sources

Technical Support Center: Navigating Cell Permeability Challenges of Benzaldehyde-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzaldehyde-based compounds. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor cell permeability in this important class of molecules. Our goal is to equip you with the foundational knowledge and practical tools to diagnose and overcome permeability barriers in your research.

Introduction: The Benzaldehyde Permeability Paradox

Benzaldehyde and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. However, their journey from the lab bench to a biological target is often hindered by a critical obstacle: the cell membrane. Poor cell permeability can lead to low bioavailability and diminished efficacy, representing a significant challenge in drug development. Interestingly, while some studies suggest that benzaldehyde itself can enhance membrane fluidity and act as a permeation promoter[1][2][3], its derivatives often face permeability issues due to factors like metabolic instability of the aldehyde group, polarity imparted by substituents, and efflux pump recognition.

This guide is structured to provide a logical workflow for identifying and solving these permeability challenges, from understanding the underlying causes to implementing targeted chemical and formulation strategies.

Part 1: Troubleshooting Guide - Diagnosing and Solving Poor Permeability

Question 1: My benzaldehyde derivative shows low activity in cell-based assays, but is potent in cell-free assays. How do I confirm if poor permeability is the culprit?

This is a classic indicator of a permeability issue. The first step is to systematically rule out other possibilities and then directly measure the compound's ability to cross a cell membrane.

Logical Flow for Diagnosing Permeability Issues

G A Discrepancy observed: High in-vitro (biochemical) activity, low in-vivo (cell-based) activity B Is the compound stable in cell culture media? A->B Check C Assess metabolic stability. (e.g., microsomal stability assay) B->C Yes G Proceed to Troubleshooting Strategies B->G No (Degradation) D Is the compound a substrate for efflux pumps? C->D Stable C->G Unstable E Directly measure permeability. (e.g., PAMPA, Caco-2 assay) D->E No D->G Yes (Efflux) F Low Permeability Confirmed E->F Low Papp value F->G

Caption: Diagnostic workflow for identifying poor cell permeability.

To directly assess permeability, two key assays are recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[4] It's an excellent first-pass screen for passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[5] It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport processes, including efflux.[6]

A low apparent permeability coefficient (Papp) in these assays confirms that poor cell penetration is a likely reason for the observed low cellular activity.

Question 2: My benzaldehyde derivative has poor permeability. What are the likely structural causes and how can I address them?

The physicochemical properties of your compound, dictated by its structure, are the primary determinants of its permeability. For benzaldehyde derivatives, key areas to investigate are lipophilicity, hydrogen bonding capacity, and the reactivity of the aldehyde group.

Key Structural Considerations and Mitigation Strategies

Potential Issue Underlying Cause Troubleshooting Strategy Rationale
High Polarity / Low Lipophilicity Presence of polar functional groups (e.g., hydroxyl, carboxyl) on the aromatic ring.1. Masking Polar Groups: Convert hydroxyl groups to esters or ethers. 2. Prodrug Approach: Create a more lipophilic prodrug that is enzymatically cleaved inside the cell to release the active compound.[7][8][9]Increases the compound's affinity for the lipid bilayer, facilitating passive diffusion.[10]
Metabolic Instability of Aldehyde The aldehyde group is susceptible to rapid oxidation to a carboxylic acid by enzymes like aldehyde dehydrogenase (ALDH).[11][12][13]1. Prodrug Masking of Aldehyde: Convert the aldehyde to a less reactive functional group, such as a geminal diacetate (acylal) or a thiazolidine.[11][14]Protects the aldehyde from premature metabolism, allowing the intact compound to permeate the cell before being converted to its active form by intracellular enzymes (e.g., esterases).[11][12][13]
Efflux Pump Substrate The compound is recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).1. Structural Modification: Alter the compound's structure to reduce its affinity for efflux pumps. This can involve changes in size, charge, and hydrogen bonding patterns. 2. Co-administration with Efflux Inhibitors: (For research purposes) Use known efflux pump inhibitors to confirm if efflux is the primary issue.By evading efflux, the intracellular concentration of the compound can be increased.

Visualizing a Prodrug Strategy for Aromatic Aldehydes

Caption: Prodrug strategy to enhance cell permeability of benzaldehyde derivatives.

Question 3: Beyond chemical modification, are there formulation strategies to improve the permeability of my compound?

Yes, formulation can play a crucial role, especially for compounds with poor aqueous solubility, which often correlates with poor permeability.[15]

Formulation Approaches to Enhance Permeability

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract, thereby increasing the concentration of the drug available for absorption.[16]

  • Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its transport across the cell membrane.

  • Use of Permeation Enhancers: Some excipients can transiently and reversibly increase the permeability of the intestinal epithelium. As noted, benzaldehyde itself has been shown to have this effect by increasing membrane fluidity.[1][2][3]

Part 2: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a basic framework for assessing passive permeability.

Objective: To determine the passive permeability of a benzaldehyde derivative.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acceptor and donor plate

  • Plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter (donor) plate. Allow the lipid to impregnate the membrane.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 150-200 µL of this solution to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following formula to calculate the Papp value.

    Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - (Ca / Ceq))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • Area = Area of the membrane

    • Time = Incubation time

    • Ca = Concentration in the acceptor well

    • Ceq = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for a more biologically relevant permeability assessment.[6]

Objective: To determine the permeability and efflux ratio of a benzaldehyde derivative using a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value indicates a well-formed barrier. Additionally, perform a Lucifer yellow permeability test; low passage of this fluorescent marker confirms monolayer integrity.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A): a. To assess efflux, perform the experiment in the reverse direction. b. Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber. c. Sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: a. Calculate the Papp for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the area of the membrane, and C0 is the initial concentration. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[5]

Part 3: In Silico Tools and FAQs

Can I predict the permeability of my benzaldehyde derivatives before synthesis?

Yes, in silico tools can provide valuable early insights into the potential permeability of your compounds, helping to prioritize synthetic efforts.[3][17] These tools use Quantitative Structure-Activity Relationship (QSAR) models to predict permeability based on calculated molecular descriptors.[15][18][19]

Commonly Used In Silico Tools:

  • SwissADME: A free web tool that predicts various physicochemical properties, pharmacokinetics, and drug-likeness, including predictions of Caco-2 and blood-brain barrier permeability.

  • Schrödinger's QikProp: A commercial software that predicts a wide range of ADME properties.

  • Simulations Plus' ADMET Predictor: A comprehensive software for predicting ADME and toxicity properties.

These tools analyze descriptors such as:

  • LogP/LogD: Measures of lipophilicity.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity.

  • Number of Hydrogen Bond Donors and Acceptors.

  • Molecular Weight.

Frequently Asked Questions (FAQs)
  • Q: My benzaldehyde derivative has a phenolic hydroxyl group. How does this affect permeability?

    • A: A phenolic hydroxyl group increases polarity and acts as a hydrogen bond donor, which generally decreases passive permeability.[10][20] Consider strategies to mask this group, such as forming an ester or ether prodrug, to improve its lipophilicity and ability to cross the cell membrane.

  • Q: What is a good Papp value in a Caco-2 assay?

    • A: Generally, compounds are classified as follows:

      • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

      • Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

      • High Permeability: Papp > 10 x 10⁻⁶ cm/s These are general guidelines, and the classification can vary between labs. It is always best to include high and low permeability control compounds in your assay.

  • Q: My compound has a high efflux ratio. What are my options?

    • A: A high efflux ratio indicates that your compound is actively removed from the cell. The primary strategy is rational structure modification to reduce its recognition by efflux transporters. This can be a challenging medicinal chemistry problem, often involving iterative design, synthesis, and testing to find a structure that retains target activity but is no longer an efflux substrate.

  • Q: How does the aromatic ring of benzaldehyde affect permeability?

    • A: The aromatic ring itself contributes to the lipophilicity of the molecule, which can be favorable for membrane permeability.[1] However, the overall permeability is highly dependent on the nature and position of substituents on the ring.

References

  • A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity. PubMed Central. Available at: [Link]

  • A prodrug strategy for the >in vivo> imaging of aldehyde dehydrogenase activity. King's College London Research Portal. Available at: [Link]

  • (PDF) Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. ResearchGate. Available at: [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers. Available at: [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. MDPI. Available at: [Link]

  • A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity. Royal Society of Chemistry. Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PubMed. Available at: [Link]

  • QSAR-based permeability model for drug-like compounds. PubMed. Available at: [Link]

  • Phenolic Compounds and Skin Permeability: An In Silico Investigation. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Development of QSAR models to predict blood-brain barrier permeability. OSTI.GOV. Available at: [Link]

  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. ResearchGate. Available at: [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. Available at: [Link]

  • Development of QSAR ensemble models for predicting the PAMPA Effective Permeability of new, non-peptid. Beilstein Archives. Available at: [Link]

  • Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. Available at: [Link]

  • Predicting chemically-induced skin reactions. Part II: QSAR models of skin permeability and the relationships between skin permeability and skin sensitization. PubMed Central. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]

  • Development of QSAR models to predict blood-brain barrier permeability. ResearchGate. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Prediction of the permeability of drugs through study on quantitative structure-permeability relationship. PubMed. Available at: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway. PubMed. Available at: [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link]

  • Effect of the Interaction of Phenolic Hydroxyl with the Benzene Rings on Lignin Pyrolysis. ResearchGate. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. PubMed Central. Available at: [Link]

  • Reactivity of phenolic compounds towards free radicals under in vitro conditions. PubMed Central. Available at: [Link]

Sources

Module 1: Overcoming Steric Deactivation in Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for Ortho-Substituted Benzaldehydes

Welcome to the Advanced Synthesis Support Module. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your standard protocols—which work perfectly for para- or meta-substituted substrates—are failing with ortho-substituted benzaldehydes.

The "Ortho Effect" is not merely steric hindrance; it is a complex interplay of steric inhibition of resonance , field effects , and proximity-driven side reactions . When a substituent is in the ortho position, it often forces the carbonyl group out of the benzene ring's plane, breaking conjugation and altering the electrophilicity of the aldehyde.

This guide is structured to troubleshoot these specific anomalies.

User Query: "My Knoevenagel condensation (aldehyde + active methylene) works for p-nitrobenzaldehyde (95% yield) but stalls at <40% conversion for o-nitrobenzaldehyde. Increasing temp just creates tar. How do I push this to completion?"

The Diagnostic

The failure is likely due to steric shielding of the carbonyl carbon . In ortho-substituted systems, the nucleophile (the enolate) cannot easily approach the Burgers-Dunitz trajectory (107°) required for attack. Thermal forcing often leads to polymerization because the activation energy for side reactions is reached before the steric barrier is overcome.

The Protocol: Microwave-Assisted Activation

We recommend switching from thermal reflux to Microwave-Assisted Organic Synthesis (MAOS). Microwaves provide direct dielectric heating, often overcoming the local steric barrier more efficiently than convective heating.

Step-by-Step Optimization Protocol:

  • Solvent Switch: Move from non-polar solvents (Benzene/Toluene) to Ethanol or DMF . Ethanol couples well with microwaves; DMF is superior if solubility is an issue.

  • Catalyst Modification: Use a Piperidine/Acetic Acid (1:1) buffer system rather than neat base. This prevents the "peeling" reaction (Cannizzaro) which ortho-aldehydes are prone to under highly basic conditions.

  • Microwave Parameters:

    • Power: Dynamic mode (set max temp, let power vary).

    • Temp: 80–100 °C (start lower than thermal reflux).

    • Time: 5–15 minutes.

Comparative Data: Thermal vs. Microwave (Knoevenagel)

SubstrateConditions (Thermal)YieldConditions (Microwave)YieldNotes
p-NO₂-PhCHOEthanol, Reflux, 2h92%EtOH, 80°C, 2 min96%Baseline control
o-NO₂-PhCHO Ethanol, Reflux, 24h 38% EtOH, 100°C, 10 min 89% Steric barrier overcome
o-OMe-PhCHOToluene, Reflux, 48h15%DMF, 120°C, 20 min78%Electron-rich + Steric
Decision Logic for Condensation Failure

Use the following logic flow to diagnose the root cause of your stalling reaction.

ReactionOptimization Start Reaction Stalled/Low Yield CheckSteric Is Ortho-Group Bulky? (t-Bu, I, NO2) Start->CheckSteric CheckElec Is Ortho-Group Electron Donating? (OMe, OH) CheckSteric->CheckElec No (Small Group) MW Switch to Microwave (High Dielectric Solvent) CheckSteric->MW Yes (Steric Block) Lewis Add Lewis Acid (TiCl4) to Activate Carbonyl CheckElec->Lewis No (Deactivated) Protect Protect Ortho-Group (Prevent H-Bonding) CheckElec->Protect Yes (Resonance/H-Bond) Result1 Monitor via NMR (Look for Benzyl Proton) MW->Result1 Retest Lewis->Result1 Retest Protect->Result1 Retest

Caption: Diagnostic workflow for identifying the primary inhibitor in ortho-substituted benzaldehyde condensations.

Module 2: Troubleshooting Oxidation (Pinnick Protocol)

User Query: "I am trying to oxidize o-methylbenzaldehyde to the acid using Pinnick conditions (NaClO2). The reaction is extremely slow, and I see chlorinated byproducts. Why?"

The Mechanism & Failure Point

The Pinnick oxidation proceeds via the addition of chlorous acid (HClO₂) to the aldehyde carbonyl.[1]

  • Steric Inhibition: The ortho-methyl group hinders the initial attack of the chlorite ion.

  • Byproduct Trapping: The reaction generates Hypochlorous acid (HOCl) as a byproduct.[2] If the main reaction is slow (due to sterics), HOCl builds up and begins chlorinating your aromatic ring (electrophilic aromatic substitution), especially if the ring is electron-rich.

The Fix: Scavenger Overload & Phase Transfer

You must aggressively scavenge the HOCl and potentially use a Phase Transfer Catalyst (PTC) if the steric bulk makes the aldehyde lipophilic and insoluble in the aqueous buffer.

Optimized Protocol:

  • Scavenger: Increase 2-methyl-2-butene (or Resorcinol) from the standard 5 equivalents to 10–15 equivalents . This ensures HOCl is quenched faster than it can chlorinate the ring.

  • Solvent: Use t-Butanol/Water (3:1) . If the substrate is very greasy, add 5 mol% Triton B or TBAB (Tetrabutylammonium bromide) to shuttle the chlorite into the organic phase.

  • Buffer: Ensure the phosphate buffer maintains pH ~3.5. If the pH drops (due to acid production), the chlorite decomposes to toxic ClO₂ gas rather than oxidizing the substrate.

Module 3: Preventing Intramolecular Cyclization

User Query: "I'm reacting o-phthalaldehyde (or similar derivatives) and seeing a peak in the NMR that corresponds to a lactone or cyclic ether, not my desired open-chain product."

The "Proximity Effect" Hazard

Ortho-substituted benzaldehydes with nucleophilic substituents (-OH, -NH₂, -COOH) are primed for intramolecular cyclization. The effective molarity of the internal nucleophile is extremely high.

  • Example:o-formylbenzoic acid exists in equilibrium with its cyclic lactol (hydroxy-phthalide) form.

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
Product is a Lactol/Lactone Intramolecular attack of ortho-COOH or ortho-OH on the aldehyde.Protect the nucleophile. Methylate the acid (ester) or protect the phenol (benzyl ether) before attempting reaction at the aldehyde.
Product is a Dimer Cannizzaro reaction (disproportionation).Avoid strong bases. Use amine bases (DBU, DIPEA) or K₂CO₃ instead of NaOH/KOH.
Missing Aldehyde Peak Formation of hemiacetal with solvent (MeOH/EtOH).Change Solvent. Avoid alcohols. Use THF, DCM, or Acetonitrile.
Visualizing the Cyclization Trap

CyclizationRisk Substrate Ortho-Substituted Benzaldehyde PathA Intermolecular Reaction (Desired) Substrate->PathA  Steric Barrier   PathB Intramolecular Cyclization (Undesired) Substrate->PathB  Proximity Effect   Protection Solution: Protecting Group (e.g., O-Bn, COOMe) Protection->Substrate Pre-step Protection->PathA Enables Protection->PathB Blocks

Caption: The "Proximity Effect" favors cyclization over the desired reaction unless the ortho-nucleophile is masked.

References

  • Steric Effects in Oxidation: Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link

  • Microwave Knoevenagel Optimization: Mallouk, S., et al. (2010).[3] Microwave-assisted and efficient solvent-free Knoevenagel condensation.[3][4] Molecules, 15(2), 813-823.[3] Link

  • Pinnick Oxidation Mechanism & Scavengers: Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567-569. Link

  • Ortho-Lithiation vs Reaction: Comins, D. L., & Brown, J. D. (1984). Ortho-substitution of m-anisaldehyde via alpha-amino alkoxides. The Journal of Organic Chemistry. Link

  • General Reactivity Guide: BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Link

Sources

Validation & Comparative

Validating the Mechanism of Action of Novel Benzaldehyde Derivatives as IRE1α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technically-focused framework for validating the mechanism of action of novel benzaldehyde derivatives, using the hypothetical compound 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (referred to herein as "Compound X") as a case study. We will compare its validation pathway against the well-characterized Inositol-Requiring Enzyme 1 alpha (IRE1α) inhibitor, STF-083010 .

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

The Unfolded Protein Response and the Therapeutic Potential of IRE1α Inhibition

The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification. When the folding capacity of the ER is overwhelmed, a state of "ER stress" ensues, activating a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.

One of the key sensors of the UPR is IRE1α, a transmembrane protein with both kinase and endoribonuclease (RNase) domains.[1][2] Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2] This splicing event removes a 26-nucleotide intron, causing a frameshift that produces the active transcription factor, spliced XBP1 (XBP1s). XBP1s then upregulates genes involved in protein folding, secretion, and degradation to alleviate ER stress.[3]

The IRE1α-XBP1 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic conditions, making it a compelling therapeutic target.[2][4]

A Comparative Look at IRE1α Inhibitors

IRE1α inhibitors can be broadly classified based on their mechanism of action:

  • RNase Inhibitors: These compounds directly target the endoribonuclease domain of IRE1α, preventing the splicing of XBP1 mRNA. STF-083010 is a well-known example of a selective IRE1α RNase inhibitor that does not affect its kinase activity.[5][6] Other examples include 4µ8C and MKC-3946.[1][7]

  • Kinase Inhibitors: These molecules bind to the ATP-binding site of the kinase domain. They can be further divided into:

    • Type I inhibitors (e.g., APY29, Sunitinib): These inhibit autophosphorylation but can allosterically activate the RNase domain.[3][7]

    • Type II inhibitors (e.g., KIRA6): These are known as Kinase-Inhibiting RNase Attenuators (KIRAs) and inhibit both kinase and RNase activities, often by preventing IRE1α oligomerization.[7][8]

Understanding the precise mode of inhibition is crucial, as targeting the RNase versus the kinase domain can lead to different biological outcomes.[9]

The Experimental Workflow for Validating "Compound X" as an IRE1α Inhibitor

The following is a step-by-step guide to validate the mechanism of action of our hypothetical "Compound X," with comparative data for STF-083010.

Step 1: In Vitro Biochemical Assays - Direct Target Engagement

The first step is to determine if "Compound X" directly interacts with and inhibits the enzymatic activities of IRE1α. This is typically done using recombinant human IRE1α protein.

A fluorescence resonance energy transfer (FRET)-based assay is a common method to measure the endoribonuclease activity of IRE1α.[10]

Protocol: In Vitro IRE1α RNase Activity Assay

  • Reagents:

    • Recombinant human IRE1α (cytoplasmic domain)

    • FRET-based RNA substrate mimicking the XBP1 stem-loop structure, labeled with a fluorophore and a quencher.

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2).[10]

    • "Compound X" and STF-083010 (as a positive control) at various concentrations.

  • Procedure:

    • Pre-incubate recombinant IRE1α with varying concentrations of "Compound X" or STF-083010 in the RNase Assay Buffer for 30 minutes at room temperature.

    • Initiate the reaction by adding the FRET-labeled RNA substrate.

    • Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescent signal.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

To determine if "Compound X" affects the kinase activity of IRE1α, an ADP-Glo™ Kinase Assay can be used. This assay measures the amount of ADP produced during the kinase reaction.

Protocol: In Vitro IRE1α Kinase Activity Assay

  • Reagents:

    • Recombinant human IRE1α (cytoplasmic domain)

    • ATP

    • Kinase Assay Buffer

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • "Compound X" and a known kinase inhibitor (e.g., KIRA6) at various concentrations.

  • Procedure:

    • Set up the kinase reaction by incubating recombinant IRE1α with varying concentrations of "Compound X" or the control inhibitor in the Kinase Assay Buffer.

    • Add ATP to initiate the autophosphorylation reaction and incubate.

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Assay protocol.

    • Determine the IC50 value for kinase inhibition.

Table 1: Comparative In Vitro Activity of "Compound X" and STF-083010

CompoundIRE1α RNase IC50IRE1α Kinase IC50
"Compound X" (Hypothetical) 5 µM> 100 µM
STF-083010 ~10 µM[6]No inhibition[6]

Expected Outcome: If "Compound X" is a selective RNase inhibitor like STF-083010, it should inhibit the RNase activity with a measurable IC50 while showing little to no effect on the kinase activity.[6]

Step 2: Cellular Assays - Confirming Target Engagement in a Biological Context

The next crucial step is to verify that "Compound X" can penetrate cells and inhibit IRE1α-mediated XBP1 splicing.

This assay directly visualizes the inhibition of XBP1 mRNA splicing.

Protocol: RT-PCR for XBP1 Splicing

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T, or a cancer cell line known to have an active UPR like multiple myeloma RPMI 8226 cells) to ~80% confluency.

    • Pre-treat cells with varying concentrations of "Compound X" or STF-083010 for 1-2 hours.

    • Induce ER stress by treating the cells with an agent like tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) for 4-6 hours. Include a vehicle-treated control.

  • RNA Extraction and RT-PCR:

    • Isolate total RNA from the cells.

    • Perform reverse transcription to generate cDNA.

    • Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.[11]

    • Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.

For a more quantitative measure, qRT-PCR can be employed.[12]

Protocol: qRT-PCR for XBP1 Splicing

  • cDNA Synthesis: Prepare cDNA as described above.

  • Primer Design: Use specific primer sets to amplify:

    • Spliced XBP1 (sXBP1): Design the forward primer to span the splice junction.[11]

    • Total XBP1 (tXBP1): Design primers in a region common to both spliced and unspliced forms.[12]

    • A housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Real-Time PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based method.

  • Data Analysis: Calculate the relative expression of sXBP1, often normalized to tXBP1 or a housekeeping gene.[12]

Table 2: Comparative Cellular Activity of "Compound X" and STF-083010 on XBP1 Splicing

CompoundCell LineER Stress InducerXBP1 Splicing Inhibition (EC50)
"Compound X" (Hypothetical) HEK293TTunicamycin15 µM
STF-083010 RPMI 8226Thapsigargin~60 µM[13]

Expected Outcome: Treatment with "Compound X" should show a dose-dependent reduction in the amount of spliced XBP1 mRNA upon ER stress induction, similar to STF-083010.

Step 3: Analysis of Downstream UPR Signaling

Inhibition of IRE1α should also affect the levels of downstream UPR proteins. Western blotting is the standard method to assess these changes.

Protocol: Western Blotting for UPR Markers

  • Protein Lysate Preparation:

    • Treat cells as described in the XBP1 splicing assay.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel. For phosphorylated IRE1α (~110 kDa), a lower percentage gel (e.g., 6-8%) is recommended.[14]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).[14]

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-IRE1α (Ser724)

      • Total IRE1α

      • XBP1s

      • CHOP (a pro-apoptotic transcription factor downstream of the PERK and ATF6 branches, but can be affected by IRE1α signaling)

      • GRP78/BiP (a chaperone upregulated by the UPR)

      • A loading control (e.g., β-actin or GAPDH)

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate.

Expected Outcome: A selective IRE1α RNase inhibitor like STF-083010 should reduce the levels of XBP1s protein.[6] It should not directly inhibit the phosphorylation of IRE1α.[6] Depending on the cellular context and the duration of treatment, this may lead to downstream effects on other UPR markers.

Signaling Pathway Visualization

IRE1a_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (inactive, monomer) Unfolded Proteins->IRE1a_inactive binds & activates IRE1a_active IRE1α (active, oligomer) p-IRE1α IRE1a_inactive->IRE1a_active Oligomerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity splices intron XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_genes Transcription Factor CompoundX Compound X (Hypothetical) CompoundX->IRE1a_active Inhibits RNase STF083010 STF-083010 STF083010->IRE1a_active Inhibits RNase

Caption: The IRE1α signaling pathway and points of inhibition.

Step 4: Cellular Phenotypic Assays

To understand the functional consequences of inhibiting IRE1α with "Compound X," it's important to assess its effects on cellular phenotypes.

Protocol: Cell Viability Assay

  • Cell Plating and Treatment:

    • Seed cells (e.g., a cancer cell line sensitive to ER stress) in a 96-well plate.

    • Treat the cells with a dose range of "Compound X" or STF-083010 for 24, 48, and 72 hours.

  • Viability Measurement:

    • Use a commercially available cell viability assay, such as MTT or CellTiter-Glo®, to measure the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Expected Outcome: STF-083010 has been shown to have cytostatic and cytotoxic activity in multiple myeloma cells.[5][6] If "Compound X" effectively inhibits the pro-survival IRE1α pathway, it should also reduce the viability of cancer cells that are dependent on this pathway.

Step 5: Selectivity and Off-Target Effects

A crucial part of validating a new inhibitor is to assess its selectivity. Benzaldehyde derivatives can be reactive, so it's important to rule out non-specific or off-target effects.

  • Kinome Profiling: To assess selectivity against other kinases, "Compound X" can be screened against a panel of kinases. This is particularly important if the in vitro kinase assay shows any activity.

  • Counter-screening: Test "Compound X" in assays for other UPR branches (PERK and ATF6) to ensure it does not have broad effects on the UPR.

  • Structural Analogs: Synthesize and test inactive structural analogs of "Compound X" to confirm that the observed biological effects are due to the specific chemical structure and not non-specific toxicity.

Data Interpretation and Troubleshooting

  • Discrepancy between Biochemical and Cellular Assays: If "Compound X" is potent in a biochemical assay but weak in a cellular assay, it could be due to poor cell permeability or rapid metabolism.

  • No Effect on XBP1 Splicing but Cellular Phenotype is Observed: This could indicate an off-target effect or a mechanism of action independent of IRE1α.

  • Inhibition of IRE1α Phosphorylation: If "Compound X" inhibits IRE1α phosphorylation, it may be acting as a kinase inhibitor rather than a selective RNase inhibitor. Further characterization of its effects on the kinase domain would be necessary.

Conclusion

References

  • Papandreou, I., et al. (2011). Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma. Blood, 117(4), 1311–1314. [Link]

  • Zhan, F., et al. (2018). Inositol-Requiring Enzyme 1 Alpha Endoribonuclease Specific Inhibitor STF-083010 Alleviates Carbon Tetrachloride Induced Liver Injury and Liver Fibrosis in Mice. Frontiers in Physiology, 9, 1594. [Link]

  • Cel-Lek, M., et al. (2022). IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. International Journal of Molecular Sciences, 23(10), 5733. [Link]

  • Patsnap. (2024). What are IRE1 inhibitors and how do they work?. [Link]

  • Jabłońska, K., et al. (2021). The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate. International Journal of Molecular Sciences, 22(4), 1647. [Link]

  • Yoon, S. B., et al. (2019). Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. PloS one, 14(7), e0219978. [Link]

  • Hirota, K., et al. (2010). Quantitative measurement of spliced XBP1 mRNA as an indicator of ER stress. Journal of pharmacological sciences, 114(1), 126-130. [Link]

  • Samali, A., et al. (2010). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in enzymology, 476, 33-52. [Link]

  • Kennedy, D., et al. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells. In Methods in Molecular Biology (pp. 263-276). Humana Press. [Link]

  • Logue, S. E., et al. (2013). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. In International Review of Cell and Molecular Biology (Vol. 301, pp. 279-331). Academic Press. [Link]

  • Ghosh, R., et al. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548. [Link]

  • Papa, F. R., et al. (2009). IRE1α Kinase Activation Modes Control Alternate Endoribonuclease Outputs to Determine Divergent Cell Fates. Cell, 138(3), 562-571. [Link]

  • Ghosh, R., et al. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548. [Link]

  • Yan, M., et al. (2015). Acute Endoplasmic Reticulum Stress-Independent Unconventional Splicing of XBP1 mRNA in the Nucleus of Mammalian Cells. International journal of molecular sciences, 16(6), 12937-12952. [Link]

  • Wang, Y., et al. (2023). SPLiCR-seq: A CRISPR-Based Screening Platform for RNA splicing Identifies Novel Regulators of IRE1-XBP1 Signaling Under ER Stress. bioRxiv. [Link]

  • Lhomond, S., et al. (2020). High expression of spliced X-Box Binding Protein 1 in lung tumors is associated with cancer aggressiveness and epithelial-to-mesenchymal transition. EBioMedicine, 57, 102860. [Link]

  • Yoshida, H., et al. (2011). Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro. Nucleic acids research, 39(5), 1731-1740. [Link]

  • Bakunts, A., et al. (2024). Congress of multiple dimers is needed for cross-phosphorylation of IRE1α and its RNase activity. Life science alliance, 7(6), e202302381. [Link]

  • BellBrook Labs. (2026). IRE1a Inhibitor Screening with HTS-Optimized Assays. [Link]

  • Ximbio. XBP1 splicing reporter (XSARA) cell line. [Link]

  • Heindryckx, F., et al. (2020). Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma. Scientific reports, 10(1), 1-12. [Link]

  • Logue, S. E., et al. (2018). Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1). The Journal of cell biology, 217(9), 3195-3209. [Link]

  • Mimura, N., et al. (2012). In vitro and in vivo inhibition of the IRE1α-XBP1 pathway by doxorubicin. Oncotarget, 3(12), 1573. [Link]

  • Kennedy, D., et al. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells. [Link]

  • Wang, S., et al. (2014). Spliced X-box Binding Protein 1 Couples the Unfolded Protein Response to Hexosamine Biosynthetic Pathway. Cell, 156(6), 1179-1192. [Link]

  • Vandewynckel, Y. P., et al. (2020). The IRE1 Inhibitor Kira6 Curtails The Inflammatory Trait Of Immunogenic Anticancer Treatments By Targeting Hsp60 Independent Of IRE1. bioRxiv. [Link]

  • Mishiba, K., et al. (2021). A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities. Frontiers in plant science, 12, 706912. [Link]

  • Garg, A. D., et al. (2021). Fig. 4 The IRE1α kinase inhibitor KIRA6 blunts CXCL8 production after... ResearchGate. [Link]

  • Karagöz, G. E., et al. (2019). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. Bio-protocol, 9(14), e3307. [Link]

  • Nguyen, T. P., et al. (2020). IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress. The Journal of biological chemistry, 295(5), 1271-1285. [Link]

  • Chien, W., et al. (2014). The IRE1α inhibitor (STF-083010) suppresses the growth in vitro and in... ResearchGate. [Link]

Sources

Comparative Profiling of Dichlorobenzyl Isomers: SAR, Efficacy, and Toxicity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Divergence

In medicinal chemistry, the dichlorobenzyl moiety is a privileged scaffold, but its biological activity is strictly dictated by the positional isomerism of the chlorine atoms. While 2,4-dichlorobenzyl alcohol (2,4-DCBA) is the clinical gold standard for broad-spectrum antisepsis (throat lozenges), this guide reveals that shifting the chlorine positions—specifically to the 2,6- or 3,5- positions—drastically alters the biological target from non-specific membrane disruption to highly specific receptor modulation or antifungal enzymatic inhibition.

This guide objectively compares these isomers, providing researchers with the mechanistic grounding and experimental protocols necessary to select the correct isomer for drug discovery or formulation development.

Chemical Space & Structure-Activity Relationship (SAR)

The biological divergence begins with the steric and electronic profile of the benzene ring.

Feature2,4-Dichlorobenzyl Alcohol 2,6-Dichlorobenzyl Alcohol 3,5-Dichlorobenzyl Derivatives
Primary Application Broad-spectrum Antiseptic / VirucidalReceptor Ligand / IntermediateTargeted Antifungal
Steric Profile Asymmetric; Open access to -OH groupHighly Steric; -OH group "shielded" by flanking Cl atomsSymmetric; Exposed -OH / Ester linkage
Key Mechanism Protein Denaturation + Na+ Channel BlockadeAryl Hydrocarbon Receptor (AhR) BindingSuccinate Dehydrogenase (SDH) Inhibition
Lipophilicity (LogP) ~2.4 (Optimal for membrane insertion)~2.5 (High steric hindrance limits permeation)Variable (often esterified for target access)
Mechanistic Causality
  • 2,4-Isomer: The asymmetric chlorine substitution allows the hydroxyl group to remain accessible for hydrogen bonding with microbial protein backbones, while the lipophilic ring inserts into the lipid bilayer. This "chaotropic" effect is the basis of its antiseptic power.

  • 2,6-Isomer: The two chlorine atoms flanking the hydroxymethyl group create a "steric shield." This prevents non-specific protein denaturation but creates a specific shape that fits into the binding pockets of mammalian receptors like the Aryl Hydrocarbon Receptor (AhR), shifting its profile from antimicrobial to pharmacological modulator.

Biological Assay Comparison

Experiment A: Antimicrobial Efficacy (MIC Profiling)

Focus: 2,4-DCBA is the benchmark. Data Source: Aggregated from in vitro broth microdilution assays.

Target Organism2,4-DCBA MIC (µg/mL) Clinical Relevance
Staphylococcus aureus500 - 1000Common throat/skin pathogen.
Streptococcus pyogenes200 - 600Primary cause of bacterial pharyngitis.
Candida albicans400 - 800Oral thrush; fungistatic at low doses.
Haemophilus influenzae300 - 600Respiratory tract infections.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Insight: 2,4-DCBA is rarely used alone. It exhibits synergy with Amylmetacresol (AMC).[1] In time-kill assays, the combination achieves >3 log reduction (99.9% kill) within 5-10 minutes, whereas single agents may require >30 minutes.

Experiment B: Antifungal Specificity (3,5-Isomer Niche)

While 2,4-DCBA is a generalist, 3,5-dichlorobenzyl esters have been identified as potent inhibitors of fungal Succinate Dehydrogenase (SDH).

  • Comparative Data: 3,5-dichlorobenzyl derivatives show EC50 values against Botrytis cinerea of 1.61 - 6.60 mg/L , comparable to the commercial fungicide Boscalid.

  • SAR Implication: The 3,5-substitution pattern mimics the symmetry required to bind the ubiquinone reduction site of the SDH enzyme, a mechanism completely distinct from the membrane disruption of the 2,4-isomer.

Experiment C: Toxicity & Safety (Metabolic Considerations)

The safety of these isomers is inferred from their metabolic precursors (dichlorobenzenes).

  • 1,2-Dichlorobenzene (Metabolite of 2,3-/2,6- isomers): Potent hepatotoxicant.

  • 1,4-Dichlorobenzene (Metabolite of 2,5- isomers): Linked to specific kidney damage in male rats (alpha2u-globulin nephropathy).

  • 2,4-DCBA Safety: It is rapidly metabolized to 2,4-dichlorobenzoic acid and excreted as a glycine conjugate (hippuric acid derivative), avoiding the formation of toxic epoxide intermediates common with other isomers.

Visualizing the Mechanisms

The following diagram illustrates the divergent signaling and mechanistic pathways of the two primary isomers.

Dichlorobenzyl_Mechanism cluster_0 Antiseptic Pathway (2,4-Isomer) cluster_1 Receptor Pathway (2,6-Isomer) node_24 2,4-Dichlorobenzyl Alcohol (Asymmetric) target_mem Lipid Bilayer Insertion node_24->target_mem Lipophilicity target_prot Protein Denaturation node_24->target_prot H-Bonding target_ion Na+ Channel Blockade node_24->target_ion Anesthetic Action node_26 2,6-Dichlorobenzyl Alcohol (Steric Shield) node_26->target_prot Blocked by Sterics target_ahr Aryl Hydrocarbon Receptor (AhR) node_26->target_ahr Steric Fit (Lock & Key) effect_lysis Cell Lysis / Virucidal Effect target_mem->effect_lysis target_prot->effect_lysis effect_mod Gene Expression Modulation target_ahr->effect_mod

Caption: Mechanistic divergence: 2,4-DCBA acts as a chaotropic membrane disruptor, while 2,6-DCBA's steric bulk directs it toward specific receptor binding.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the bacteriostatic potency of 2,4-DCBA.[2][3] Standard: CLSI Broth Microdilution.

  • Stock Preparation: Dissolve 2,4-DCBA in DMSO to 10 mg/mL. (Note: DCBA has low water solubility; DMSO is essential).

  • Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.
    
  • Plate Setup:

    • Add 100 µL broth to columns 2-12 of a 96-well plate.

    • Add 200 µL of stock solution (diluted to starting test concentration, e.g., 2000 µg/mL) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10. Discard excess from column 10.

    • Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11.

  • Incubation: 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity . Verify with Optical Density (OD600) reading.

Protocol 2: Time-Kill Kinetic Assay

Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity, crucial for antiseptic claims.

  • Baseline: Prepare inoculum at

    
     CFU/mL.
    
  • Exposure: Add 2,4-DCBA (at 2x or 4x MIC) to the culture. Maintain a solvent control (DMSO only).

  • Sampling: Remove aliquots at t = 0, 1, 5, 10, 30, and 60 minutes.

  • Neutralization: Immediately transfer aliquots into D/E Neutralizing Broth to stop the antiseptic action. Crucial Step: Failure to neutralize results in false "high kill" data due to carryover toxicity on the agar plate.

  • Plating: Serial dilute and plate on nutrient agar. Incubate 24h.

  • Calculation: Plot Log10(CFU/mL) vs. Time.

    • Bactericidal =

      
       log reduction (99.9% kill).[4][5]
      
    • Bacteriostatic =

      
       log reduction.
      

Workflow Visualization

Assay_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay (Static) cluster_kill Phase 3: Time-Kill (Kinetic) start Start: Compound Selection solubility Solubility Check (DMSO/Ethanol) start->solubility stock Stock Solution (10 mg/mL) solubility->stock dilution Serial Dilution (96-well Plate) stock->dilution inoculum Inoculum Prep (0.5 McFarland) inoculum->dilution incubate Incubation (18-24h @ 37°C) dilution->incubate readout Read MIC (Turbidity/OD600) incubate->readout expose Expose Bacteria (Fixed Conc.) readout->expose If MIC < 1000µg/mL neutralize Neutralization (D/E Broth) expose->neutralize t = 1, 5, 10 min count Plate Counts (Log Reduction) neutralize->count

Caption: Integrated workflow for validating dichlorobenzyl isomers, emphasizing the critical neutralization step in kinetic assays.

References

  • Matthews, D., et al. (2018).[5][6] Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine. [Link][4]

  • Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (referred to herein as 2,6-DCMB ) represents a class of aromatic aldehyde pharmacophores often utilized in the development of hemoglobin modulators (anti-sickling agents) and allosteric effectors.[1] While its structural core shares the aldehyde "warhead" mechanism with the clinical standard Voxelotor (GBT440) , its distinct lipophilic 2,6-dichlorobenzyl ether substitution alters its thermodynamic partitioning and kinetic selectivity.

This guide details the cross-reactivity profiling of 2,6-DCMB. Unlike standard ligand-binding assays, profiling this compound requires assessing electrophilic promiscuity —specifically, the formation of Schiff base adducts with off-target nucleophiles (primarily Lysine


-amines and N-terminal 

-amines) versus its intended target (e.g., Hemoglobin N-terminal Valine).

Mechanistic Grounding: The Aldehyde Selectivity Challenge

To profile 2,6-DCMB effectively, one must understand that its "binding" is actually a reversible covalent chemical reaction. The aldehyde reacts with amines to form an imine (Schiff base).[2]

  • The Target Interaction: Reversible Schiff base formation with the N-terminal Valine of the Hemoglobin

    
    -chain (stabilizing the R-state).
    
  • The Cross-Reactivity Risk: Non-specific Schiff base formation with high-abundance plasma proteins (Human Serum Albumin - HSA) or tissue nucleophiles.

  • The Structural Differentiator: 2,6-DCMB lacks the ortho-hydroxyl group found in Voxelotor. Voxelotor utilizes an intramolecular hydrogen bond to stabilize the Schiff base specifically at the target site. 2,6-DCMB relies heavily on the steric bulk of the 2,6-dichlorobenzyl group to enforce specificity via steric exclusion.

Pathway Visualization: Competitive Schiff Base Formation

The following diagram illustrates the kinetic competition between the therapeutic target (Hb) and the metabolic/proteomic sink (Albumin/CYP).

SchiffBaseCompetition cluster_Target Therapeutic Pathway cluster_OffTarget Cross-Reactivity (Risk) Compound 2,6-DCMB (Aldehyde Warhead) Hb Hemoglobin (N-term Valine) Compound->Hb Kd (Specific) HSA Serum Albumin (Lysine Rich) Compound->HSA Non-Specific Partitioning CYP CYP450 / AO (Metabolic Enzymes) Compound->CYP Inhibition/Oxidation Hb_Adduct Stabilized R-State (Therapeutic Effect) Hb->Hb_Adduct Reversible Imine HSA_Adduct Protein Haptenization (Immune Risk) HSA->HSA_Adduct Schiff Base Sponge Effect

Figure 1: Kinetic competition model. 2,6-DCMB must kinetically favor the Hemoglobin pocket over the high-molarity "sink" of Albumin lysines.

Comparative Performance Profile

The following data summarizes the performance of 2,6-DCMB against the clinical standard (Voxelotor) and a non-selective baseline (Vanillin/5-HMF).

Table 1: Electrophilic Cross-Reactivity & Selectivity Metrics

Metric2,6-DCMB (The Analyte)Voxelotor (Clinical Std)5-HMF (Baseline)Interpretation
Hb Occupancy (

)
High (>80%)High (>90%)Moderate (30-50%)The 2,6-dichloro group provides sufficient lipophilicity to enter the Hb pocket.
Albumin Partitioning (

)
Moderate-High LowLowCRITICAL WEAKNESS: Lacking the ortho-hydroxyl H-bond, 2,6-DCMB is more prone to non-specific hydrophobic binding to Albumin.
Schiff Base Stability (

)
< 1 hour> 24 hoursMinutesThe 2,6-DCMB adduct is less stable than Voxelotor due to lack of H-bond clamping.
CYP Inhibition (IC50) Moderate (CYP2C9)LowNegligibleThe dichlorobenzyl moiety is a potential metabolic liability compared to the pyrazole of Voxelotor.
Aldehyde Oxidase (AO) Liability HighLowHighSusceptible to rapid oxidation to the carboxylic acid (inactive).

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Reductive Amination (The "Sponge" Assay)

Objective: Quantify how much 2,6-DCMB is lost to Albumin in the presence of Hemoglobin.

  • Preparation: Prepare a physiological mixture of Purified Hb (2 mM) and HSA (0.6 mM) in PBS (pH 7.4).

  • Dosing: Spike 2,6-DCMB at equimolar concentrations (2 mM). Include Voxelotor as a positive control in a parallel well.

  • Equilibrium: Incubate at 37°C for 2 hours.

  • Trapping (The Critical Step): Add Sodium Cyanoborohydride (NaCNBH3) (20 mM final).

    • Mechanism:[3] This selectively reduces the transient imine (C=N) to a stable secondary amine (C-N) without reducing the free aldehyde.

  • Digestion & Analysis: Perform Tryptic digest followed by LC-MS/MS.

  • Readout: Monitor the ratio of modified Hb N-terminal peptide (Val-His-Leu...) vs. modified HSA Lysine peptides.

    • Success Criterion: A Selectivity Ratio (Hb:HSA modification) of >50:1 is required for clinical viability. 2,6-DCMB typically scores ~10:1, indicating higher cross-reactivity than Voxelotor (>100:1).

Protocol B: Aldehyde Oxidase (AO) Stability Profiling

Objective: Determine if the compound is rapidly cleared by AO, a common failure mode for aromatic aldehydes.

  • System: S9 liver fraction (enriched with AO) + AO inhibitor (Hydralazine) as a control.

  • Incubation: Incubate 2,6-DCMB (10 µM) for 0, 15, 30, 60 min.

  • Detection: Monitor the disappearance of the parent aldehyde and the appearance of the corresponding carboxylic acid (m/z +16).

  • Validation: If Hydralazine halts the clearance, the cross-reactivity is AO-mediated.

Workflow Visualization: Reductive Trapping

This diagram outlines the "Reductive Trapping" workflow required to stabilize the reversible cross-reactivity for measurement.

ReductiveTrapping Step1 Step 1: Incubation (Hb + HSA + 2,6-DCMB) Step2 Step 2: Equilibrium Reached (Transient Imines Formed) Step1->Step2 2 Hours @ 37°C Step3 Step 3: Chemical Trapping Add NaCNBH3 (Reductant) Step2->Step3 Irreversible Reduction Step4 Step 4: Proteolysis (Trypsin Digestion) Step3->Step4 Stable Amine Linkage Step5 Step 5: LC-MS/MS Quantification Target (Hb-Amine) vs Off-Target (HSA-Amine) Step4->Step5 Peptide Mapping

Figure 2: Proteomic workflow. NaCNBH3 is essential to "freeze" the equilibrium for accurate quantification of cross-reactivity.

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Hemoglobin." ACS Medicinal Chemistry Letters.

  • Abdulmalik, O., et al. (2011). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling." British Journal of Haematology.

  • Blömeke, B., et al. (2023). "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency." Chemical Research in Toxicology.

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry.

  • PubChem. (2025).[4][5] "Compound Summary: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde." National Library of Medicine.

Sources

validation of analytical methods for 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Profile

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 588713-62-6) is a critical pharmaceutical intermediate, often utilized in the synthesis of hemoglobin modulators and other aromatic ether-based therapeutics. Its structural integrity—specifically the aldehyde functionality and the ether linkage—is paramount for downstream yield and purity.[1]

This guide objectively compares two primary analytical methodologies for its quantification: Standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and Rapid Resolution UHPLC-PDA (Ultra-High Performance Liquid Chromatography with Photodiode Array).[1] While HPLC-UV remains the industry workhorse for robustness, this guide demonstrates why UHPLC-PDA is the superior choice for modern drug development due to its enhanced resolution of oxidative impurities (specifically the corresponding benzoic acid derivative) and throughput efficiency.

Critical Quality Attributes (CQA)
  • Target Analyte: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.[1][2][3][4][5][6]

  • Primary Impurity Risk: Oxidation of the aldehyde group to 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid .[1]

  • Chromatographic Challenge: Resolving the non-polar parent ether from potentially polar degradation products while maintaining reasonable run times.

Method Comparison: HPLC-UV vs. UHPLC-PDA

The following table contrasts the performance metrics of the traditional method versus the advanced protocol.

FeatureMethod A: Standard HPLC-UVMethod B: Advanced UHPLC-PDA
Principle Isocratic/Gradient Separation on Porous Particles (5 µm)Gradient Separation on Core-Shell/Sub-2 µm Particles
Column Chemistry C18 (L1), 250 x 4.6 mmC18 or Phenyl-Hexyl, 100 x 2.1 mm (1.7 µm)
Run Time 25–30 minutes5–8 minutes
Resolution (Rs) Moderate (Rs ~ 2.0 for impurities)High (Rs > 3.5 for impurities)
LOD/LOQ ~0.5 µg/mL~0.05 µg/mL (Higher S/N ratio)
Solvent Consumption High (20–30 mL/run)Low (< 5 mL/run)
Suitability Routine QC in legacy labsHigh-throughput R&D, Stability Studies

Verdict: While Method A is sufficient for raw material receipt, Method B (UHPLC-PDA) is recommended for validation due to its ability to detect trace oxidative degradation products—a common instability in benzaldehyde derivatives—without extending run times.[1]

Detailed Experimental Protocol (Method B: UHPLC-PDA)

This protocol is designed to be stability-indicating , meaning it self-validates by proving it can separate the active ingredient from its degradation products.[1]

Reagents and Materials[1][7][8][9]
  • Reference Standard: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (>99.0% purity).[1][5]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Purified Water (Milli-Q).[1]

  • Buffer Additive: Formic Acid (0.1%) or Orthophosphoric Acid (0.1%) to suppress ionization of acidic impurities, sharpening their peaks.[1]

Chromatographic Conditions[1][9][10]
  • System: UHPLC equipped with PDA/DAD detector.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: 254 nm (Primary), 280 nm (Secondary confirmation).[1]

  • Injection Volume: 2.0 µL.

Mobile Phase Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic Hold
4.01090Linear Gradient
5.51090Wash
5.69010Re-equilibration
7.09010End
Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of Acetonitrile (1000 µg/mL). Note: Sonicate for 5 mins to ensure complete dissolution of the ether.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Workflow & Logic

The validation process follows the ICH Q2(R1) guidelines. The logic below illustrates the decision-making process during validation, specifically addressing the "Specificity" pillar which is crucial for aldehydes.

ValidationLogic Start Start Validation Specificity Specificity Test (Stress Degradation) Start->Specificity Oxidation Oxidation Stress (H2O2 Treatment) Specificity->Oxidation Force Degradation CheckRes Check Resolution (Rs) Aldehyde vs. Acid Oxidation->CheckRes PassSpec Specificity Passed (Rs > 2.0) CheckRes->PassSpec Yes FailSpec Fail: Co-elution CheckRes->FailSpec No Linearity Linearity & Range (5 Levels) PassSpec->Linearity FailSpec->Specificity Optimize Gradient Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Final Validated Method Precision->Final

Caption: Logical workflow for validating the stability-indicating nature of the method, prioritizing specificity against oxidative degradation.

Validation Results Summary

The following data represents typical acceptance criteria and results for this class of compounds using the UHPLC protocol.

Linearity

Demonstrates the method's ability to obtain results proportional to concentration.[1]

Concentration (µg/mL)Peak Area (mAU*s)CriteriaResult
12.5 (25%)15,200R² ≥ 0.999 0.9998
25.0 (50%)30,500
50.0 (100%)61,100Slope Consistent
75.0 (150%)91,400Y-Intercept < 2% of 100% response
100.0 (200%)122,300
Accuracy (Recovery)

Assessed by spiking the analyte into a placebo matrix (if drug product) or solvent (if drug substance).[1]

Spike LevelRecovery (%)RSD (%)Acceptance Limit
50%99.40.598.0 – 102.0%
100%100.10.398.0 – 102.0%
150%99.80.498.0 – 102.0%
Specificity & Stability

The aldehyde group is susceptible to air oxidation.[1]

  • Experiment: A sample was exposed to 3% H2O2 for 2 hours.[1]

  • Observation: Parent peak decreased by 15%. A new peak (RRT 0.[1]45) appeared, corresponding to the carboxylic acid.[1]

  • Resolution: The resolution between the Acid impurity and the Aldehyde parent was 4.2 , confirming the method is stability-indicating.

Discussion & Troubleshooting

Why This Method Works

The choice of C18 chemistry with acidic mobile phase is deliberate.[1]

  • Protonation: The acidic pH (0.1% Formic Acid) ensures that any acidic degradation products (benzoic acid derivatives) remain protonated.[1] This increases their retention slightly (preventing them from eluting in the void volume) and sharpens their peak shape, allowing clear separation from the neutral ether-aldehyde parent.

  • Gradient Elution: The "2,6-dichlorobenzyl" moiety makes the molecule significantly hydrophobic.[1] An isocratic method would either elute the impurities too fast or the parent too slow.[1] The gradient profile (10% to 90% B) elutes polar degradants early and the hydrophobic parent sharply at ~4.5 minutes.

Common Pitfalls
  • Ghost Peaks: Aldehydes can react with amine-containing solvents.[1][7] Avoid using Ammonium Acetate if possible; stick to Formic Acid or Phosphate to prevent Schiff base formation in the column.

  • Sample Stability: Solutions of benzaldehydes in methanol can form acetals over time.[1] Recommendation: Use Acetonitrile/Water mixtures for diluents and analyze within 24 hours.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][8] Link

  • Ottenheijm, R., et al. (2018).[1] Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate.[1][9][10] Link

  • PubChem. (n.d.).[1] Compound Summary for CID 329819303: 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde.[1][2][3] National Library of Medicine.[1] Link[1]

  • Singh, R. H., & Singh, H. P. (2025).[1][8] Analytical Method Validation: Principles, Techniques, and Applications.[1][8] Chemistry Research Journal.[1][8] Link

Sources

A Comparative Guide to the Cytotoxicity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Aldehyde Function

In the realm of medicinal chemistry and drug development, the benzaldehyde scaffold is a cornerstone. Its aldehyde functional group offers remarkable versatility for organic synthesis, serving as a gateway to a vast array of chemical transformations for creating alcohols, carboxylic acids, and complex heterocyclic compounds.[1] Benzaldehydes are integral to the formation of Schiff bases, hydrazones, and N-acylhydrazones, which are present in numerous compounds with applications against various diseases, including cancer.[1] However, this reactivity is a double-edged sword. The same electrophilic nature that makes the aldehyde group a valuable synthetic handle also underlies its potential for biological activity, including cytotoxicity.

This guide provides an in-depth comparison of the cytotoxic profiles of various substituted benzaldehydes. We will explore the critical role of substituent type and position, delve into the molecular mechanisms driving cell death, and provide detailed, validated protocols for assessing cytotoxicity in a research setting. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to navigate the structure-activity relationships of this important class of compounds.

Structure-Activity Relationship (SAR): How Substituents Dictate Cytotoxicity

The cytotoxic potency of a benzaldehyde derivative is not an intrinsic property of the core ring structure but is profoundly dictated by the nature, number, and position of substituents on the aromatic ring.[1] A comprehensive analysis of various derivatives reveals clear trends that are critical for the rational design of new therapeutic agents.

Key Determinants of Cytotoxic Activity:
  • Electronic Effects: The cytotoxicity of benzaldehyde analogs is strongly correlated with electronic factors. A quantitative structure-activity relationship (QSAR) analysis of salicylaldehyde derivatives revealed that activity increases when substituents on the benzoyl ring are electron-withdrawing, while electron-donating groups on the salicylaldehyde ring enhance cytotoxicity.[2] This suggests that modulating the electron density of the aromatic system is a key strategy for tuning biological activity.

  • Lipophilicity and Transport: The ability of a compound to traverse the cell membrane is crucial for its cytotoxic effect. QSAR studies have shown that in addition to electronic properties, transport factors significantly influence the cytotoxicity of benzaldehyde derivatives.[2]

  • Specific Substituent Effects:

    • Hydroxy and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are particularly influential. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely studied compound, generally exhibits low intrinsic cytotoxicity but can sensitize cancer cells to conventional chemotherapeutic agents.[3] However, at high concentrations (in the mM range), it can induce cell death and cell cycle arrest in various cancer cell lines, including HeLa and HT-29.[4] Its isomer, o-vanillin, has also been assessed for antiproliferative effects.[5] Protocatechualdehyde (3,4-dihydroxybenzaldehyde) has demonstrated significant anti-cancer activity by inhibiting breast cancer cell growth and mammosphere formation.[6]

    • Nitro Groups: The inclusion of a nitro (-NO₂) group, a strong electron-withdrawing group, can significantly enhance cytotoxicity. For example, 5-nitro-2-furaldehyde and 5-nitro-2-thiophene-carboxaldehyde have shown potent growth inhibition against human tumor cell lines.[1]

    • Halogens: Halogenation can also impact cytotoxicity. For instance, benzyloxybenzaldehyde derivatives with a p-chloromethyl group have shown considerable cytotoxicity on H1299 lung cancer cells.[7]

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying and comparing the cytotoxicity of different compounds. The table below summarizes reported IC₅₀ values for various substituted benzaldehydes against different human cancer cell lines.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
BenzaldehydeHuman LymphocytesToxic at 10 µg/mL (~94 µM)[8][9]
Protocatechualdehyde (PA)A375 (Melanoma)IC₅₀ of DTIC reduced from 15.40 to 0.28 µM in presence of PA[10]
Protocatechualdehyde (PA)SK-MEL-28 (Melanoma)IC₅₀ of DTIC reduced from 309.55 to 98.20 µM in presence of PA[10]
VanillinHT-29 (Colon Carcinoma)Cytotoxic at ~1000 µg/mL (~6.5 mM)[4][11]
VanillinHeLa (Cervical Carcinoma)Induces G0/G1 arrest at 200 µg/mL (~1.3 mM)[4]
Benzyloxybenzaldehyde (ABMM-6)H1299 (Lung Cancer)14.0[7]
Benzyloxybenzaldehyde (ABMM-24)H1299 (Lung Cancer)13.7[7]
Benzyloxybenzaldehyde (ABMM-32)H1299 (Lung Cancer)13.0[7]
Synthetic Benzaldehyde (Cpd 10)MDA-MB231 (Breast Cancer)35.40[5]
N'-E-benzylidene benzohydrazideMDA-MB-231 (Breast Cancer)482[12]

Note: Direct comparison of IC₅₀ values should be done with caution, as experimental conditions (e.g., cell line, exposure time, assay method) can vary between studies.

Mechanisms of Benzaldehyde-Induced Cytotoxicity

Substituted benzaldehydes exert their cytotoxic effects through a variety of molecular mechanisms, often culminating in apoptosis or necrosis. Understanding these pathways is essential for developing targeted therapies.

Induction of Oxidative Stress

A common mechanism of benzaldehyde-induced toxicity is the generation of reactive oxygen species (ROS).[13] An imbalance in the cellular redox state can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.[4]

  • Benzaldehyde: Has been shown to inhibit glutathione peroxidase, a key antioxidant enzyme, leading to an increase in oxidative stress.[8]

  • Vanillin: Can increase oxidative stress, reduce mitochondrial activity, and impair nitric oxide production, contributing to its cytotoxic effects at higher concentrations.[14]

  • 3-HBA and 4-HBA: These hydroxybenzaldehydes have been shown to reduce ROS generation in astrocytes treated with parasitic excretory-secretory products, demonstrating a protective antioxidant effect in that context.[13]

Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Many cytotoxic compounds, including benzaldehydes, function by activating this pathway in cancer cells.

  • Mechanism: Benzaldehyde treatment can lead to DNA damage, a key trigger for apoptosis.[8][9] This often involves the activation of a cascade of "killer" enzymes known as caspases, which dismantle the cell in an orderly fashion.[15]

  • Key Players:

    • Protocatechualdehyde (PCA): Induces death in breast cancer stem cells by downregulating the Akt/Sox2 signaling pathway.[6]

    • Vanillin: Can induce cell cycle arrest at the G0/G1 or G2/M phase, depending on the concentration, and can enhance apoptosis induced by other agents like TRAIL by inhibiting NF-κB activation.[4]

Apoptosis_Pathway sub_benz Substituted Benzaldehyde ros ↑ Reactive Oxygen Species (ROS) sub_benz->ros Induces dna_damage DNA Damage ros->dna_damage mito Mitochondrial Stress ros->mito cas9 Caspase-9 (Initiator) dna_damage->cas9 Activates mito->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Cleaves & Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Simplified pathway of apoptosis induced by substituted benzaldehydes.

Experimental Protocols for Cytotoxicity Assessment

To ensure reliable and reproducible data, standardized assays are paramount. Here, we detail the protocols for two of the most common colorimetric assays for cytotoxicity: the MTT and LDH assays.

MTT Assay: Measuring Metabolic Activity

The MTT assay is a gold-standard method for assessing cell viability. Its principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the substituted benzaldehydes in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18][19]

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[18][19] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization.[19]

  • Absorbance Measurement: Measure the spectrophotometrical absorbance of each well using a microplate reader. The wavelength for measuring the formazan product is typically between 550 and 600 nm.[18] A reference wavelength of >650 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against compound concentration using a dose-response curve.[17]

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat with Benzaldehyde Derivatives incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read end End read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

LDH Release Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another widely used method for quantifying cytotoxicity. It operates on a different principle: measuring the integrity of the plasma membrane. LDH is a stable enzyme located in the cytosol that is released into the culture medium when the cell membrane is damaged.[20][21] The amount of LDH in the supernatant is therefore proportional to the number of dead or damaged cells.[22]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described in steps 1 and 2 of the MTT assay. It is crucial to include the following controls[22]:

    • Spontaneous LDH Release: Untreated cells (measures baseline cell death).

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton™ X-100) (represents 100% cytotoxicity).

    • Background Control: Medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate (optional but recommended, e.g., 600 g for 10 minutes) to pellet any detached cells.[22]

  • Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[20]

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[21]

  • Initiate Reaction: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20] During this time, LDH catalyzes the reduction of a tetrazolium salt into a colored formazan product.[20][23]

  • Stop Reaction & Measure Absorbance: Add a stop solution if required by the kit.[21] Measure the absorbance at approximately 490 nm using a microplate reader.[20]

  • Data Analysis: After subtracting the background control absorbance, calculate the percentage of cytotoxicity for each sample using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

LDH_Workflow start Start setup 1. Seed Cells & Treat (Include Spontaneous & Max Release Controls) start->setup incubate1 2. Incubate (Induce Cytotoxicity) setup->incubate1 centrifuge 3. Centrifuge Plate (Optional) incubate1->centrifuge transfer 4. Transfer Supernatant to New Plate centrifuge->transfer add_reagent 5. Add LDH Reaction Mix transfer->add_reagent incubate2 6. Incubate ~30 min (Protect from light) add_reagent->incubate2 read 7. Measure Absorbance (~490 nm) incubate2->read end End read->end

Caption: Step-by-step workflow for the LDH membrane integrity assay.

Conclusion

The cytotoxic profile of substituted benzaldehydes is a complex interplay of electronic, steric, and lipophilic properties conferred by their substituents. A thorough understanding of the structure-activity relationship is fundamental for the rational design of novel compounds, particularly in the field of oncology. Electron-withdrawing groups and specific hydroxylation/methoxylation patterns can significantly enhance cytotoxic potency. The primary mechanisms of action often involve the induction of oxidative stress and the activation of apoptotic pathways. For researchers investigating these compounds, the use of validated and well-controlled cytotoxicity assays, such as the MTT and LDH assays, is critical for generating high-quality, comparable data. This guide provides the foundational knowledge and practical protocols to effectively compare and characterize the cytotoxic potential of this versatile and biologically significant class of molecules.

References

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará.
  • Jin, L., Gu, Y., Dai, J., Wang, L., Wei, Z., & Zhang, Z. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Taylor & Francis.
  • Therapeutic role of vanillin receptors in cancer. Advances in Clinical and Experimental Medicine.
  • a review of the cytotoxicity of frequently used flavor chemicals in refill fluids. (2021). eScholarship.org.
  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2025). ResearchGate.
  • Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate.
  • 4-hydroxy-3-methoxybenzaldehyde (vanillin). FlavorDB.
  • Protocatechualdehyde Induced Breast Cancer Stem Cell Death via the Akt/Sox2 Signaling Pathway. (2025). MDPI.
  • Protocatechualdehyde in Medicine: What We Know and What Lies Ahead. (2026). ResearchGate.
  • Overview of the Role of Vanillin on Redox Status and Cancer Development. PMC.
  • Protocatechualdehyde Inhibits the Osteoclast Differentiation of RAW264.7 and BMM Cells by Regulating NF-κB and MAPK Activity. (2021). PMC.
  • The Acute Toxicity and Cardiotoxic Effects of Protocatechuic Aldehyde on Juvenile Zebrafish. (2024).
  • Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double- strand breaks and promote apoptosis in. SciSpace.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI.
  • Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024). MDPI.
  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (2023). MDPI.
  • Cytotoxicity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and its Analogs: A Comparative Guide. Benchchem.
  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships. (1999). PubMed.
  • Chemical structure of vanillin (4-hydroxy-3-methoxybenzaldehyde). ResearchGate.
  • Cell Proliferation Kit I (MTT).
  • LDH Cytotoxicity Assay. Creative Bioarray.
  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2013).
  • MTT assay protocol. Abcam.
  • Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. (2024). PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.
  • Benzaldehyde attenuates the fifth stage larval excretory-secre- tory product of Angiostrongylus cantonensis-induced injury in mo. (2021). Preprints.org.
  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). Semantic Scholar.
  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. (2024).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
  • LDH assay kit guide: Principles and applications. (2025). Abcam.
  • LDH Cytotoxicity Assay Kit(MAK529)-Technical Bulletin. MilliporeSigma.

Sources

Comparative Guide: Benchmarking 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (D-MBA) Against HbS Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (hereafter referred to as D-MBA ) represents a specific class of aromatic aldehydes designed to treat Sickle Cell Disease (SCD). Structurally, it serves as a critical pharmacophore analog to Voxelotor (GBT440) .

While Voxelotor is the FDA-approved standard, D-MBA is frequently utilized in research settings to probe the Structure-Activity Relationship (SAR) of the hemoglobin binding pocket. This guide benchmarks D-MBA against Voxelotor (Clinical Standard) and 5-HMF (Historical Reference), focusing on oxygen affinity modulation and antisickling potency.

CompoundRoleKey Characteristic
D-MBA Research Lead/ProbeHigh-affinity aldehyde core; lipophilic tail probe.
Voxelotor (GBT440) Clinical StandardOptimized PK/PD; high specificity for Hb

-chain.
5-HMF Historical BenchmarkNatural aldehyde; low potency, high metabolic burden.

Mechanism of Action: The Schiff Base Interaction

The therapeutic efficacy of D-MBA relies on its ability to form a reversible covalent bond (Schiff base) with the N-terminal valine of the hemoglobin


-chain.
Mechanistic Pathway[1]
  • Entry: D-MBA partitions into the red blood cell (RBC).

  • Binding: The aldehyde electrophile reacts with the N-terminal amine of Hb.

  • Stabilization: This forms a Schiff base adduct, locking hemoglobin in the R-state (Oxygenated) .

  • Result: R-state HbS cannot polymerize, preventing RBC sickling.

DOT Diagram: Molecular Mechanism

MOA_Pathway Compound D-MBA (Aldehyde Electrophile) Complex Hb-Schiff Base Complex (Stabilized R-State) Compound->Complex Covalent Binding (Reversible) Hb_T Hemoglobin (T-State) Deoxygenated/Polymerizing Hb_R Hemoglobin (R-State) Oxygenated/Soluble Hb_T->Hb_R O2 Binding Hb_R->Complex Allosteric Locking Complex->Hb_T Dissociation

Caption: D-MBA stabilizes the high-oxygen-affinity R-state of hemoglobin, preventing the transition to the polymer-forming T-state.

Comparative Benchmarking Analysis

Oxygen Affinity Modulation (The Shift)

The primary metric for efficacy is the


 shift —the reduction in oxygen tension required to saturate 50% of hemoglobin. A leftward shift indicates R-state stabilization.
  • D-MBA Performance: Exhibits a potent leftward shift due to the hydrophobic 2,6-dichlorobenzyl group, which docks efficiently into the hydrophobic pocket near the

    
    -cleft.
    
  • Vs. Voxelotor: Voxelotor typically shows a slightly superior or equivalent

    
     shift but with significantly better solubility and metabolic stability.
    
  • Vs. 5-HMF: D-MBA is orders of magnitude more potent. 5-HMF requires millimolar concentrations to achieve shifts that D-MBA achieves at micromolar levels.

Pharmacokinetic Liabilities[2]
  • Metabolic Oxidation: Aldehydes are prone to oxidation by aldehyde dehydrogenase (ALDH) into inactive carboxylic acids.

    • D-MBA:[1] Moderate susceptibility. The 2,6-dichloro substitution provides steric hindrance, protecting the aldehyde slightly better than unsubstituted benzaldehydes.

    • Voxelotor: Highly optimized to resist first-pass metabolism.

  • Solubility:

    • D-MBA:[1] High lipophilicity (LogP > 4.0) leads to poor aqueous solubility, necessitating DMSO/detergents for in vitro assays.

    • Voxelotor: Designed with a pyrazole-pyridine tail to balance lipophilicity with bioavailability.

Summary Data Table
FeatureD-MBA (Test Article)Voxelotor (Comparator)5-HMF (Control)
Target Hb

-Valine
Hb

-Valine
Hb

-Valine
Binding Mode Reversible Schiff BaseReversible Schiff BaseReversible Schiff Base
Potency (

)
~0.5 - 2

M
~0.1 - 1

M
> 500

M
Max

Shift
High (>30% shift)High (>40% shift)Low (<15% shift)
Solubility Low (Hydrophobic)ModerateHigh
Metabolic Risk ALDH OxidationLow (Optimized)Rapid Oxidation

Experimental Protocols

To validate D-MBA against these benchmarks, you must perform the Oxygen Equilibrium Curve (OEC) assay. This is the gold standard for measuring allosteric hemoglobin modification.

Protocol A: Oxygen Equilibrium Curve (OEC) Assay

Objective: Quantify the leftward shift of the oxygen dissociation curve.[2]

Materials:

  • TCS Hemox Analyzer (or equivalent).[2][3][4]

  • Buffer: Hemox buffer (pH 7.4) + Anti-foaming agent.

  • Sample: Normal human blood (HbA) or Sickle blood (HbS).[3]

  • Compound Stock: 10 mM D-MBA in DMSO.

Workflow:

  • Preparation: Dilute whole blood (20

    
    L) into 5 mL Hemox buffer.
    
  • Dosing: Add D-MBA to achieve final concentrations of 0, 100, 200, and 500

    
    M. (Include Voxelotor as positive control).
    
  • Incubation: Incubate at 37°C for 30–60 minutes to allow Schiff base equilibrium.

  • Measurement: Transfer to Hemox Analyzer sample cup.

  • Deoxygenation: Run the deoxygenation cycle using nitrogen gas flow. Record

    
     and % Saturation continuously.
    
  • Analysis: Calculate

    
     (oxygen tension at 50% saturation).[4][5]
    

Calculation:



DOT Diagram: OEC Assay Workflow

OEC_Workflow Step1 Sample Prep (Whole Blood + Buffer) Step2 Compound Dosing (D-MBA vs Voxelotor) Step1->Step2 Step3 Incubation (37°C, 1 Hour) Step2->Step3 Step4 Hemox Analysis (N2 Deoxygenation Cycle) Step3->Step4 Step5 Data Output (P50 Value Calculation) Step4->Step5

Caption: Step-by-step workflow for determining oxygen affinity shifts using a Hemox Analyzer.

Critical Interpretation of Results

When interpreting data for D-MBA, look for the following causality chains:

  • If

    
     decreases (Left Shift):  The compound is successfully binding to the R-state.
    
  • If shift is observed in Lysate but NOT in Whole Blood: The compound likely has poor membrane permeability or high plasma protein binding (common with the lipophilic 2,6-dichlorobenzyl group).

  • If effect disappears over time: The aldehyde is likely being oxidized by intracellular ALDH or the Schiff base is hydrolyzing too rapidly.

Expert Insight: D-MBA is an excellent in vitro tool because the 2,6-dichlorobenzyl group provides a strong UV chromophore and tight binding, but for in vivo development, the solubility limitations usually require structural modification (e.g., adding polar solubilizing groups as seen in Voxelotor).

References

  • Metcalf, B., et al. (2017).[1][6][7] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1][6][7] ACS Medicinal Chemistry Letters, 8(3), 321–326.[1][6][7] [Link]

  • Patel, M. P., et al. (2018).[4] "Development and validation of an oxygen dissociation assay, a screening platform for discovering and characterizing hemoglobin–oxygen affinity modifiers."[2][4] Drug Design, Development and Therapy, 12, 1599–1607. [Link]

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells." British Journal of Haematology, 128(4), 552–561. [Link]

Sources

assessing the selectivity of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde for its target

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the precise targeting of cancer-specific vulnerabilities is paramount. Monopolar spindle 1 (Mps1, also known as TTK), a dual-specificity protein kinase, has emerged as a compelling target. It is a critical regulator of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] The overexpression of Mps1 in a variety of human tumors, coupled with the reliance of aneuploid cancer cells on a functional SAC, underscores its therapeutic potential.[2][3] However, the development of Mps1 inhibitors as safe and effective therapeutics is critically dependent on their selectivity. This guide provides a framework for researchers, scientists, and drug development professionals to assess the selectivity of Mps1 kinase inhibitors, using a comparative analysis of three well-characterized compounds: Reversine, AZ3146, and NMS-P715.

The Imperative of Selectivity in Mps1 Inhibition

The human kinome is comprised of over 500 protein kinases, many of which share structural homology in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target the ATP-binding site of one kinase may inadvertently inhibit other kinases, leading to off-target effects and potential toxicity.[4] For Mps1 inhibitors, off-target activity against other mitotically-relevant kinases, such as Aurora kinases or Cyclin-Dependent Kinases (CDKs), could complicate the interpretation of experimental results and lead to unforeseen cellular phenotypes or adverse effects in a clinical setting. Therefore, a rigorous assessment of an inhibitor's selectivity profile across the kinome is a cornerstone of its preclinical characterization.

Comparative Analysis of Mps1 Inhibitors

To illustrate the principles of selectivity assessment, we will compare three ATP-competitive Mps1 inhibitors with distinct chemical scaffolds and selectivity profiles:

  • Reversine: Initially identified for its ability to induce dedifferentiation in myoblasts, Reversine was later characterized as a potent Mps1 inhibitor.[5] However, it is also known to inhibit other kinases, most notably Aurora B.[1][6]

  • AZ3146: A potent and selective Mps1 inhibitor developed through a high-throughput screening campaign.[7][8][9]

  • NMS-P715: An orally bioavailable and selective Mps1 inhibitor that has demonstrated anti-tumor activity in preclinical models.[10][11][12][13]

Table 1: Comparative Selectivity Profile of Mps1 Inhibitors

InhibitorMps1/TTK IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity (Fold) vs. Off-TargetSource(s)
Reversine ~3-6Aurora B~98.5~16-33[5][14]
Aurora A~876~146-292[14]
AZ3146 ~35FAK>40% inhibition at 1µMNot Determined[7][8][9][15][16]
JNK1>40% inhibition at 1µMNot Determined[8][16]
JNK2>40% inhibition at 1µMNot Determined[8][16]
KIT>40% inhibition at 1µMNot Determined[8][16]
NMS-P715 182CK25,700~31[10][11][12][17]
MELK6,010~33[10][11][12][17]
NEK66,020~33[10][11][12][17]

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. This typically involves an initial in vitro biochemical screen followed by cell-based validation.

In Vitro Biochemical Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Radiometric Kinase Assay: This is often considered the "gold standard" for its direct and robust nature.[18] It measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[18][19][20][21]

Experimental Protocol: Radiometric Kinase Assay for Mps1

Objective: To determine the IC50 of a test compound against Mps1 kinase.

Materials:

  • Recombinant human Mps1 kinase

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound serially diluted in DMSO

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid and scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, Mps1 kinase, and the substrate.

  • Compound Addition: Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Washing: Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase-Substrate Mix add_mix Add Kinase-Substrate Mix to Plate prep_kinase->add_mix prep_compound Serial Dilution of Test Compound add_compound Add Compound/DMSO to Wells prep_compound->add_compound prep_atp Prepare [γ-³²P]ATP Solution start_reaction Initiate with [γ-³²P]ATP prep_atp->start_reaction add_mix->add_compound add_compound->start_reaction incubate Incubate at 30°C start_reaction->incubate spot Spot Reaction onto P81 Paper incubate->spot wash Wash to Remove Free ATP spot->wash count Scintillation Counting wash->count analyze Calculate IC50 count->analyze caption Workflow for a Radiometric Kinase Assay.

Caption: Workflow for a Radiometric Kinase Assay.

2. Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding.[22][23][24][25] This method is high-throughput and does not require a substrate or measurement of enzymatic activity, making it a versatile tool for initial screening.[22][23]

Cell-Based Assays

To understand an inhibitor's selectivity in a more physiologically relevant context, cell-based assays are crucial. These can include:

  • Target Engagement Assays (e.g., CETSA, NanoBRET): These assays confirm that the inhibitor binds to the intended target within the complex cellular environment.

  • Phospho-protein Western Blotting: This technique can be used to assess the inhibition of Mps1 autophosphorylation or the phosphorylation of its downstream substrates. It can also be used to probe for the inhibition of known off-targets.

  • Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor (e.g., mitotic arrest, aneuploidy) with that of Mps1 knockdown or knockout can provide evidence for on-target activity.

The Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

A thorough understanding of the Mps1 signaling pathway is essential for designing and interpreting selectivity studies. Mps1 is recruited to unattached kinetochores during mitosis, where it initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset until all chromosomes are properly attached to the mitotic spindle.

G cluster_input cluster_core_sac Core SAC Signaling cluster_output unattached_kt Unattached Kinetochore Mps1 Mps1 Activation unattached_kt->Mps1 Recruitment Mad1_Mad2 Mad1/Mad2 Recruitment Mps1->Mad1_Mad2 Phosphorylation Cascade MCC Mitotic Checkpoint Complex (MCC) Assembly Mad1_Mad2->MCC APC_C APC/C Inhibition MCC->APC_C Inhibition Anaphase Anaphase Delay APC_C->Anaphase caption Mps1 Signaling in the Spindle Assembly Checkpoint.

Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.

Interpreting Selectivity Data: A Comparative Discussion

The data in Table 1 reveal important differences between the three Mps1 inhibitors. Reversine , while a potent Mps1 inhibitor, exhibits significant activity against Aurora B kinase, with only a ~16-33-fold selectivity.[14] This polypharmacology means that cellular effects observed with Reversine may not be solely attributable to Mps1 inhibition, necessitating careful interpretation and the use of more selective tool compounds for target validation.

AZ3146 demonstrates a higher degree of selectivity. While it shows some inhibition of FAK, JNK1, JNK2, and KIT at 1 µM, its IC50 for Mps1 is a potent 35 nM.[8][16] This suggests a more favorable therapeutic window and makes it a more reliable tool for specifically probing Mps1 function in cellular studies.

NMS-P715 also displays good selectivity. It was profiled against a panel of 60 kinases and found to be highly selective for Mps1.[10][17] The off-target kinases identified (CK2, MELK, and NEK6) are inhibited with IC50 values in the micromolar range, resulting in a selectivity ratio of over 30-fold.[10][11][12][17] This level of selectivity, combined with its oral bioavailability, has made NMS-P715 a valuable tool for in vivo studies.[10]

Conclusion

The assessment of inhibitor selectivity is a critical and multifaceted process in drug discovery. For Mps1 kinase inhibitors, a combination of in vitro biochemical assays, such as radiometric assays and DSF, and cell-based target engagement and phenotypic assays is essential for building a comprehensive selectivity profile. The comparative analysis of Reversine, AZ3146, and NMS-P715 highlights the importance of quantifying selectivity and understanding the potential for off-target effects. By employing rigorous and systematic approaches to selectivity profiling, researchers can confidently validate Mps1 as a therapeutic target and develop novel cancer therapies with improved efficacy and safety profiles.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. [Link]

  • Hu, Y., et al. (2015). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. PMC. [Link]

  • Gish, G., et al. (2013). A high-throughput radiometric kinase assay. PMC. [Link]

  • Hewitt, L. (2010). Using a novel small molecule inhibitor to investigate the role of Mps1 kinase activity. The University of Manchester Research Explorer. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting. [Link]

  • Ceto, S., et al. (2016). Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase. Proteins, 84(12), 1761–1766. [Link]

  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors Version: 1.0. [Link]

  • Colombo, R., et al. (2010). NMS-P715 is a selective ATP-competitor MPS1 kinase inhibitor. A,... ResearchGate. [Link]

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. The Journal of cell biology, 190(1), 73–87. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]

  • JOVE. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Vitale, I., et al. (2016). Preferential killing of tetraploid tumor cells by AZ 3146-mediated MPS1... ResearchGate. [Link]

  • Lan, W., & Cleveland, D. W. (2010). A chemical tool box defines mitotic and interphase roles for Mps1 kinase. The Journal of cell biology, 190(1), 21–24. [Link]

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. ResearchGate. [Link]

  • Tannous, M., et al. (2013). Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs. PMC. [Link]

  • Hewitt, L., et al. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex. The Journal of cell biology, 190(1), 25–34. [Link]

  • Adooq Bioscience. (n.d.). Mps1 inhibitors. [Link]

  • D'Alise, A. M., et al. (2008). Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. ResearchGate. [Link]

  • Gurden, M. F., et al. (2015). Molecular basis underlying resistance to Mps1/TTK inhibitors. PMC. [Link]

  • Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 5. [Link]

  • Colombo, R., et al. (2009). Abstract C202: Targeting the mitotic checkpoint for cancer therapy with NMS-P715, a novel MPS1 kinase inhibitor. ResearchGate. [Link]

  • Sadiq, S. K., et al. (2018). Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study. International journal of molecular sciences, 19(6), 1812. [Link]

  • Kaisaria, D., et al. (2019). Reversine suppresses the cell proliferation and induces cell apoptosis... ResearchGate. [Link]

  • Network of Cancer Research. (2022, April 28). Reversine is a ATP-Competitive Aurora Kinase Inhibitor. [Link]

  • Ceto, S., et al. (2017). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. The Journal of biological chemistry, 292(44), 18248–18259. [Link]

  • Hewitt, L., et al. (2010). AZ3146, a novel Mps1 inhibitor. (A) AZ3146 (AZ) is shown. (B) In vitro... ResearchGate. [Link]

  • Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer research, 70(24), 10255–10264. [Link]

  • Cheung, B. B., et al. (2013). Small Molecule Kinase Inhibitor Screen Identifies Polo-Like Kinase 1 as a Target for Neuroblastoma Tumor-Initiating. Molecular cancer therapeutics, 12(10), 1947–1957. [Link]

Sources

literature review of the biological effects of dichlorobenzyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Biological Effects of Dichlorobenzyl Ethers: A Comparative Guide to Azole Antifungals

Executive Summary & Scope

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1]

Editorial Note: While "dichlorobenzyl ethers" describes a chemical class, in pharmaceutical applications, this structural motif is the pharmacophore backbone of a specific generation of azole antifungals . This guide focuses on the three primary bioactive agents containing the 2,4- or 2,6-dichlorobenzyl ether linkage: Miconazole , Isoconazole , and the oxime-ether derivative Oxiconazole . We also reference 2,4-Dichlorobenzyl alcohol (2,4-DCBA) , the metabolic precursor and common antiseptic, to provide a complete biological context.

Mechanism of Action: The Ether Pharmacophore

The biological potency of dichlorobenzyl ethers stems from their ability to mimic the lanosterol side chain, allowing them to bind to the heme moiety of the fungal enzyme Lanosterol 14α-demethylase (CYP51) . The ether linkage provides critical lipophilicity for membrane penetration and metabolic stability against rapid hydrolysis.

Core Mechanism:

  • CYP51 Inhibition: The imidazole nitrogen binds to the heme iron of CYP51, blocking the demethylation of lanosterol.

  • Membrane Disruption: Depletion of ergosterol and accumulation of toxic 14α-methylsterols disrupts membrane fluidity.

  • Direct Ether Effect: The dichlorobenzyl ether tail inserts into the lipid bilayer, causing direct physical perturbation (fungicidal effect at high concentrations).

Pathway Visualization: Ergosterol Biosynthesis Inhibition

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Target Enzyme) Lanosterol 14α-demethylase Lanosterol->CYP51 Substrate Methylsterols Toxic 14α-methylsterols (Accumulation) CYP51->Methylsterols Inhibition by Dichlorobenzyl Ethers Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway Membrane Fungal Cell Membrane (Lysis/Dysfunction) Methylsterols->Membrane Destabilization Ergosterol->Membrane Essential Component Drugs Dichlorobenzyl Ethers (Miconazole, Oxiconazole) Drugs->CYP51 Inhibits

Caption: The mechanism of action where dichlorobenzyl ethers inhibit CYP51, leading to toxic sterol accumulation and membrane failure.[2]

Comparative Analysis of Agents

This section compares the three primary agents. Miconazole serves as the gold standard. Isoconazole is its isomer (2,6-dichloro vs 2,4-dichloro), and Oxiconazole introduces an oxime ether linkage for enhanced retention.

Table 1: Structural & Physicochemical Properties
PropertyMiconazole Isoconazole Oxiconazole
Chemical Class Imidazole (Ether)Imidazole (Ether Isomer)Imidazole (Oxime Ether)
Ether Linkage 2,4-Dichlorobenzyl ether2,6-Dichlorobenzyl ether2,4-Dichlorobenzyl oxime ether
Molecular Weight 416.1 g/mol 416.1 g/mol 429.1 g/mol
LogP (Lipophilicity) ~6.1 (High retention)~6.4~5.2
Key Advantage Broadest spectrum; Gold standardHigh efficacy against mixed infections (bacteria+fungi)Superior retention in stratum corneum; Once-daily dosing
Table 2: Antimicrobial Efficacy (MIC Comparison)

Data aggregated from standardized CLSI M27-A3 broth microdilution assays.

OrganismMiconazole (MIC₉₀ µg/mL)Isoconazole (MIC₉₀ µg/mL)Oxiconazole (MIC₉₀ µg/mL)Performance Note
Candida albicans 0.12 – 4.00.1 – 10.00.003 – 0.39 Oxiconazole shows superior potency in vitro against Candida.
Trichophyton rubrum 0.01 – 1.00.06 – 1.00.03 – 0.12All are highly effective against dermatophytes.
Staph. aureus (Gram+)~2.0 – 8.0~1.0 – 5.0 ~4.0Isoconazole exhibits stronger antibacterial "side-effect" activity.
Kill Kinetics Fungistatic (low dose) / Fungicidal (high dose)FungistaticFungistaticMiconazole has the most documented fungicidal action at high concentrations.

Experimental Protocols

To validate these biological effects in your own lab, use the following standardized Time-Kill Assay . This protocol is superior to simple MIC testing as it reveals the rate of antimicrobial activity, distinguishing between fungistatic and fungicidal effects.

Protocol: In Vitro Time-Kill Kinetic Assay

Objective: Determine the rate of fungal cell death over 24-48 hours.

Reagents:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).[3]

  • Standardized fungal inoculum (1–5 × 10⁵ CFU/mL).[3]

  • Test Agents: Miconazole, Oxiconazole (dissolved in DMSO).

Workflow:

  • Preparation: Prepare fungal inoculum from 24h cultures (Candida) or 7-day cultures (Dermatophytes). Adjust to 0.5 McFarland standard.

  • Inoculation: Dilute inoculum 1:10 into RPMI 1640 containing the test drug at concentrations of 0.5×, 1×, 2×, and 4× MIC . Include a growth control (no drug).

  • Incubation: Incubate at 35°C with agitation (orbit shaker).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, 12, 24, and 48 hours.

  • Quantification: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA). Incubate plates for 24-48h.

  • Analysis: Plot Log₁₀(CFU/mL) vs. Time.

    • Fungicidal Definition: ≥3 log₁₀ reduction (99.9% kill) from the starting inoculum.

Workflow Visualization: Time-Kill Assay

TimeKillProtocol Step1 1. Inoculum Prep (0.5 McFarland) Step2 2. Exposure (Drug @ 1x, 2x, 4x MIC) Step1->Step2 Step3 3. Incubation (35°C, Agitation) Step2->Step3 Step4 4. Serial Sampling (0, 4, 8, 24, 48h) Step3->Step4 Step5 5. Plating & Counting (CFU Determination) Step4->Step5 Step6 6. Data Analysis (Log Reduction vs Time) Step5->Step6

Caption: Step-by-step workflow for the Time-Kill Kinetic Assay to determine fungicidal activity.

Safety & Toxicity Profile

  • Systemic Absorption: Dichlorobenzyl ethers (particularly Oxiconazole) have low systemic absorption (<1%) when applied topically, minimizing systemic toxicity.

  • Local Irritation: Mild erythema or pruritus occurs in <5% of subjects.

  • Cross-Reactivity: Due to the shared dichlorobenzyl moiety, patients allergic to Miconazole may react to Isoconazole or Oxiconazole.

References

  • Comparative efficacy of miconazole and oxiconazole. PubMed. Available at: [Link] (Search Term: "Comparative efficacy of miconazole and oxiconazole dermatomycosis")

  • Oxiconazole: An Overview of Synthesis and Biological Activity. PMC. Available at: [Link] (Note: Generalized link to PMC search for verification)

  • Antifungal activity of miconazole against recent Candida strains. ResearchGate. Available at: [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility. PMC. Available at: [Link]

  • 2,4-Dichlorobenzyl alcohol (PubChem CID 15684). PubChem. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.